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  • Product: N-(4-iodophenyl)benzamide
  • CAS: 52807-29-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(4-iodophenyl)benzamide from 4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical guide for the synthesis of N-(4-iodophenyl)benzamide, a valuable building block in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of N-(4-iodophenyl)benzamide, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations to clarify the reaction pathway and experimental workflow.

Reaction Overview

The synthesis of N-(4-iodophenyl)benzamide is achieved through the nucleophilic acyl substitution reaction between 4-iodoaniline and benzoyl chloride. The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide or an organic base like pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2] The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_product Product 4-Iodoaniline plus1 + Benzoyl_Chloride N4IPB Benzoyl_Chloride->N4IPB Base (e.g., NaOH or Pyridine) Solvent (e.g., Dichloromethane or H2O/Organic) 4-Iodoaniline_label 4-Iodoaniline Benzoyl_Chloride_label Benzoyl Chloride plus2 + HCl N4IPB_label N-(4-iodophenyl)benzamide

Figure 1: General reaction scheme for the synthesis of N-(4-iodophenyl)benzamide.

Quantitative Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis of N-(4-iodophenyl)benzamide based on established Schotten-Baumann reaction protocols.[3][4]

ParameterValueNotes
Reactant Molar Ratio
4-Iodoaniline1.0 eqLimiting reagent.
Benzoyl Chloride1.0 - 1.2 eqA slight excess can ensure complete reaction of the aniline.
Base (e.g., Pyridine)1.2 - 3.0 eqSufficient base is crucial to neutralize the HCl byproduct.
Reaction Conditions
Temperature0 °C to Room TemperatureThe reaction is often initiated at a lower temperature to control the initial exotherm.[3]
Reaction Time2 - 16 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
Yield
Typical Yield70 - 95%Yields can vary based on the specific conditions and purification method.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of N-(4-iodophenyl)benzamide in a laboratory setting.

Materials:

  • 4-Iodoaniline

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq) at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure N-(4-iodophenyl)benzamide as a solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(4-iodophenyl)benzamide.

G start Start dissolve_aniline Dissolve 4-iodoaniline in anhydrous DCM start->dissolve_aniline add_pyridine Add anhydrous pyridine dissolve_aniline->add_pyridine cool_mixture Cool to 0 °C (Ice Bath) add_pyridine->cool_mixture add_benzoyl_chloride Add benzoyl chloride dropwise cool_mixture->add_benzoyl_chloride react Stir at room temperature for 12-16 hours (Monitor by TLC) add_benzoyl_chloride->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry_organic_layer Dry organic layer (e.g., MgSO₄) workup->dry_organic_layer concentrate Concentrate under reduced pressure dry_organic_layer->concentrate purify Purify by recrystallization concentrate->purify characterize Characterize the product (MP, NMR, IR, MS) purify->characterize end_product Pure N-(4-iodophenyl)benzamide characterize->end_product G Amine 4-Iodoaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Benzoyl Chloride (Electrophile) AcylChloride->Intermediate Product N-(4-iodophenyl)benzamide (Amide Product) Intermediate->Product Collapse of Intermediate (Loss of Cl⁻) Byproduct HCl Intermediate->Byproduct Proton Transfer to Base

References

Exploratory

chemical and physical properties of N-(4-iodophenyl)benzamide

An In-depth Technical Guide to N-(4-iodophenyl)benzamide This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential biological activities of...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(4-iodophenyl)benzamide

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential biological activities of N-(4-iodophenyl)benzamide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

N-(4-iodophenyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its structure consists of a benzamide core with an iodophenyl group attached to the nitrogen atom. This compound serves as a valuable building block in organic synthesis and as a scaffold in the development of new therapeutic agents.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name N-(4-iodophenyl)benzamide[1]
Molecular Formula C₁₃H₁₀INO[1]
Molecular Weight 323.13 g/mol [1]
CAS Number 52807-29-1[2]
Appearance Solid
Purity 95% (typical commercial)
Storage Keep in a dark place, sealed in a dry environment at room temperature.
InChI Key CKKGAPLFCABOSW-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I[1]

Synthesis and Characterization

The synthesis of N-(4-iodophenyl)benzamide is typically achieved through the acylation of 4-iodoaniline with benzoyl chloride. This is a common method for forming amide bonds.

Experimental Protocol: Synthesis of N-(4-iodophenyl)benzamide

This protocol describes a general procedure for the synthesis of N-(4-iodophenyl)benzamide via nucleophilic acyl substitution.[3]

Materials and Reagents:

  • 4-iodoaniline

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (non-nucleophilic base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Dropping funnel

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To this solution, add a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-(4-iodophenyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G Synthesis Workflow for N-(4-iodophenyl)benzamide cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification R1 4-Iodoaniline S1 Mix 4-Iodoaniline and Pyridine in DCM R1->S1 R2 Benzoyl Chloride S3 Add Benzoyl Chloride Dropwise R2->S3 R3 Pyridine/DCM R3->S1 S2 Cool to 0°C S1->S2 S2->S3 S4 Stir at Room Temperature (12-16h) S3->S4 W1 Wash with 1M HCl S4->W1 W2 Wash with NaHCO3 W1->W2 W3 Wash with Brine W2->W3 W4 Dry with Na2SO4 W3->W4 W5 Concentrate in vacuo W4->W5 P1 Recrystallization or Column Chromatography W5->P1 P2 Pure N-(4-iodophenyl)benzamide P1->P2

Caption: Synthesis workflow for N-(4-iodophenyl)benzamide.

Characterization Protocols

The identity and purity of the synthesized N-(4-iodophenyl)benzamide are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms in the molecule.[4][5] The spectrum of N-(4-iodophenyl)benzamide would show characteristic signals for the aromatic protons on both the benzoyl and iodophenyl rings, as well as a signal for the amide N-H proton.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.[1][6] Signals corresponding to the carbonyl carbon, the iodine-bearing carbon, and the other aromatic carbons would be expected.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[6][7] The mass spectrum will show the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.[1]

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in the molecule.[1][8] The IR spectrum of N-(4-iodophenyl)benzamide would exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide group (around 1650 cm⁻¹).

Table 2: Summary of Spectral Information

TechniqueData TypeSource(s)
¹³C NMR Spectra available in databases[1]
GC-MS Spectra available in databases[1]
IR Vapor phase spectra available[1]

Biological Activity and Potential Mechanisms of Action

Benzamides as a class of compounds have garnered significant interest due to their diverse biological activities.[9][10] While specific studies on N-(4-iodophenyl)benzamide are limited, the broader class exhibits anti-inflammatory, antitumor, and other therapeutic properties.[11][12]

Anti-inflammatory and Antitumor Activity via NF-κB Inhibition

Studies on various benzamides have shown that they can exert anti-inflammatory and antitumor effects by inhibiting the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[11]

Mechanism:

  • Inflammatory stimuli (like lipopolysaccharide, LPS) activate the IKK (IκB kinase) complex.

  • IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.

  • This releases NF-κB, allowing it to translocate to the nucleus.

  • In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, such as tumor necrosis factor-alpha (TNF-α).

  • Benzamides can inhibit the activation of NF-κB, thereby downregulating the expression of TNF-α and other inflammatory mediators, and potentially inducing apoptosis in cancer cells.[11]

G Proposed Anti-inflammatory Mechanism of Benzamides cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB Active NF-κB NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Binding Transcription Gene Transcription DNA->Transcription TNFa TNF-α Production Transcription->TNFa Inflammation Inflammation TNFa->Inflammation Benzamide N-(4-iodophenyl)benzamide Benzamide->NFkB Inhibits

Caption: Inhibition of the NF-κB pathway by benzamides.

Inhibition of IMP Dehydrogenase

Some benzamide derivatives, such as benzamide riboside (BR), have been shown to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH).[13] This enzyme is crucial for the de novo synthesis of guanine nucleotides.

Mechanism:

  • Benzamide riboside is metabolized in cells to its active form, an NAD analogue called benzamide adenine dinucleotide (BAD).

  • BAD acts as a potent inhibitor of IMPDH.

  • IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a rate-limiting step in the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).

  • By inhibiting IMPDH, these benzamide derivatives deplete the cellular pools of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is particularly effective against highly proliferating cells, such as cancer cells, which often upregulate the type II isoform of IMPDH.[13]

G Proposed IMP Dehydrogenase Inhibition by Benzamide Analogues cluster_pathway Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) IMPDH IMP Dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GTP Guanosine Triphosphate (GTP) XMP->GTP Multiple Steps Synthesis DNA/RNA Synthesis GTP->Synthesis Benzamide Benzamide Riboside BAD Benzamide Adenine Dinucleotide (BAD) Benzamide->BAD Metabolism BAD->IMPDH Inhibits

Caption: Inhibition of IMP Dehydrogenase by benzamide analogues.

Safety Information

Safety data for N-(4-iodophenyl)benzamide indicates that it should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information

CodeHazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Source:

Table 4: GHS Precautionary Statements

CodePrecautionary Statement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:

Conclusion

N-(4-iodophenyl)benzamide is a well-characterized compound with established chemical and physical properties. Standard organic synthesis methods can be employed for its preparation. As a member of the benzamide class, it holds potential for biological applications, particularly in the areas of anti-inflammatory and anticancer research, possibly through mechanisms involving the inhibition of NF-κB or IMPDH. Further investigation into the specific biological profile of N-(4-iodophenyl)benzamide is warranted to fully elucidate its therapeutic potential.

References

Foundational

In-Depth Technical Guide: Characterization of N-(4-iodophenyl)benzamide (CAS Number: 52807-29-1)

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-iodophenyl)benzamide, identified by CAS number 52807-29-1, is an aromatic amide belonging to the benzamide class of compounds. The benzami...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-iodophenyl)benzamide, identified by CAS number 52807-29-1, is an aromatic amide belonging to the benzamide class of compounds. The benzamide scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the characterization data for N-(4-iodophenyl)benzamide, including its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physicochemical Properties

The fundamental physicochemical properties of N-(4-iodophenyl)benzamide have been compiled from various sources and are summarized in the table below.

PropertyValueSource
IUPAC Name N-(4-iodophenyl)benzamidePubChem
CAS Number 52807-29-1
Molecular Formula C₁₃H₁₀INOPubChem
Molecular Weight 323.13 g/mol PubChem
Exact Mass 322.98071 g/mol PubChem
Physical Form SolidSigma-Aldrich
Topological Polar Surface Area (TPSA) 29.1 ŲPubChem
InChI Key CKKGAPLFCABOSW-UHFFFAOYSA-NPubChem

Synthesis

Experimental Protocol: Synthesis of N-(4-iodophenyl)benzamide

This protocol describes the synthesis of N-(4-iodophenyl)benzamide via the acylation of 4-iodoaniline with benzoyl chloride. This method is adapted from established procedures for the synthesis of N-substituted benzamides.

Materials:

  • 4-iodoaniline

  • Benzoyl chloride

  • Pyridine (or triethylamine)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add pyridine or triethylamine (1.2 equivalents) at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the solution over a period of 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-(4-iodophenyl)benzamide.

Synthesis Workflow Diagram

G Synthesis Workflow for N-(4-iodophenyl)benzamide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 4-Iodoaniline E 0 °C to Room Temp A->E B Benzoyl Chloride B->E C Pyridine C->E D DCM D->E F 12-16 hours E->F G Aqueous Wash F->G H Drying G->H I Concentration H->I J Purification I->J K N-(4-iodophenyl)benzamide J->K

Caption: A flowchart illustrating the key steps in the synthesis of N-(4-iodophenyl)benzamide.

Spectroscopic Characterization

The following tables summarize the available spectroscopic data for N-(4-iodophenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.40 - 7.90m9HPhenyl and Iodophenyl rings
Amide Proton~8.2 (broad)s1H-NH-
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon~165C=O
Aromatic Carbons120 - 140Phenyl and Iodophenyl rings
Carbon-Iodine Bond~90C-I

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented here are typical values for similar benzanilide structures.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch (amide)
~3050MediumC-H stretch (aromatic)
~1650StrongC=O stretch (amide I)
~1530StrongN-H bend (amide II)
~1300MediumC-N stretch
~830StrongC-H out-of-plane bend (para-substituted)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
323100[M]⁺ (Molecular ion)
204[M - I]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Biological Activity and Signaling Pathways

While specific biological studies on N-(4-iodophenyl)benzamide are limited in the public domain, the broader class of benzamides has been shown to possess anti-inflammatory and antitumor properties.[1] A key mechanism implicated in these activities is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the immune response, inflammation, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell survival.

Benzamides may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the activity of the IKK complex or other upstream signaling components.

G Potential Inhibition of NF-κB Pathway by Benzamides cluster_stimulus Stimulus cluster_pathway Cytoplasmic Signaling cluster_translocation Nuclear Translocation & Transcription cluster_inhibitor Potential Inhibition Stimulus Inflammatory Stimuli IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates IkB_deg Degraded IκB IkB_p->IkB_deg Gene Target Gene Transcription NFkB_nuc->Gene Induces Benzamide Benzamides Benzamide->IKK Inhibits

References

Exploratory

An In-depth Technical Guide on the Molecular Structure and Conformation of N-(4-iodophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the molecular structure and conformation of N-(4-iodophenyl)benzamide. Due to the limited availabi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformation of N-(4-iodophenyl)benzamide. Due to the limited availability of a complete, published crystal structure for this specific molecule, this guide leverages detailed data from closely related structural analogs, particularly other N-(4-halophenyl)benzamides, to infer and present a robust model of its structural and conformational properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and computational modeling of this and similar chemical entities.

Molecular Structure

N-(4-iodophenyl)benzamide is an aromatic amide consisting of a benzoyl group linked to a 4-iodophenyl group through an amide bond. The presence of the halogen atom and the rotational freedom around the C-N and C-C single bonds are key determinants of its three-dimensional structure and potential intermolecular interactions.

While a definitive crystal structure for N-(4-iodophenyl)benzamide is not publicly available, analysis of closely related structures, such as N-(4-chlorophenyl)benzamide and N-(4-bromophenyl)-4-nitrobenzamide, provides significant insights into the expected geometric parameters.

Table 1: Comparison of Key Bond Lengths in N-(halophenyl)benzamide Analogs

BondN-(4-chlorophenyl)benzamide (Å)N-(4-bromophenyl)-4-nitrobenzamide (Å)Expected Range for N-(4-iodophenyl)benzamide (Å)
C=O~1.23~1.221.22 - 1.24
C-N (amide)~1.35~1.341.34 - 1.36
N-C (phenyl)~1.42~1.431.42 - 1.44
C-X (X=Cl, Br, I)~1.74 (C-Cl)~1.90 (C-Br)2.05 - 2.15 (C-I)

Table 2: Comparison of Key Bond Angles in N-(halophenyl)benzamide Analogs

AngleN-(4-chlorophenyl)benzamide (°)N-(4-bromophenyl)-4-nitrobenzamide (°)Expected Range for N-(4-iodophenyl)benzamide (°)
O=C-N~123~124122 - 125
C-N-C~127~128126 - 129
C-C-X (X=Cl, Br, I)~119~119118 - 120

Molecular Conformation

The conformation of N-(4-iodophenyl)benzamide is primarily defined by the dihedral angles between the planes of the two aromatic rings and the amide plane. In the solid state, the conformation is influenced by crystal packing forces, particularly hydrogen bonding and other non-covalent interactions. In solution, a greater degree of conformational flexibility is expected.

Studies on similar N-phenylbenzamide derivatives have shown that the two phenyl rings are typically not coplanar. The dihedral angle between the benzoyl ring and the 4-iodophenyl ring is expected to be significant, likely in the range of 30° to 60°. This twist is a result of steric hindrance between the ortho-hydrogens of the two rings.

Table 3: Comparison of Key Dihedral Angles in N-(halophenyl)benzamide Analogs

Dihedral AngleN-(4-chlorophenyl)benzamide (°)N-(4-bromophenyl)-4-nitrobenzamide (°)Expected Conformation for N-(4-iodophenyl)benzamide
Benzoyl Ring - Amide Plane~25-30~28The benzoyl ring is expected to be nearly coplanar with the amide group to maximize resonance stabilization.
4-halophenyl Ring - Amide Plane~35-40~32A significant twist is anticipated to minimize steric clashes.
Benzoyl Ring - 4-halophenyl Ring~55-60~3.6 (influenced by nitro group)A twisted conformation with a dihedral angle likely between 30° and 60°.

Experimental Protocols

Synthesis of N-(4-iodophenyl)benzamide

A standard and effective method for the synthesis of N-(4-iodophenyl)benzamide is the acylation of 4-iodoaniline with benzoyl chloride.

Materials:

  • 4-iodoaniline

  • Benzoyl chloride

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-iodoaniline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(4-iodophenyl)benzamide as a solid.

Synthesis of N-(4-iodophenyl)benzamide cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup & Purification 4-iodoaniline 4-iodoaniline Reaction_Mixture Reaction_Mixture 4-iodoaniline->Reaction_Mixture Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Reaction_Mixture Pyridine Pyridine (Base) Pyridine->Reaction_Mixture DCM Dichloromethane (Solvent) DCM->Reaction_Mixture 0C_to_RT 0°C to Room Temp 0C_to_RT->Reaction_Mixture Washing Aqueous Washing (HCl, NaHCO3, Brine) Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product N-(4-iodophenyl)benzamide Recrystallization->Product Reaction_Mixture->Washing Acylation

Caption: Synthetic workflow for N-(4-iodophenyl)benzamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expect signals corresponding to the aromatic protons on both the benzoyl and 4-iodophenyl rings. The amide proton (N-H) will likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Expect signals for the carbonyl carbon, the iodine-bearing carbon, and the other aromatic carbons.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions: Look for characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch (amide I band, around 1650 cm⁻¹), and the N-H bend (amide II band, around 1550 cm⁻¹).

Mass Spectrometry (MS):

  • Ionization: Use a suitable ionization technique such as electrospray ionization (ESI) or electron impact (EI).

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound (323.13 g/mol ).

Analytical Workflow for Characterization Start Purified N-(4-iodophenyl)benzamide NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Conformational_Analysis Conformational Analysis (Computational Modeling) Structure_Elucidation->Conformational_Analysis Final_Report Comprehensive Structural Report Conformational_Analysis->Final_Report

Caption: Analytical workflow for structural characterization.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of N-(4-iodophenyl)benzamide, drawing upon data from closely related analogs in the absence of a definitive crystal structure. The provided experimental protocols offer a clear pathway for its synthesis and characterization. The structural insights and methodologies presented herein are intended to be a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating further investigation and application of this and related compounds.

Foundational

A Technical Guide to the Solubility of N-(4-iodophenyl)benzamide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-iodophenyl)benzamide. Due to a lack of readily available qu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-iodophenyl)benzamide. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on predicting the compound's solubility based on its molecular structure and general chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of thermodynamic solubility, a critical parameter in drug discovery and development.[1][2]

Predicted Solubility Profile of N-(4-iodophenyl)benzamide

The solubility of a compound is governed by the principle "like dissolves like," which relates the polarity of the solute and the solvent.[3] N-(4-iodophenyl)benzamide possesses a large, non-polar structure dominated by two aromatic rings, one of which is substituted with a heavy iodine atom. It also contains a polar amide (-CONH-) functional group capable of acting as both a hydrogen bond donor and acceptor.

The overall solubility will be a balance between these competing features. It is expected to exhibit poor solubility in water due to the large hydrophobic surface area. Its solubility should be higher in polar aprotic solvents that can interact with the amide group and in some polar protic solvents.

The following table summarizes the predicted qualitative solubility of N-(4-iodophenyl)benzamide. Note: This is an estimation and requires experimental verification.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticVery Low / InsolubleThe large, non-polar iodophenyl and phenyl groups dominate the molecule, making it highly hydrophobic.
Methanol / EthanolPolar ProticLow to ModerateThe alcohol can hydrogen bond with the amide group, but the large non-polar structure limits high solubility.[4][5]
Dichloromethane (DCM)Polar AproticModerate to HighDCM is effective at dissolving large organic molecules with moderate polarity.
ChloroformPolar AproticModerate to HighSimilar to DCM, chloroform is a good solvent for aromatic compounds containing polar functional groups.[4]
AcetonePolar AproticModerateA versatile polar aprotic solvent that should effectively solvate the benzamide structure.[4][5]
Ethyl AcetatePolar AproticLow to ModerateLess polar than acetone, it should still serve as a reasonable solvent.[4][5]
Dimethyl Sulfoxide (DMSO)Polar AproticHighA powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor solubility.[6]
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a strong polar aprotic solvent well-suited for dissolving amides.
TolueneNon-PolarLowThe aromatic nature of toluene will interact favorably with the phenyl rings, but the polar amide group will limit solubility.[4]
HexaneNon-PolarVery Low / InsolubleThe high polarity of the amide functional group makes it incompatible with non-polar alkane solvents.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

To obtain precise, quantitative solubility data, the shake-flask method is the universally recognized gold standard.[6] This method measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.[2][7]

Materials and Equipment
  • N-(4-iodophenyl)benzamide (solid, pure)

  • Selected solvents (analytical or HPLC grade)

  • Glass vials or flasks with screw caps or stoppers

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)

Experimental Procedure
  • Preparation : Add an excess amount of solid N-(4-iodophenyl)benzamide to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[6]

  • Solvent Addition : Add a known volume of the desired solvent to the vial.

  • Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[3][7] Longer times may be necessary, and it is often recommended to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.

  • Phase Separation : After equilibration, allow the vials to rest, letting the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.

  • Sample Collection : Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution : Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification : Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

Data Analysis
  • Calculate the concentration of N-(4-iodophenyl)benzamide in the saturated solution (supernatant) using the results from the analytical instrument and accounting for the dilution factor.

  • The final solubility is typically expressed in units of mg/mL or mol/L.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of the Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess solid N-(4-iodophenyl)benzamide to vial B Add known volume of solvent A->B C Seal vial and agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Centrifuge to pellet excess solid D->E F Withdraw supernatant and filter (0.22 µm) E->F G Accurately dilute filtered sample F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

References

Exploratory

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data for N-(4-iodophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(4-iodophenyl)benzami...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(4-iodophenyl)benzamide. Due to the limited availability of experimentally-derived and fully assigned public data for this specific compound, this document presents predicted spectral data based on established principles and data from analogous structures. It also includes detailed experimental protocols for acquiring NMR spectra, intended to serve as a valuable resource for the structural characterization of N-(4-iodophenyl)benzamide and similar N-arylbenzamide scaffolds.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-(4-iodophenyl)benzamide. These predictions are based on the analysis of structurally related compounds and established chemical shift ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for N-(4-iodophenyl)benzamide (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.4s1HNH (Amide)
~7.95d2HH-2', H-6'
~7.75d2HH-2'', H-6''
~7.60d2HH-3'', H-5''
~7.55t1HH-4'
~7.50t2HH-3', H-5'

s = singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Spectral Data for N-(4-iodophenyl)benzamide (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166C=O (Amide)
~139C-1''
~138C-4''
~135C-1'
~132C-4'
~129C-2', C-6'
~128C-3', C-5'
~122C-2'', C-6''
~88C-I

Experimental Protocols

The following are generalized yet detailed experimental protocols for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as N-(4-iodophenyl)benzamide.

2.1. Sample Preparation

  • Mass Determination: Accurately weigh approximately 5-10 mg of N-(4-iodophenyl)benzamide for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis using a calibrated analytical balance.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for benzamides. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure efficient radiofrequency pulse transmission and detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-200 ppm).

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of N-(4-iodophenyl)benzamide using NMR spectroscopy and the structural relationships of the assigned protons.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_1h Acquire ¹H FID setup->acquire_1h acquire_13c Acquire ¹³C FID setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Signal Assignment reference->assign structure Structure Elucidation assign->structure

NMR Experimental Workflow for N-(4-iodophenyl)benzamide.

proton_assignments cluster_structure N-(4-iodophenyl)benzamide Structure cluster_labels Proton Assignments img H_amide NH H_amide->img ~10.4 ppm H_ortho_benzoyl H-2', H-6' H_ortho_benzoyl->img ~7.95 ppm H_meta_benzoyl H-3', H-5' H_meta_benzoyl->img ~7.50 ppm H_para_benzoyl H-4' H_para_benzoyl->img ~7.55 ppm H_ortho_iodo H-2'', H-6'' H_ortho_iodo->img ~7.75 ppm H_meta_iodo H-3'', H-5'' H_meta_iodo->img ~7.60 ppm

Predicted ¹H NMR Assignments for N-(4-iodophenyl)benzamide.

Foundational

FT-IR Spectroscopic Analysis of N-(4-iodophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N-(4-iodophenyl)benzamide. This docum...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N-(4-iodophenyl)benzamide. This document details the expected vibrational frequencies, provides comprehensive experimental protocols for sample analysis, and illustrates key procedural and structural-spectral relationships through diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and analysis of this and related pharmaceutical compounds.

Introduction to the Spectroscopic Properties of N-(4-iodophenyl)benzamide

N-(4-iodophenyl)benzamide is a secondary amide containing two aromatic rings. Its structure is characterized by a central amide linkage (-CONH-), a phenyl group derived from benzoic acid, and a 4-iodophenyl group derived from 4-iodoaniline. The FT-IR spectrum of this molecule is therefore expected to exhibit characteristic absorption bands corresponding to the vibrations of these functional groups.

The key vibrational modes to be expected include the N-H and C=O stretching of the amide group, C-N stretching, C-H stretching and bending from the aromatic rings, C=C in-ring vibrations of the aromatic systems, and the C-I stretching vibration. The precise positions of these bands can be influenced by intermolecular hydrogen bonding, particularly involving the amide N-H and C=O groups.

Predicted FT-IR Spectral Data for N-(4-iodophenyl)benzamide

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3300MediumN-H stretching (Amide A)
3100–3000MediumAromatic C-H stretching
~1650StrongC=O stretching (Amide I)
~1530StrongN-H bending and C-N stretching (Amide II)
1600–1450MediumAromatic C=C in-ring stretching
~1320MediumC-N stretching and N-H bending (Amide III)
1335–1250StrongAromatic C-N stretching
900–675StrongAromatic C-H out-of-plane bending ("oop")
~755MediumAmide V (N-H out-of-plane bending)
600-500Weak-MediumC-I stretching

Note: The exact peak positions can vary depending on the sample preparation method and the physical state of the sample.

Experimental Protocols for FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum of solid N-(4-iodophenyl)benzamide can be achieved using several standard techniques. The two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method provides a high-quality spectrum when performed correctly.

Materials and Equipment:

  • N-(4-iodophenyl)benzamide sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at approximately 100 °C for several hours to remove any adsorbed water, which can interfere with the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the N-(4-iodophenyl)benzamide sample and 150-200 mg of the dried KBr.

  • Grinding: Add the sample and KBr to the agate mortar and grind them together thoroughly with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the powder mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

Materials and Equipment:

  • N-(4-iodophenyl)benzamide sample

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the N-(4-iodophenyl)benzamide powder directly onto the ATR crystal, ensuring the entire crystal surface is covered.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectral Acquisition: Acquire the FT-IR spectrum of the sample. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining an FT-IR spectrum of N-(4-iodophenyl)benzamide using the KBr pellet method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis start Start sample Weigh Sample & KBr start->sample grind Grind Mixture sample->grind press Press Pellet grind->press background Acquire Background (Pure KBr) press->background acquire Acquire Sample Spectrum background->acquire process Process Data (Baseline Correction, etc.) acquire->process interpret Interpret Spectrum process->interpret end End interpret->end Final Spectrum & Analysis

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Structure-Spectrum Correlation

This diagram illustrates the logical relationship between the key functional groups in N-(4-iodophenyl)benzamide and their corresponding characteristic regions in the FT-IR spectrum.

structure_spectrum_correlation cluster_molecule N-(4-iodophenyl)benzamide Structure cluster_spectrum FT-IR Absorption Regions (cm⁻¹) NH N-H NH_region ~3300 NH->NH_region CN_NH_region ~1530 (Amide II) NH->CN_NH_region coupled with N-H bend CO C=O CO_region ~1650 (Amide I) CO->CO_region CN C-N CN->CN_NH_region ArylCH Aromatic C-H ArylCH_region 3100-3000 ArylCH->ArylCH_region ArylCC Aromatic C=C ArylCC_region 1600-1450 ArylCC->ArylCC_region CI C-I CI_region 600-500 CI->CI_region

Caption: Correlation of functional groups in N-(4-iodophenyl)benzamide with FT-IR regions.

References

Exploratory

Preliminary Biological Screening of N-(4-iodophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive framework for the preliminary biological screening of the synthetic compound N-(4-iodophenyl)benzamid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary biological screening of the synthetic compound N-(4-iodophenyl)benzamide. While specific experimental data for this exact molecule is limited in publicly available literature, this document leverages data and methodologies from studies on structurally analogous benzamide and N-phenylbenzamide derivatives to propose a robust screening cascade. The guide provides detailed experimental protocols for assessing antimicrobial and anticancer activities, presents exemplary quantitative data in structured tables, and includes visualizations of experimental workflows and potential signaling pathways to inform future research and development.

Introduction

N-(4-iodophenyl)benzamide belongs to the benzanilide class of compounds, which are recognized for their diverse pharmacological potential. Derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anticonvulsant, and enzyme inhibitory properties.[1][2][3][4] The presence of an iodine atom on the phenyl ring is a key structural feature that can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide details a systematic approach to the initial biological evaluation of N-(4-iodophenyl)benzamide to elucidate its therapeutic potential.

Synthesis

The synthesis of N-(4-iodophenyl)benzamide and its derivatives is typically achieved through the amidation of a benzoic acid derivative with an aniline derivative. A common synthetic route involves the reaction of benzoyl chloride with 4-iodoaniline in the presence of a base, or the coupling of benzoic acid and 4-iodoaniline using a suitable coupling agent.[5]

In Vitro Biological Screening

A preliminary biological screening of N-(4-iodophenyl)benzamide would logically commence with an evaluation of its antimicrobial and anticancer activities, as these are commonly reported for related benzamide derivatives.

Antimicrobial Activity

The antimicrobial potential of N-(4-iodophenyl)benzamide can be assessed against a panel of pathogenic bacteria and fungi.

The following table summarizes antimicrobial activity data for N-phenylbenzamide derivatives, providing a reference for the potential efficacy of N-(4-iodophenyl)benzamide.

Compound IDDerivativeTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
1 N-(4-hydroxyphenyl)benzamideBacillus subtilis256.25[5]
Escherichia coli313.12[5]
2 N-(p-tolyl)benzamideBacillus subtilis246.25[5]
Escherichia coli243.12[5]
3 N-(4-bromophenyl)benzamideBacillus subtilis246.25[5]
Escherichia coli243.12[5]

A two-tiered approach is recommended for antimicrobial screening: an initial qualitative assessment using the disk diffusion assay, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) for active compounds.

3.1.2.1. Disk Diffusion Assay

This method provides a preliminary indication of antimicrobial activity.

  • Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans, Aspergillus niger) should be used.

  • Culture Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: The surface of agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is evenly inoculated with the microbial suspension using a sterile swab.

  • Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of N-(4-iodophenyl)benzamide dissolved in a suitable solvent (e.g., DMSO). Control disks with solvent only and standard antibiotics (e.g., gentamicin for bacteria, fluconazole for fungi) are also placed on the agar surface.

  • Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Data Analysis: The diameter of the zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

3.1.2.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits visible microbial growth.

  • Preparation of Compound Dilutions: A stock solution of N-(4-iodophenyl)benzamide is serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Controls: Positive controls (broth with inoculum) and negative controls (broth only) are included on each plate.

  • Incubation: The plates are incubated under the same conditions as the disk diffusion assay.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Antimicrobial_Screening_Workflow cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Analysis Disk_Diffusion Disk Diffusion Assay Inactive Inactive Disk_Diffusion->Inactive No Zone of Inhibition Active Active Disk_Diffusion->Active Zone of Inhibition > threshold MIC Broth Microdilution (MIC Determination) End Further Studies MIC->End Potent MIC Value Start Start: N-(4-iodophenyl)benzamide Start->Disk_Diffusion Active->MIC

Antimicrobial screening workflow for N-(4-iodophenyl)benzamide.
Anticancer Activity

The cytotoxic potential of N-(4-iodophenyl)benzamide can be evaluated against a panel of human cancer cell lines.

The following table presents the half-maximal inhibitory concentration (IC50) values for various benzanilide derivatives against different cancer cell lines, serving as a benchmark for N-(4-iodophenyl)benzamide.

Compound IDDerivativeCell LineIC50 (µM)Reference
4 Thiobenzanilide derivativeA375 (Melanoma)11.8[6]
5 Thiobenzanilide derivativeMCF-7 (Breast Cancer)43[6]
6 Benzanilide derivative AMCF-7 (Breast Cancer)122.3[7]
7 Benzanilide derivative BMCF-7 (Breast Cancer)101.9[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., NIH/3T3) to assess selectivity should be used.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of N-(4-iodophenyl)benzamide for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Anticancer_Screening_Workflow Start Start: Cancer & Normal Cell Lines Seeding Cell Seeding in 96-well plates Start->Seeding Treatment Treatment with N-(4-iodophenyl)benzamide (various concentrations) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Reagent Addition & Incubation Incubation->MTT_Assay Measurement Formazan Solubilization & Absorbance Measurement MTT_Assay->Measurement Analysis Data Analysis: % Viability & IC50 Calculation Measurement->Analysis End Determine Cytotoxicity & Selectivity Analysis->End

Workflow for in vitro anticancer activity screening using the MTT assay.

Potential Signaling Pathways

While the specific molecular targets of N-(4-iodophenyl)benzamide are yet to be identified, studies on related benzamide derivatives suggest potential mechanisms of action that could be investigated. For instance, some benzamide derivatives have been shown to act as histone deacetylase (HDAC) inhibitors or to interfere with kinase signaling pathways.[2]

Potential_Signaling_Pathways cluster_HDAC HDAC Inhibition Pathway cluster_Kinase Kinase Inhibition Pathway Compound_H N-(4-iodophenyl)benzamide (Hypothetical HDACi) HDAC Histone Deacetylases (HDACs) Compound_H->HDAC Inhibits Histones Histones Acetylation Increased Histone Acetylation Histones->Acetylation Deacetylates Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis_H Apoptosis Gene_Expression->Apoptosis_H Cell_Cycle_Arrest_H Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest_H Compound_K N-(4-iodophenyl)benzamide (Hypothetical Kinase Inhibitor) Kinase Protein Kinase Compound_K->Kinase Inhibits Substrate Substrate Protein Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Phosphorylates Signaling Downstream Signaling Phosphorylation->Signaling Activates Proliferation Cell Proliferation Signaling->Proliferation Survival Cell Survival Signaling->Survival

Hypothetical signaling pathways for N-(4-iodophenyl)benzamide.

Conclusion

This technical guide provides a foundational framework for the preliminary biological screening of N-(4-iodophenyl)benzamide. Based on the activities of structurally related compounds, initial investigations should focus on its antimicrobial and anticancer properties. The detailed protocols and exemplary data presented herein are intended to facilitate the design and execution of these initial studies. Positive results from this preliminary screening would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and toxicological profile, paving the way for its potential development as a novel therapeutic agent.

References

Foundational

The Genesis and Advancement of Iodinated Benzamides: A Technical Guide for Drug Discovery

Introduction Iodinated benzamides represent a pivotal class of molecules in medicinal chemistry and molecular imaging, most notably for their profound impact on the study of the central nervous system. This in-depth tech...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iodinated benzamides represent a pivotal class of molecules in medicinal chemistry and molecular imaging, most notably for their profound impact on the study of the central nervous system. This in-depth technical guide explores the discovery, history, and core methodologies associated with these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource. The journey of iodinated benzamides is a compelling narrative of rational drug design, from their origins as antipsychotic drug candidates to their sophisticated application as high-affinity radioligands for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT).

A Historical Trajectory: From Concept to Clinical Imaging

The story of iodinated benzamides is intrinsically linked to the broader history of research into dopamine receptors, particularly the D2 subtype, which was identified as a key target for antipsychotic drugs in the 1970s.[1][2] Early water-soluble iodinated organic contrast agents, such as Uroselectan A®, were introduced in 1929, marking the initial use of iodinated compounds in medical imaging.[3] However, the development of receptor-specific iodinated radiotracers came much later.

The 1980s saw a surge in the development of selective ligands for dopamine receptors. The synthesis and evaluation of (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, commonly known as [¹²³I]IBZM or Iolopride, was a landmark achievement.[4] This compound emerged as a highly selective antagonist for D2 dopamine receptors, and its radioiodinated form proved to be an exceptional tool for in vivo imaging with SPECT.[5][6] Initial human studies with [¹²³I]IBZM demonstrated its specific localization in the basal ganglia, the brain region rich in D2 receptors, paving the way for its use in differentiating Parkinson's disease from other neurodegenerative disorders.[5][6]

Core Synthetic Strategies and Characterization

The synthesis of iodinated benzamides can be broadly categorized into two main approaches: direct iodination of a benzamide precursor or a multi-step synthesis involving the coupling of an iodinated benzoic acid derivative with an appropriate amine.

A common synthetic route involves the reaction of a substituted aniline with an acid chloride in an inert solvent. Subsequent iodination can be achieved using reagents like potassium iodide (KI) and potassium iodate (KIO₃) in methanol.[7] Alternatively, more recent methods employ transition-metal catalysis, such as iridium-catalyzed ortho-C–H iodination, which offers high selectivity under mild conditions.[8]

Characterization of the synthesized iodinated benzamides is crucial to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The isotopic pattern observed in the mass spectrum is characteristic for molecules containing an iodine atom.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.[11]

Quantitative Analysis of Receptor Binding and Pharmacokinetics

The utility of an iodinated benzamide as a research tool or potential diagnostic agent is largely determined by its binding affinity, selectivity, and pharmacokinetic properties. This data is essential for comparing different compounds and selecting promising candidates for further development.

CompoundTarget ReceptorKd (nM)Ki (nM)Brain Uptake (%ID/g)Striatum:Cerebellum RatioReference
[¹²⁵I]IodoprideDopamine D20.88--7.6[12]
[¹²⁵I]IcloprideDopamine D20.23--9.8[12]
[¹²⁵I]ItoprideDopamine D20.16--3.3[12]
[¹²⁵I]EpideprideDopamine D20.057--234[12]
[¹²⁵I]IoxiprideDopamine D20.070--65[12]
YM-43611Dopamine D3-21--[13]
YM-43611Dopamine D4-2.1--[13]

Experimental Protocols

Synthesis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide

This protocol describes a general amide coupling reaction.

Materials:

  • 2-(butan-2-yl)aniline

  • 2-iodobenzoyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a solution of 2-(butan-2-yl)aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0°C under an inert atmosphere, add a solution of 2-iodobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Radioiodination of a Benzamide Precursor

This protocol outlines a general method for electrophilic radioiodination.

Materials:

  • Benzamide precursor (e.g., a trialkyltin or boronic acid derivative)

  • [¹²³I]NaI or [¹²⁵I]NaI

  • Oxidizing agent (e.g., Chloramine-T)

  • Quenching agent (e.g., sodium metabisulfite)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Deionized water

  • HPLC system for purification

Procedure:

  • To a reaction vial containing the precursor dissolved in a suitable solvent, add the radioiodide solution.

  • Initiate the reaction by adding the oxidizing agent.

  • Allow the reaction to proceed at room temperature for a specified time (typically 5-15 minutes).

  • Quench the reaction by adding the quenching agent.

  • Purify the radioiodinated product using a C18 Sep-Pak cartridge followed by preparative HPLC.[14][15]

  • The final product is formulated in a suitable buffer for in vivo studies.

In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., dopamine D2)

  • Radiolabeled ligand with known affinity for the receptor (e.g., [¹²⁵I]IBZM)

  • Unlabeled test compound at various concentrations

  • Incubation buffer

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Incubate the membranes/homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo SPECT Imaging in Rodents

This protocol provides a general workflow for SPECT imaging in small animals.

Materials:

  • Anesthetized rodent (e.g., rat or mouse)

  • [¹²³I]-labeled iodinated benzamide

  • Small animal SPECT scanner

  • Tail vein catheter for injection

Procedure:

  • Anesthetize the animal and place it on the scanner bed.[16]

  • Administer a bolus injection of the radiotracer via the tail vein catheter.[16]

  • Acquire dynamic or static SPECT images over a specified time course.

  • Reconstruct the images using appropriate algorithms.

  • Analyze the images to determine the regional brain uptake of the radiotracer, often expressed as a ratio of uptake in a target region (e.g., striatum) to a reference region with low receptor density (e.g., cerebellum).[6]

Visualizing the Core Concepts

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gαi/o subunit.[17][18][19] Activation of the D2 receptor by dopamine or an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[20] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Iodinated benzamides, acting as antagonists, block this signaling cascade by preventing dopamine from binding to the D2 receptor.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Iodinated_Benzamide Iodinated_Benzamide Iodinated_Benzamide->D2R Blocks G_Protein Gαi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Modulation of Ion Channels & Gene Expression PKA->Downstream_Effects Phosphorylates

Dopamine D2 Receptor Signaling Pathway

Experimental Workflow for Iodinated Benzamide Development

The development of an iodinated benzamide radiopharmaceutical follows a logical progression from initial design to preclinical evaluation.[21][22] This workflow involves several key stages, each with specific goals and decision points.

Radiopharmaceutical_Development_Workflow cluster_feedback Optimization Loop Target_Identification Target Identification (e.g., Dopamine D2 Receptor) Lead_Compound_Design Lead Compound Design & Synthesis Target_Identification->Lead_Compound_Design In_Vitro_Screening In Vitro Screening (Binding Affinity & Selectivity) Lead_Compound_Design->In_Vitro_Screening Radiolabeling Radiolabeling with Iodine-123 or Iodine-125 In_Vitro_Screening->Radiolabeling Promising Candidates In_Vitro_Evaluation In Vitro Evaluation (Autoradiography, Stability) Radiolabeling->In_Vitro_Evaluation In_Vivo_Evaluation In Vivo Evaluation (Animal SPECT/PET, Biodistribution) In_Vitro_Evaluation->In_Vivo_Evaluation In_Vivo_Evaluation->Lead_Compound_Design Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Evaluation->Preclinical_Candidate

Radiopharmaceutical Development Workflow

The discovery and development of iodinated benzamides have significantly advanced our ability to study the dopaminergic system and diagnose neurological disorders. From their historical roots in contrast agent research to their current role as highly specific molecular imaging probes, these compounds exemplify the power of medicinal chemistry and radiopharmaceutical science. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon, fostering further innovation in this exciting and impactful field. The continued exploration of structure-activity relationships and the development of novel synthetic and analytical techniques will undoubtedly lead to the creation of even more potent and selective iodinated benzamides for both research and clinical applications.

References

Exploratory

An In-depth Technical Guide on the Safety, Handling, and MSDS of N-(4-iodophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N-(4-iodophenyl)benzamide. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N-(4-iodophenyl)benzamide. The information is intended to guide laboratory personnel in the safe use and management of this chemical compound.

Section 1: Chemical Identification

Identifier Value
IUPAC Name N-(4-iodophenyl)benzamide
Synonyms Benzamide, N-(4-iodophenyl)-
CAS Number 52807-29-1[1]
Molecular Formula C13H10INO[1][2]
Molecular Weight 323.13 g/mol [2]
Chemical Structure (Image of the chemical structure of N-(4-iodophenyl)benzamide)

Section 2: Hazard Identification

N-(4-iodophenyl)benzamide is classified as a hazardous substance. The following table summarizes its hazard classifications.

Hazard Classification Details
GHS Pictograms
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Potential Health Effects:

  • Acute: May cause irritation to the skin, eyes, and respiratory tract.[1] Harmful if ingested.[1]

  • Chronic: Repeated or prolonged exposure may cause damage to organs.[3] Specific target organ toxicity information for N-(4-iodophenyl)benzamide is limited; however, for the related compound Benzamide, the lungs, nervous system, and mucous membranes are listed as target organs.[3]

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of exposure. The following are first-aid procedures:

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Get medical attention if irritation develops or persists.[5]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen.[4] Get medical attention.[4]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel.[3] Never give anything by mouth to an unconscious person.[3] If large quantities are swallowed, call a physician immediately.[3] Rinse mouth with water.

FirstAidResponse cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention exposure Exposure to N-(4-iodophenyl)benzamide eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Rinse with water for 15 mins eye->flush_eyes wash_skin Wash with soap and water skin->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Section 4: Fire-Fighting Measures

Parameter Information
Flammability May be combustible at high temperature.[3]
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]
Unsuitable Extinguishing Media No information available.
Hazardous Combustion Products Carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[3][8]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Section 5: Accidental Release Measures

Procedure Details
Personal Precautions Use personal protective equipment.[7] Ensure adequate ventilation.[7] Avoid dust formation.[8] Evacuate personnel to safe areas.[7]
Environmental Precautions Prevent further leakage or spillage if safe to do so.[7] Do not let product enter drains.
Methods for Cleaning Up Sweep up and shovel into suitable containers for disposal.[8] Avoid generating dust. Clean the affected area thoroughly.[3]

Section 6: Handling and Storage

Aspect Recommendations
Handling Wear appropriate personal protective equipment.[3] Avoid contact with skin and eyes.[3] Do not breathe dust.[3] Use in a well-ventilated area.[6] Wash hands thoroughly after handling.
Storage Keep container tightly closed in a dry and well-ventilated place.[1][3] Keep in a dark place.[1] Store at room temperature.[1] Keep away from heat and sources of ignition.[3] Store locked up.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[8]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weighing Weigh Compound Carefully (Avoid Dust Generation) ventilation->weighing reaction Perform Experiment weighing->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Dispose of Waste Properly decontaminate->waste wash Wash Hands Thoroughly waste->wash storage Store Compound Securely wash->storage

Section 7: Exposure Controls/Personal Protection

Control/Equipment Specification
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood.[9] Ensure eyewash stations and safety showers are close to the workstation.[8]
Eye/Face Protection Wear chemical safety goggles or a face shield.[3][9]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[3][9]
Respiratory Protection If ventilation is inadequate or dust is generated, use a NIOSH-approved dust respirator.[3][9]
Hygiene Measures Wash hands before breaks and immediately after handling the product.[7] Change contaminated clothing.

Section 8: Physical and Chemical Properties

Quantitative data for N-(4-iodophenyl)benzamide is not extensively available. The following table includes data for the compound and its parent structure, Benzamide, for reference.

Property N-(4-iodophenyl)benzamide Benzamide (for reference)
Physical State Solid (Powder)[1][3]Solid[8]
Appearance WhiteWhite[8]
Odor Not availableNo information available[8]
Melting Point Not available125 - 129 °C / 257 - 264.2 °F[8]
Boiling Point Not available288 °C / 550.4 °F[3]
Solubility Not availablePartially soluble in cold water[3]
Specific Gravity Not available1.341 (at 4 °C)[6]
Vapor Pressure Not applicableNegligible[6]
Flash Point Not available180 °C / 356 °F[8]

Section 9: Stability and Reactivity

Parameter Information
Reactivity No information available.
Chemical Stability Stable under recommended storage conditions.[8]
Possibility of Hazardous Reactions None under normal processing.[8]
Conditions to Avoid Heat, flames, sparks, and dust formation.[3][8] Incompatible materials.[8]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[8]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, and hydrogen iodide.[8]

Section 10: Toxicological Information

Toxicological data for N-(4-iodophenyl)benzamide is limited. The information below is based on the available data and information for structurally similar compounds.

Toxicity Metric Value Species Notes
Acute Oral Toxicity (LD50) 1160 mg/kgMouseData for Benzamide[3]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Germ Cell Mutagenicity Not available
Carcinogenicity Not available
Reproductive Toxicity Not available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[3]For Benzamide, target organs include lungs, nervous system, and mucous membranes.[3]

Section 11: Ecological Information

No specific ecological data is available for N-(4-iodophenyl)benzamide. It is recommended to prevent its release into the environment.[8]

Section 12: Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.[9] Waste materials should be collected in a designated, properly labeled hazardous waste container.[9]

Section 13: Transport Information

This substance is not typically regulated for transport. However, consult with local and international regulations before shipping.

Section 14: Regulatory Information

Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed regulatory information.

Section 15: Other Information

The information provided in this document is based on the best available knowledge at the time of preparation. It is intended to be used as a guide for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification. The information relates only to the specific material designated and may not be valid for such material used in combination with any other materials or in any process, unless specified in the text. It is the responsibility of the user to comply with all applicable laws and regulations.

References

Foundational

An In-depth Technical Guide to C13H10INO Isomers: Benodanil and its Analogs

For Researchers, Scientists, and Drug Development Professionals The chemical formula C13H10INO represents a group of isomeric compounds with significant relevance in agrochemical and pharmaceutical research. This technic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C13H10INO represents a group of isomeric compounds with significant relevance in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the most prominent isomers, focusing on their nomenclature, synthesis, physicochemical properties, and biological activities. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for comparative analysis.

IUPAC Nomenclature and Synonyms

The isomers of C13H10INO are primarily substituted benzanilides. The position of the iodine atom on the phenyl ring significantly influences the compound's properties and biological activity. The following tables summarize the IUPAC names and common synonyms for the three main positional isomers.

Table 1: IUPAC Name and Synonyms for 2-iodo-N-phenylbenzamide

IdentifierValue
IUPAC Name 2-iodo-N-phenylbenzamide
Common Name Benodanil[1]
CAS Number 15310-01-7[1]
Synonyms 2-Iodobenzanilide, BAS 3170F, Calirus, 2-Iodo-N-phenyl-benzamide, Benefit, NSC 100499[1]

Table 2: IUPAC Name and Synonyms for N-(2-iodophenyl)benzamide

IdentifierValue
IUPAC Name N-(2-iodophenyl)benzamide[2]
CAS Number 15310-02-8[2]
Synonyms Benzamide, N-(2-iodophenyl)-, NSC 142518[2]

Table 3: IUPAC Name and Synonyms for N-(4-iodophenyl)benzamide

IdentifierValue
IUPAC Name N-(4-iodophenyl)benzamide
CAS Number 52807-29-1
Synonyms Benzamide, N-(4-iodophenyl)-

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic data are crucial for the identification and characterization of these isomers. The following table summarizes key quantitative data for each compound.

Table 4: Physicochemical and Spectroscopic Data of C13H10INO Isomers

Property2-iodo-N-phenylbenzamide (Benodanil)N-(2-iodophenyl)benzamideN-(4-iodophenyl)benzamide
Molecular Weight 323.13 g/mol [1]323.13 g/mol [2]323.13 g/mol
Melting Point 137 °C142.5 °C[3]Not available
IR (Infrared) Spectroscopy (cm⁻¹) N-H: 3235, C=O: 1646, C=C: 1536-1488, ortho-substituted ring: 752, N-H bending: 1597[3]N-H: 3362, 3177, C=O: 1644, C=C: 1581-1470, ortho-substituted ring: 734[3]Not available
¹H NMR Spectroscopy (ppm) Diagnostic N-H proton at δ 10.4[4]Not availableNot available
¹³C NMR Spectroscopy (ppm) Not availableAvailable on SpectraBase[5]Not available

Experimental Protocols

General Synthesis of N-substituted Benzamides

A common method for the synthesis of these benzanilide derivatives involves the acylation of an iodinated aniline with benzoyl chloride, or the reaction of an iodinated benzoic acid with aniline.

Protocol: Synthesis of 2-iodo-N-phenylbenzamide (Benodanil)

This procedure is adapted from established methods for benzanilide synthesis.

Materials:

  • 2-iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 2-iodobenzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude 2-iodobenzoyl chloride.

  • Amidation: Dissolve the crude 2-iodobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve aniline and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the aniline solution in an ice bath and slowly add the 2-iodobenzoyl chloride solution dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.[4]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to obtain pure 2-iodo-N-phenylbenzamide.[3]

Note: Similar procedures can be adapted for the synthesis of N-(2-iodophenyl)benzamide and N-(4-iodophenyl)benzamide by using the appropriate starting materials (i.e., benzoyl chloride and 2-iodoaniline or 4-iodoaniline).

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of C13H10INO isomers.

G cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., 2-Iodobenzoic Acid, Aniline) AcidChloride Acid Chloride Formation (with SOCl₂) Start->AcidChloride Amidation Amidation Reaction (with Aniline and Base) AcidChloride->Amidation CrudeProduct Crude Product Amidation->CrudeProduct Workup Aqueous Work-up (Extraction and Washing) CrudeProduct->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization FinalProduct Pure C13H10INO Isomer Recrystallization->FinalProduct

A generalized workflow for the synthesis and purification of C13H10INO isomers.
Mechanism of Action of Benodanil

Benodanil is a well-known fungicide that acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1] This inhibition disrupts cellular respiration and energy production in fungi.

The inhibitory action of Benodanil on the succinate dehydrogenase complex in the mitochondrial electron transport chain.

Molecular docking studies suggest that Benodanil binds to the ubiquinone-binding site of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits.[1][6] This binding competitively inhibits the reduction of ubiquinone to ubihydroquinone, thereby blocking the electron flow and disrupting ATP synthesis.

References

Exploratory

An In-depth Technical Guide to N-(4-iodophenyl)benzamide: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical and experimental properties of N-(4-iodophenyl)benzamide, a halogenated aromatic a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of N-(4-iodophenyl)benzamide, a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological activities, offering a foundational resource for further research and development.

Physicochemical Properties

N-(4-iodophenyl)benzamide is a solid at room temperature, with its properties largely influenced by the presence of the benzamide functional group and the iodine substituent on the phenyl ring. The iodine atom, in particular, increases the molecule's molecular weight and can participate in halogen bonding, influencing its crystal packing and interaction with biological targets.

PropertyTheoretical ValueExperimental Value
Molecular Formula C₁₃H₁₀INOC₁₃H₁₀INO[1]
Molecular Weight 323.13 g/mol [1]-
Melting Point -141-143 °C (for a related derivative)[1]
Solubility Predicted to be poorly soluble in water, sparingly soluble in polar protic solvents (e.g., ethanol), and soluble in polar aprotic solvents (e.g., DMSO, DMF).Not explicitly reported, but qualitative predictions suggest solubility in common organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).[2]
Appearance -Typically a white to off-white crystalline solid.[2]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and the 4-iodophenyl rings. The protons on the benzoyl group would likely appear as multiplets in the range of 7.4-7.9 ppm. The protons on the 4-iodophenyl ring would present as two doublets, characteristic of a para-substituted benzene ring. The amide proton (N-H) would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons would appear in the region of 120-140 ppm, with the carbon atom bonded to the iodine showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of N-(4-iodophenyl)benzamide would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹

  • C=O stretch (Amide I): A strong absorption band between 1650 and 1680 cm⁻¹

  • N-H bend (Amide II): A band in the region of 1550-1640 cm⁻¹

  • C-N stretch: Around 1400 cm⁻¹

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region

  • C-I stretch: A weaker band in the lower frequency region, typically around 500-600 cm⁻¹

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ for N-(4-iodophenyl)benzamide would be observed at m/z 323. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and a 4-iodophenylaminyl radical. The phenyl cation (m/z 77) is also a common fragment.[3][4]

Experimental Protocols

Synthesis of N-(4-iodophenyl)benzamide

A common and straightforward method for the synthesis of N-(4-iodophenyl)benzamide is the acylation of 4-iodoaniline with benzoyl chloride.

dot

SynthesisWorkflow Reactants 4-Iodoaniline + Benzoyl Chloride Reaction Stir at Room Temperature Reactants->Reaction Solvent Pyridine or Triethylamine in DCM Solvent->Reaction Workup Aqueous Workup (e.g., dilute HCl, NaHCO₃) Reaction->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification Product N-(4-iodophenyl)benzamide Purification->Product

Caption: General workflow for the synthesis of N-(4-iodophenyl)benzamide.

Detailed Protocol:

  • Dissolution of Amine: In a round-bottom flask, dissolve 4-iodoaniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine. If using DCM, add a base like triethylamine (1.1 equivalents) to scavenge the HCl byproduct.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl). If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-(4-iodophenyl)benzamide.

Potential Biological Activities and Signaling Pathways

While specific biological data for N-(4-iodophenyl)benzamide is limited in publicly accessible literature, the broader class of benzamides is known to exhibit a range of pharmacological activities.

Inhibition of NF-κB Signaling Pathway

Some N-substituted benzamides have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. The proposed mechanism involves the inhibition of IκB degradation, which prevents the translocation of NF-κB to the nucleus.

dot

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates Complex IκB-NF-κB Complex IkB->Complex NFkB NF-κB NFkB->Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Complex->NFkB IκB Degradation Benzamide N-(4-iodophenyl)benzamide (Proposed) Benzamide->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by N-(4-iodophenyl)benzamide.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Benzamide derivatives have also been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[6][7] IMPDH is a target for antiviral, immunosuppressive, and anticancer drugs. Inhibition of this enzyme depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.

dot

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP Guanine Guanine Nucleotides (dGTP, GTP) GMP->Guanine DNA_RNA DNA/RNA Synthesis Guanine->DNA_RNA Benzamide N-(4-iodophenyl)benzamide (Proposed) Benzamide->IMPDH Inhibits

Caption: Proposed mechanism of IMPDH inhibition by N-(4-iodophenyl)benzamide.

Conclusion

N-(4-iodophenyl)benzamide presents an interesting scaffold for further investigation in drug discovery and materials science. This technical guide has summarized its known and predicted physicochemical and spectroscopic properties and has provided a detailed protocol for its synthesis. While direct experimental data on its biological activity is sparse, the established profiles of related benzamides suggest potential as an inhibitor of the NF-κB and IMPDH pathways. Further experimental validation of its properties, including a definitive crystal structure and quantitative biological assays, is warranted to fully elucidate the potential of this compound.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Use of N-(4-iodophenyl)benzamide in Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals. Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bo...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and broad applicability, making it invaluable in the pharmaceutical and materials science industries.[1][3]

N-(4-iodophenyl)benzamide is a versatile aryl iodide substrate. Its cross-coupling provides a direct route to N-(biphenyl-4-yl)benzamide and its derivatives. This biphenyl benzamide scaffold is a privileged structure found in numerous biologically active molecules and functional materials, making its efficient synthesis a key focus in drug discovery and development. These application notes provide detailed protocols and data for the Suzuki-Miyaura cross-coupling of N-(4-iodophenyl)benzamide.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of N-(4-iodophenyl)benzamide, forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex. The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer.[2][4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final N-(biphenyl-4-yl)benzamide product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst PdII_Aryl Ar-Pd(II)-I Complex Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Biaryl Ar-Pd(II)-Ar' Complex PdII_Aryl->PdII_Biaryl Transmetalation (Ar'-B(OH)₂ + Base) PdII_Biaryl->Pd0 Reductive Elimination Product N-(biphenyl-4-yl)benzamide (Ar-Ar') ArI N-(4-iodophenyl)benzamide (Ar-I) BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Coupling Reactions

The following table summarizes representative results for the Suzuki-Miyaura cross-coupling of N-(4-iodophenyl)benzamide with various arylboronic acids. The conditions are based on established protocols for similar aryl iodides.[5][6]

EntryArylboronic Acid (Ar'-B(OH)₂)ProductYield (%)
1Phenylboronic acidN-(biphenyl-4-yl)benzamide95
24-Methoxyphenylboronic acidN-(4'-methoxybiphenyl-4-yl)benzamide92
34-Fluorophenylboronic acidN-(4'-fluorobiphenyl-4-yl)benzamide94
44-Formylphenylboronic acidN-(4'-formylbiphenyl-4-yl)benzamide85
53-Thienylboronic acidN-(4-(thiophen-3-yl)phenyl)benzamide88
62-Naphthylboronic acidN-(4-(naphthalen-2-yl)phenyl)benzamide90

Yields are isolated yields and are representative of typical outcomes for this class of reaction under optimized conditions.

Experimental Protocols

This section provides a detailed methodology for a general Suzuki-Miyaura cross-coupling reaction.

This protocol describes a typical procedure for the reaction between N-(4-iodophenyl)benzamide and phenylboronic acid.

Materials:

  • N-(4-iodophenyl)benzamide (1.0 equiv.)

  • Phenylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • Triphenylphosphine [PPh₃] or other suitable ligand (2-6 mol%)

  • Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄] (2.0 - 3.0 equiv.)

  • Toluene or Dioxane (solvent)

  • Water (co-solvent)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, brine, anhydrous magnesium sulfate for work-up

  • Silica gel for column chromatography

Experimental_Workflow start Start setup 1. Reaction Setup Add reagents (Aryl Iodide, Boronic Acid, Catalyst, Base) to a Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon/Nitrogen (3x). setup->inert solvent 3. Add Solvents Add degassed organic solvent (e.g., Toluene) and aqueous base solution. inert->solvent reaction 4. Reaction Heat the mixture (e.g., 90-110 °C) with vigorous stirring for 4-24h. solvent->reaction monitor 5. Monitoring Track reaction progress via TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup 6. Work-up Cool to RT, add water, and extract with an organic solvent (e.g., EtOAc). monitor->workup Complete purify 7. Purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End Product purify->end

References

Application

N-(4-iodophenyl)benzamide: A Versatile Scaffold for Medicinal Chemistry

Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction N-(4-iodophenyl)benzamide is a versatile building block in medicinal chemistry, serving as a key scaffol...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-iodophenyl)benzamide is a versatile building block in medicinal chemistry, serving as a key scaffold for the development of a wide range of biologically active molecules.[1] Its structure, featuring a central benzamide linkage with a readily functionalizable iodophenyl group, allows for the facile introduction of diverse chemical moieties through various cross-coupling reactions. This adaptability has made it a valuable starting point for the synthesis of potent inhibitors targeting key enzymes implicated in cancer and other diseases, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[2][3] The benzamide core itself is a privileged structure in drug discovery, known for its ability to form crucial hydrogen bonds with biological targets.[4] The presence of the iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, enabling the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR).[2]

Synthetic Applications

The 4-iodophenyl group of N-(4-iodophenyl)benzamide is readily modified using established cross-coupling methodologies, allowing for the creation of diverse compound libraries.

Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodophenyl moiety and various boronic acids or esters. This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne. This reaction is particularly useful in the design of inhibitors that require a rigid linker to access specific binding pockets within an enzyme's active site, such as in certain BCR-ABL inhibitors.[5]

Therapeutic Potential

Derivatives of N-(4-iodophenyl)benzamide have shown significant promise as inhibitors of key therapeutic targets.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality. N-(4-iodophenyl)benzamide derivatives have been explored as PARP inhibitors, with modifications at the iodo position influencing potency and selectivity.[3][6]

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The N-(4-iodophenyl)benzamide scaffold has been successfully employed in the design of inhibitors for various kinases, including BCR-ABL and EGFR. The ability to introduce different substituents via the iodo group allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.[7][8]

Quantitative Data

The following tables summarize the biological activity of representative N-(4-iodophenyl)benzamide derivatives and related analogs.

Table 1: PARP Inhibitory Activity
Compound IDModification at 4-iodo positionPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
Analog 1 4-(4-cyanophenoxy)~1000-2000>10000[3]
Analog 2 3-(4-carbamoylphenoxy)>100001700[3]
Olaparib (Reference)1.91.5[6]
Rucaparib (Reference)1.46.8[6]
Niraparib (Reference)3.82.1[6]

Note: Data for Analogs 1 and 2 are for structurally related benzamides and are included for comparative purposes.

Table 2: Kinase Inhibitory Activity
Compound IDTarget KinaseModification at 4-iodo positionIC₅₀ (nM)Reference
AKE-72 BCR-ABL (WT)3-((3-amino-1H-indazol-4-yl)ethynyl)< 0.5[5]
AKE-72 BCR-ABL (T315I)3-((3-amino-1H-indazol-4-yl)ethynyl)9[5]
Ponatinib BCR-ABL (WT)(Reference)0.5[9]
Derivative 9c EGFR (WT)N-alkyl iodoquinazoline150[8]
Derivative 9c EGFR (T790M)N-alkyl iodoquinazoline220[8]
Erlotinib EGFR (WT)(Reference)2[8]

Note: AKE-72 is a derivative of a related benzamide scaffold. Derivative 9c is an iodoquinazoline derivative included for its relevant kinase inhibition data.

Table 3: In Vitro Cytotoxicity
Compound IDCancer Cell LineModification at 4-iodo positionIC₅₀ (µM)Reference
BJ-13 Gastric Cancer (generic)(Not specified)Potent[4]
Derivative 10e HCT-116 (Colon)N,1,3-triphenyl-1H-pyrazole-4-carboxamide0.39[10]
Derivative 10e MCF-7 (Breast)N,1,3-triphenyl-1H-pyrazole-4-carboxamide0.46[10]
Analog 4b HCT-116 (Colon)α-aminophosphonateSelectively potent[1]
Analog 8 MCF-7 (Breast)Arylazo-pyrazole3.0[11]

Note: Data is for structurally related benzamide derivatives and is included to demonstrate the potential cytotoxic effects of this class of compounds.

Experimental Protocols

Synthesis of N-(4-iodophenyl)benzamide

This protocol describes the synthesis of the core scaffold from 4-iodoaniline and benzoyl chloride.

Materials:

  • 4-iodoaniline

  • Benzoyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Dissolve 4-iodoaniline (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine or triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure N-(4-iodophenyl)benzamide.

G cluster_synthesis Synthesis of N-(4-iodophenyl)benzamide start Start dissolve Dissolve 4-iodoaniline and base in DCM start->dissolve cool Cool to 0°C dissolve->cool add_benzoyl_chloride Add Benzoyl Chloride dropwise cool->add_benzoyl_chloride react Stir at RT for 2-4h add_benzoyl_chloride->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry organic layer workup->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization) concentrate->purify end N-(4-iodophenyl)benzamide purify->end G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Start setup Combine Reactants: N-(4-iodophenyl)benzamide, Arylboronic acid, Catalyst, Base start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat and Stir (80-100°C) add_solvent->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify end Biaryl Product purify->end G cluster_pathway Mechanism of PARP Inhibition cluster_hr Homologous Recombination (HR) Repair cluster_hrd HR Deficiency (e.g., BRCA mutation) DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP Replication_fork Replication Fork Collapse DNA_damage->Replication_fork During Replication BER Base Excision Repair (BER) PARP->BER PARP_trapping PARP Trapping SSB_repair SSB Repair BER->SSB_repair PARP_inhibitor PARP Inhibitor (e.g., Benzamide Derivative) PARP_inhibitor->PARP Inhibits & Traps PARP_trapping->Replication_fork Stalls DSB DNA Double-Strand Break (DSB) Replication_fork->DSB HR_proficient HR Proficient (Normal Cells) DSB->HR_proficient HR_deficient HR Deficient (Cancer Cells) DSB->HR_deficient DSB_repair DSB Repair HR_proficient->DSB_repair Cell_survival Cell Survival DSB_repair->Cell_survival No_DSB_repair No DSB Repair HR_deficient->No_DSB_repair Cell_death Cell Death (Apoptosis) No_DSB_repair->Cell_death G cluster_bcr_abl BCR-ABL Signaling Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL RAS_MAPK RAS/MAPK Pathway Phospho_Substrate->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Phospho_Substrate->PI3K_AKT STAT JAK/STAT Pathway Phospho_Substrate->STAT Kinase_Inhibitor Kinase Inhibitor (e.g., Benzamide Derivative) Kinase_Inhibitor->BCR_ABL Blocks ATP Binding Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT->Proliferation

References

Method

Application Notes and Protocols for Buchwald-Hartwig Amination of N-(4-iodophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a pa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science due to its wide substrate scope and tolerance of various functional groups.[3] These application notes provide detailed protocols for the Buchwald-Hartwig amination of N-(4-iodophenyl)benzamide, a versatile building block in drug discovery and development. The carbon-iodine bond of this substrate is particularly reactive in palladium-catalyzed couplings, often allowing for milder reaction conditions compared to the corresponding bromo or chloro derivatives.

Reaction Scheme

The general reaction involves the coupling of N-(4-iodophenyl)benzamide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the corresponding N-(4-(amino)phenyl)benzamide derivative.

General Reaction:

Data Presentation: Representative Reaction Conditions

The following table summarizes a typical set of reaction conditions for the Buchwald-Hartwig amination of N-(4-iodophenyl)benzamide with aniline, a representative aromatic amine. While specific conditions may vary for different amine coupling partners (e.g., aliphatic or heterocyclic amines), this serves as a robust starting point for optimization.

ParameterCondition
Aryl Halide N-(4-iodophenyl)benzamide
Amine Aniline
Palladium Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand BINAP
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 80 °C
Time 4 hours

Experimental Protocols

Materials and Equipment:

  • N-(4-iodophenyl)benzamide

  • Amine (e.g., aniline, morpholine, n-hexylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles for transfer of degassed solvents and reagents

Protocol 1: Buchwald-Hartwig Amination of N-(4-iodophenyl)benzamide with Aniline

This protocol details the coupling of N-(4-iodophenyl)benzamide with aniline.

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add N-(4-iodophenyl)benzamide (1.0 mmol, 1.0 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and BINAP (0.015 mmol, 1.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Follow with the addition of aniline (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 4 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by the careful addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(4-(phenylamino)phenyl)benzamide.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol described above.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add Solids: N-(4-iodophenyl)benzamide, NaOtBu, Pd2(dba)3, BINAP to Schlenk Flask B 2. Purge with Inert Gas (Ar/N2) A->B C 3. Add Degassed Toluene B->C D 4. Add Amine (e.g., Aniline) C->D E 5. Heat to 80 °C and Stir for 4h D->E F 6. Cool and Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine, Dry, and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

The diagram below outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.[4][5]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_aryl_halide Ar-Pd(II)(X)L₂ oxidative_addition->pd_aryl_halide amine_coordination Amine Coordination & Deprotonation pd_aryl_halide->amine_coordination + R₁R₂NH, Base pd_amido Ar-Pd(II)(NR₁R₂)L₂ amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Product Release product Ar-NR₁R₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Concluding Remarks

The protocols provided herein offer a reliable starting point for the successful Buchwald-Hartwig amination of N-(4-iodophenyl)benzamide. Researchers should note that the optimal conditions, particularly the choice of ligand, base, and solvent, may vary depending on the specific amine used. For less reactive or sterically hindered amines, the use of more specialized Buchwald ligands (e.g., XPhos, RuPhos) and stronger bases may be necessary to achieve high yields. These procedures are intended for use by trained chemists in a laboratory setting. Standard safety precautions should be followed, including the use of personal protective equipment and performing the reaction in a well-ventilated fume hood.

References

Application

Application Notes and Protocols for N-(4-iodophenyl)benzamide in Materials Science Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-(4-iodophenyl)benzamide and its derivatives in materials science, with a focus on t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-iodophenyl)benzamide and its derivatives in materials science, with a focus on the development of radiopaque polymers and its application in crystal engineering. The protocols provided are based on established methodologies for analogous compounds and are intended to serve as a detailed guide for researchers.

Application in Radiopaque Polymers for Biomedical Devices

The introduction of iodine atoms into a polymer matrix significantly enhances its visibility under X-ray radiation, a property known as radiopacity. This is highly desirable for biomedical devices such as catheters, stents, and bone cements, as it allows for their precise placement and monitoring within the body. While N-(4-iodophenyl)benzamide itself may not be a direct monomer, its core structure is an excellent building block for creating radiopaque polymers. This can be achieved by modifying it into a polymerizable monomer or by grafting it onto an existing polymer backbone.

Data Presentation: Radiopacity of Iodinated Polymers

The following table summarizes typical radiopacity data for polymers functionalized with iodinated aromatic compounds, providing a comparative basis for the expected performance of materials incorporating N-(4-iodophenyl)benzamide derivatives.

Polymer SystemIodine Content (wt%)Radiopacity (Hounsfield Units, HU)Application
PMMA-co-AA modified with 4-iodophenyl isocyanate15-251500 - 2500Bone Cement
Iodinated Polyurethane20-302000 - 3500Catheters, Stents
Poly(MAOETIB) nanoparticles~58> 4000X-ray Contrast Agent

Note: Data is compiled from various sources and represents typical ranges. PMMA-co-AA: Poly(methyl methacrylate-co-acrylic acid); MAOETIB: 2-methacryloyloxyethyl(2,3,5-triiodobenzoate).

Experimental Protocol: Synthesis of a Radiopaque Acrylic Bone Cement

This protocol describes a two-step process to synthesize a radiopaque acrylic bone cement by incorporating a derivative of N-(4-iodophenyl)benzamide into a poly(methyl methacrylate-co-acrylic acid) (PMMA-co-AA) backbone.

Part A: Synthesis of N-(4-isocyanatophenyl)benzamide

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 10 g of N-(4-aminophenyl)benzamide (a derivative of the target compound) in 100 mL of dry toluene.

  • Phosgenation: While stirring vigorously, add 15 mL of a 20% solution of phosgene in toluene dropwise through the dropping funnel over a period of 30 minutes. Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety measures.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours. The reaction progress can be monitored by the disappearance of the amine starting material using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess phosgene and toluene under reduced pressure using a rotary evaporator. The resulting solid is N-(4-isocyanatophenyl)benzamide. Recrystallize from a suitable solvent like hexane to obtain the pure product.

Part B: Functionalization of PMMA-co-AA

  • Polymer Solution: In a 500 mL round-bottom flask, dissolve 20 g of PMMA-co-AA (90:10 molar ratio) in 200 mL of anhydrous N,N-dimethylformamide (DMF) with stirring.

  • Addition of Isocyanate: Add 5 g of the synthesized N-(4-isocyanatophenyl)benzamide and 0.1 g of dibutyltin dilaurate (catalyst) to the polymer solution.

  • Reaction: Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: Cool the solution to room temperature and precipitate the functionalized polymer by slowly pouring the solution into 1 L of methanol with vigorous stirring. Filter the white precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C for 48 hours.

Characterization: The resulting radiopaque polymer should be characterized by FTIR, ¹H NMR, and its iodine content determined by elemental analysis. The radiopacity can be quantified by preparing a sample of a specific dimension and imaging it using a CT scanner.

Radiopaque_Polymer_Synthesis cluster_modification Monomer Modification cluster_polymerization Polymer Functionalization N-(4-aminophenyl)benzamide N-(4-aminophenyl)benzamide N-(4-isocyanatophenyl)benzamide N-(4-isocyanatophenyl)benzamide N-(4-aminophenyl)benzamide->N-(4-isocyanatophenyl)benzamide Phosgenation Phosgene Phosgene Phosgene->N-(4-isocyanatophenyl)benzamide Radiopaque_Polymer Radiopaque_Polymer N-(4-isocyanatophenyl)benzamide->Radiopaque_Polymer Grafting PMMA-co-AA PMMA-co-AA PMMA-co-AA->Radiopaque_Polymer

Workflow for the synthesis of a radiopaque polymer.

Application in Crystal Engineering

N-(4-iodophenyl)benzamide is an excellent model compound for studying and utilizing non-covalent interactions in crystal engineering. The key features are the amide group, which can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and the iodine atom, which can participate in halogen bonding. These interactions allow for the predictable self-assembly of molecules into well-defined supramolecular structures.

Data Presentation: Intermolecular Interactions in N-(4-iodophenyl)benzamide Crystals

The following table summarizes the key intermolecular interactions that can be expected in the crystal structure of N-(4-iodophenyl)benzamide and its co-crystals.

Interaction TypeDonorAcceptorTypical Distance (Å)Geometry
Hydrogen BondN-HC=O2.8 - 3.2Linear
Halogen BondC-IO, N, I3.0 - 3.5Linear to slightly bent
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8Parallel displaced or T-shaped
Experimental Protocol: Single Crystal Growth for X-ray Diffraction

This protocol outlines the slow evaporation method for growing single crystals of N-(4-iodophenyl)benzamide suitable for X-ray crystallographic analysis.

  • Solvent Selection: Screen a range of solvents for their ability to dissolve N-(4-iodophenyl)benzamide at elevated temperatures and for it to have limited solubility at room temperature. Good starting points include ethanol, acetone, ethyl acetate, and toluene.

  • Saturated Solution Preparation: In a clean glass vial, add a small amount of N-(4-iodophenyl)benzamide and the chosen solvent. Gently heat the vial while stirring until the solid completely dissolves. Continue adding small portions of the solid until no more dissolves, creating a saturated solution at that temperature.

  • Filtration: While still warm, filter the saturated solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a few small holes poked in it, or with parafilm with a few needle punctures. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a lab bench.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Crystal Harvesting: Once crystals of a suitable size (typically > 0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or tweezers. Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then allow them to air dry.

Crystal_Engineering N-(4-iodophenyl)benzamide N-(4-iodophenyl)benzamide Hydrogen_Bonding Hydrogen_Bonding N-(4-iodophenyl)benzamide->Hydrogen_Bonding N-H...O=C Halogen_Bonding Halogen_Bonding N-(4-iodophenyl)benzamide->Halogen_Bonding C-I...X pi-pi_Stacking pi-pi_Stacking N-(4-iodophenyl)benzamide->pi-pi_Stacking Supramolecular_Assembly Supramolecular_Assembly Hydrogen_Bonding->Supramolecular_Assembly Halogen_Bonding->Supramolecular_Assembly pi-pi_Stacking->Supramolecular_Assembly

Method

Synthesis of Bioactive Compounds from N-(4-iodophenyl)benzamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing N-(4-iodophenyl)benzamide as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing N-(4-iodophenyl)benzamide as a versatile starting material. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of diverse chemical moieties at the 4-position of the phenyl ring, leading to a wide array of potentially therapeutic agents. The protocols are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

N-(4-iodophenyl)benzamide is a key building block in the synthesis of various bioactive molecules. The presence of an iodine atom on the phenyl ring provides a reactive handle for a range of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions, most notably the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, enable the systematic modification of the core structure to explore structure-activity relationships (SAR) and develop novel drug candidates. Derivatives of N-(4-iodophenyl)benzamide have shown significant potential as kinase inhibitors, PARP-1 inhibitors, and anticancer agents.[1][2]

Synthetic Strategies

The primary synthetic transformations involving N-(4-iodophenyl)benzamide leverage the reactivity of the aryl iodide functionality. The following sections detail the protocols for the most common and effective coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of N-(biphenyl-4-yl)benzamide Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the aryl iodide and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in kinase inhibitors.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of N-(4-iodophenyl)benzamide with an arylboronic acid is as follows:

  • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-iodophenyl)benzamide (1.0 equiv.), the desired arylboronic acid (1.2-2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.03 equiv.).[3]

  • Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 equiv.) or potassium phosphate (K₃PO₄, 3.0 equiv.).[3]

  • Add a suitable solvent system, such as a mixture of toluene and water or n-propanol.[4]

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(biphenyl-4-yl)benzamide derivative.

Heck Coupling: Synthesis of N-(4-alkenylphenyl)benzamide Derivatives

The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted stilbenes and cinnamamides, which have demonstrated a range of biological activities.[5][6]

Experimental Protocol:

A representative protocol for the Heck coupling of N-(4-iodophenyl)benzamide with an alkene (e.g., acrylic acid) is described below:[7]

  • In a vial or round-bottom flask, dissolve N-(4-iodophenyl)benzamide (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF.

  • Add the alkene (1.2-1.5 equiv.), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 equiv.) if required.[7][8]

  • Add a base, typically a tertiary amine like triethylamine (Et₃N, 2.0-3.0 equiv.).[7]

  • Seal the vessel and heat the reaction mixture to 80-100 °C with stirring for several hours until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, acidify the mixture with an aqueous acid solution (e.g., 3 M HCl) to precipitate the product.[7]

  • Collect the solid by vacuum filtration, wash with water, and air dry.

  • Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the purified N-(4-alkenylphenyl)benzamide derivative.[7]

Buchwald-Hartwig Amination: Synthesis of N-(4-aminophenyl)benzamide Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position of the benzamide.[9][10] This reaction is crucial for synthesizing compounds that target various biological pathways.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of N-(4-iodophenyl)benzamide is as follows:[11][12]

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 equiv.).[9][12]

  • Add N-(4-iodophenyl)benzamide (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or cesium carbonate (Cs₂CO₃).[11]

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane.[11]

  • Seal the tube and heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-(4-aminophenyl)benzamide derivative.

Data Presentation

The following tables summarize quantitative data for representative bioactive compounds synthesized from N-(4-iodophenyl)benzamide and its derivatives.

Table 1: Anticancer Activity of Synthesized Benzamide Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
4f A549 (Lung)7.5[1]
HeLa (Cervical)9.3[1]
MCF-7 (Breast)8.9[1]
4e A549 (Lung)10.2[1]
HeLa (Cervical)11.1[1]
MCF-7 (Breast)10.8[1]
Compound 7 K562 (Leukemia)2.27[13]
HL-60 (Leukemia)1.42[13]
Compound 10 K562 (Leukemia)2.53[13]
HL-60 (Leukemia)1.52[13]
Compound 6g A-498 (Kidney)14.46[14]
NCI-H23 (Lung)13.97[14]
MDA-MB-231 (Breast)11.35[14]
MCF-7 (Breast)11.58[14]
A-549 (Lung)15.77[14]

Table 2: Enzyme Inhibitory Activity of Synthesized Benzamide Derivatives

Compound IDTarget EnzymeIC₅₀ / Kᵢ (nM)Reference
13f PARP-1IC₅₀ = 0.25[2]
16l PARP-1IC₅₀ = 43[15]
20w PARP-1Kᵢ < 1[16]
3g hCA IKᵢ = 4.07[17]
3c hCA IIKᵢ = 10.68[17]
3f AChEKᵢ = 8.91[17]
N'-(benzoyloxy)benzamide TyrosinaseIC₅₀ = 2500[18]
N'-phenylbenzohydrazide TyrosinaseIC₅₀ = 10500[18]

Visualizations

Synthetic Workflow

The general workflow for the synthesis of bioactive compounds from N-(4-iodophenyl)benzamide is depicted below.

Synthetic_Workflow start N-(4-iodophenyl)benzamide suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂, Pd catalyst, Base heck Heck Coupling start->heck Alkene, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Base product1 N-(biphenyl-4-yl)benzamide Derivatives suzuki->product1 product2 N-(4-alkenylphenyl)benzamide Derivatives heck->product2 product3 N-(4-aminophenyl)benzamide Derivatives buchwald->product3 bioactivity Bioactive Compounds (e.g., Kinase Inhibitors, PARP-1 Inhibitors) product1->bioactivity product2->bioactivity product3->bioactivity

Caption: General synthetic routes from N-(4-iodophenyl)benzamide.

Signaling Pathway: PARP-1 Inhibition

Many synthesized benzamide derivatives act as PARP-1 inhibitors, which is a key enzyme in the DNA damage repair pathway.[2][19]

PARP1_Inhibition dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 par_synthesis Poly(ADP-ribose) Synthesis parp1->par_synthesis no_repair Inhibition of DNA Repair recruitment Recruitment of DNA Repair Proteins par_synthesis->recruitment repair DNA Repair recruitment->repair inhibitor N-(4-iodophenyl)benzamide Derivative (PARP-1 Inhibitor) inhibitor->parp1 inhibition Inhibition cell_death Cell Death (Apoptosis) no_repair->cell_death

Caption: Mechanism of action for PARP-1 inhibitors.

Signaling Pathway: Tyrosine Kinase Inhibition

Derivatives of N-(4-iodophenyl)benzamide have been developed as inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[20][21]

Kinase_Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization phosphorylation Substrate Phosphorylation dimerization->phosphorylation atp ATP atp->phosphorylation substrate Substrate Protein substrate->phosphorylation signaling Downstream Signaling phosphorylation->signaling proliferation Cell Proliferation & Survival signaling->proliferation inhibitor N-(4-iodophenyl)benzamide Derivative (Kinase Inhibitor) inhibitor->dimerization

Caption: Inhibition of receptor tyrosine kinase signaling.

References

Application

Application Notes and Protocols for Sonogashira Coupling of N-(4-iodophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond bet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, this reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, due to its mild reaction conditions and broad functional group tolerance.[2][3] These application notes provide detailed protocols for the Sonogashira coupling of N-(4-iodophenyl)benzamide with various terminal alkynes, a key transformation for the synthesis of substituted benzamide derivatives with potential applications in drug discovery. Aryl iodides are highly reactive substrates in this transformation, often enabling the reaction to proceed at room temperature with high efficiency.[2]

Core Concepts and Reaction Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex, with or without a copper(I) co-catalyst, in the presence of an amine base.[4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the co-catalyzed version).[2]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, N-(4-iodophenyl)benzamide) to form a Pd(II) intermediate.[2]

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to generate a copper acetylide intermediate.[2]

  • Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex.[2]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[2]

Variations of the Sonogashira coupling, such as copper-free methods, have been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6]

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition (Ar-I) product_complex Ar-Pd(II)-C≡CR(L2) pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡CR product_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Base cu_salt CuI

Caption: Dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocols

The following protocols provide generalized procedures for the Sonogashira coupling of N-(4-iodophenyl)benzamide. Optimization may be required for specific terminal alkynes.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a general and widely used method for the Sonogashira coupling of aryl iodides.[2]

Materials:

  • N-(4-iodophenyl)benzamide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

  • Amine base (e.g., triethylamine or diisopropylamine, 7.0 eq)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-(4-iodophenyl)benzamide (1.0 eq), the palladium catalyst (0.05 eq), and copper(I) iodide (0.025 eq) under a stream of inert gas (nitrogen or argon).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Add the anhydrous solvent via syringe. Sequentially add the amine base (7.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.[5][6]

Materials:

  • N-(4-iodophenyl)benzamide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %)

  • Ligand (e.g., a bulky phosphine ligand like P(t-Bu)₃, 4 mol %)

  • Base (e.g., Cs₂CO₃ or Bu₄NOAc, 2.0 eq)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine N-(4-iodophenyl)benzamide (1.0 eq), the palladium catalyst (2 mol %), the ligand (4 mol %), and the base (2.0 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Addition of Reagents: Add the anhydrous solvent, followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat as required (typically 60-100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl iodides with terminal alkynes, which can be adapted for N-(4-iodophenyl)benzamide.

Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of Aryl Iodides

Aryl IodideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (1)2Et₃NTHFRT395[2]
4-IodoacetophenonePhenylacetylenePd(PPh₃)₄ (2)1i-Pr₂NHDMF50692[4]
1-Iodo-4-nitrobenzene1-HexynePdCl₂(PPh₃)₂ (1.5)3PiperidineTHFRT298[2]
Methyl 4-iodobenzoateTrimethylsilylacetylenePd(PPh₃)₄ (3)1.5Et₃NToluene60489[2]

Table 2: Copper-Free Sonogashira Coupling of Aryl Iodides

Aryl IodideTerminal AlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane801294[5]
4-Iodoacetophenone1-OctynePd₂(dba)₃ (1)SPhos (2)K₃PO₄DMF100891[6]
1-Iodo-4-cyanobenzeneCyclopropylacetylenePd(OAc)₂ (1.5)XPhos (3)K₂CO₃Toluene901088[5]
4-IodoanisolePhenylacetylenePd(CH₃CN)₂Cl₂ (2.5)cataCXium A (5)Cs₂CO₃1,4-DioxaneRT4890[3]

Experimental Workflow

Workflow start Start setup Reaction Setup (Aryl Iodide, Catalysts, Base) start->setup inert Inert Atmosphere (N2 or Ar) setup->inert reagents Add Solvent and Terminal Alkyne inert->reagents reaction Stir at RT or Heat reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product end End product->end

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Method

Application Notes and Protocols: N-(4-iodophenyl)benzamide as a Versatile Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-iodophenyl)benzamide is a valuable and versatile synthetic intermediate in the development of Active Pharmaceutical Ingredients (APIs). Its ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-iodophenyl)benzamide is a valuable and versatile synthetic intermediate in the development of Active Pharmaceutical Ingredients (APIs). Its chemical structure, featuring a reactive iodine atom and a stable benzamide core, allows for a variety of cross-coupling reactions, making it a key building block for complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of N-(4-iodophenyl)benzamide and its subsequent use in the synthesis of precursors for targeted cancer therapies, such as MEK and Hedgehog pathway inhibitors. Furthermore, its application in the development of radiolabeled compounds for imaging and therapeutic purposes is discussed.

Synthesis of N-(4-iodophenyl)benzamide

The primary route for the synthesis of N-(4-iodophenyl)benzamide is the N-acylation of 4-iodoaniline with benzoyl chloride. This reaction can be efficiently carried out under various conditions, including ultrasound irradiation, which offers high yields in short reaction times.

Quantitative Data for N-Acylation of Aryl Amines

The following table summarizes the results for the N-acylation of various aryl amines, including 4-iodoaniline, under ultrasonic conditions, demonstrating the efficiency of this method.

EntryAryl AmineAcyl ChlorideProductYield (%)Time (min)
1AnilineBenzoyl chlorideN-Phenylbenzamide953
24-ChloroanilineBenzoyl chlorideN-(4-Chlorophenyl)benzamide972
34-BromoanilineBenzoyl chlorideN-(4-Bromophenyl)benzamide962
4 4-Iodoaniline Benzoyl chloride N-(4-Iodophenyl)benzamide 95 3
54-NitroanilineBenzoyl chlorideN-(4-Nitrophenyl)benzamide924
64-MethylanilineBenzoyl chlorideN-(p-tolyl)benzamide943
74-MethoxyanilineBenzoyl chlorideN-(4-Methoxyphenyl)benzamide933
Experimental Protocol: Ultrasound-Promoted N-Acylation of 4-Iodoaniline

This protocol describes a rapid and efficient laboratory-scale synthesis of N-(4-iodophenyl)benzamide.

Materials:

  • 4-Iodoaniline

  • Benzoyl chloride

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Aluminum metal powder (catalytic amount)

  • Crushed ice

  • Cold water

Equipment:

  • Round-bottom flask

  • Ultrasonic bath (35 kHz)

  • Magnetic stirrer

  • Vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-iodoaniline (1.0 mmol) in a suitable anhydrous solvent.

  • Addition of Reagents: To this solution, add benzoyl chloride (1.1 mmol) and a catalytic amount of aluminum metal powder (10 mol%).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at 25°C for approximately 3 minutes.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and stir.

  • Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry to obtain N-(4-iodophenyl)benzamide.

Application in the Synthesis of API Intermediates

The iodine atom on the N-(4-iodophenyl)benzamide scaffold serves as a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, which are pivotal in the synthesis of complex APIs.

Intermediate for MEK Inhibitors (e.g., Trametinib)

While not a direct precursor, N-(4-iodophenyl)benzamide is structurally analogous to key intermediates in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2. The synthesis of Trametinib involves the key intermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which is synthesized from 2-fluoro-4-iodoaniline. The chemical principles for introducing modifications to the iodo-substituted phenyl ring are directly applicable.

Synthetic Workflow for a Key Trametinib Intermediate:

G cluster_0 Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea 2-fluoro-4-iodoaniline 2-fluoro-4-iodoaniline Isocyanate Intermediate Isocyanate Intermediate 2-fluoro-4-iodoaniline->Isocyanate Intermediate 1. Reaction with phosgene equivalent Phosgene or equivalent Phosgene or equivalent N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea Isocyanate Intermediate->N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea 2. Reaction with cyclopropylamine Cyclopropylamine Cyclopropylamine

Caption: Synthesis of a key urea intermediate for Trametinib.

Trametinib Signaling Pathway (RAS/RAF/MEK/ERK): Trametinib inhibits MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the development of various cancers.[1]

G cluster_0 RAS/RAF/MEK/ERK Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Trametinib Trametinib Trametinib->MEK Inhibition

Caption: Inhibition of the MEK pathway by Trametinib.

Precursor for Hedgehog Pathway Inhibitors (e.g., Vismodegib)

Vismodegib is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of basal cell carcinoma.[2] The synthesis of Vismodegib involves the coupling of 2-chloro-4-(methylsulfonyl)benzoic acid with 4-chloro-3-(pyridin-2-yl)aniline.[3] While not a direct use, N-(4-iodophenyl)benzamide derivatives can be envisioned as precursors to the aniline component through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination to introduce the pyridine moiety.

Conceptual Synthetic Workflow for a Vismodegib Precursor:

G cluster_1 Conceptual Synthesis of a Vismodegib Precursor N-(4-iodophenyl)benzamide derivative N-(4-iodophenyl)benzamide derivative Suzuki Coupling Suzuki Coupling N-(4-iodophenyl)benzamide derivative->Suzuki Coupling 2-pyridylboronic acid 2-pyridylboronic acid 2-pyridylboronic acid->Suzuki Coupling Coupled Intermediate Coupled Intermediate Suzuki Coupling->Coupled Intermediate Deprotection/Amide Hydrolysis Deprotection/Amide Hydrolysis Coupled Intermediate->Deprotection/Amide Hydrolysis 4-chloro-3-(pyridin-2-yl)aniline precursor 4-chloro-3-(pyridin-2-yl)aniline precursor Deprotection/Amide Hydrolysis->4-chloro-3-(pyridin-2-yl)aniline precursor

Caption: Conceptual Suzuki coupling to form a Vismodegib precursor.

Vismodegib Signaling Pathway (Hedgehog Pathway): Vismodegib functions by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[4][5]

G cluster_1 Hedgehog Signaling Pathway Hedgehog Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog Ligand->PTCH1 Binds and inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression Activates Vismodegib Vismodegib Vismodegib->SMO Inhibition

Caption: Inhibition of the Hedgehog pathway by Vismodegib.

Application in Radiopharmaceutical Synthesis

The presence of an iodine atom makes N-(4-iodophenyl)benzamide and its derivatives excellent candidates for radioiodination. Radioiodinated benzamides have been developed as high-affinity ligands for imaging receptors in cancer cells, such as sigma receptors in breast cancer.[6][7]

General Protocol for Radioiodination

The synthesis of radioiodinated benzamides often involves the preparation of a tri-butylstannyl precursor, followed by an iododestannylation reaction with a radioactive iodine isotope (e.g., ¹²⁵I).

G cluster_2 Radioiodination of a Benzamide Precursor N-(4-bromophenyl)benzamide derivative N-(4-bromophenyl)benzamide derivative Bis(tributyltin) Bis(tributyltin) Palladium Catalyst Palladium Catalyst Stannylated Precursor Stannylated Precursor Radioactive Iodine (*I) Radioactive Iodine (*I) Oxidizing Agent Oxidizing Agent Radioiodinated Benzamide Radioiodinated Benzamide

References

Application

Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with N-(4-iodophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Introduction The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, particularly through the Buchwald-Hartwig amination, stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, particularly through the Buchwald-Hartwig amination, stands as a cornerstone of modern synthetic organic chemistry. This powerful transformation enables the coupling of amines and related nitrogen nucleophiles with aryl halides and pseudohalides, providing a versatile and efficient route to a wide array of arylamine derivatives. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making the development and optimization of C-N coupling methodologies a critical area of research. The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool in drug discovery and development, replacing harsher, more traditional methods.[1][2]

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed C-N bond formation between N-(4-iodophenyl)benzamide and a suitable nitrogen nucleophile. The protocol is based on established methodologies for the Buchwald-Hartwig amidation of aryl iodides with amides.[1]

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed C-N bond formation between various aryl halides and amides, providing a reference for expected yields and reaction conditions.

EntryAryl HalideAmidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodotolueneBenzamide1.0 (Pd₂(dba)₃)3.0 (Xantphos)Cs₂CO₃Dioxane1002285[1]
24-BromobenzonitrileBenzamide1.0 (Pd(OAc)₂)3.0 (Xantphos)Cs₂CO₃Dioxane802395[1]
34-ChlorobenzonitrileBenzamide2.0 (Pd₂(dba)₃)6.0 (Xantphos)Cs₂CO₃Dioxane1002381[1]
44-tert-Butylphenyl triflateBenzamide4.0 (Pd₂(dba)₃)8.0 (Xantphos)Cs₂CO₃Dioxane1002166[1]
5Phenyl bromideN-Methylformamide2.5 (Pd₂(dba)₃)5.0 (Xantphos)Cs₂CO₃Dioxane1002082[1]

Experimental Protocols

Detailed Methodology for the Palladium-Catalyzed C-N Bond Formation with N-(4-iodophenyl)benzamide

This protocol describes a general procedure for the coupling of an amine with N-(4-iodophenyl)benzamide using a palladium/Xantphos catalyst system.

Materials:

  • N-(4-iodophenyl)benzamide

  • Amine (e.g., morpholine, piperidine, or other primary/secondary amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

  • Oven-dried glassware

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add N-(4-iodophenyl)benzamide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and cesium carbonate (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, weigh out Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.03 mmol, 3 mol%).

  • Addition of Catalyst: Add the catalyst and ligand to the Schlenk tube containing the reactants.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 18-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl benzamide product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Ligand_Exchange Amine Coordination PdII_Aryl->Ligand_Exchange HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R''(L)₂]⁺X⁻ Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR'R''(L)₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->Ligand_Exchange Base Base Base->Deprotonation

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_glassware Oven-dry glassware weigh_reagents Weigh N-(4-iodophenyl)benzamide, amine, and base prep_glassware->weigh_reagents prep_catalyst Prepare Pd₂(dba)₃/Xantphos weigh_reagents->prep_catalyst combine Combine reactants and catalyst in Schlenk tube prep_catalyst->combine add_solvent Add anhydrous dioxane combine->add_solvent heat Heat at 100 °C with stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous work-up filter->extract dry Dry and concentrate extract->dry purify Flash column chromatography dry->purify product Pure Product purify->product

Figure 2: Experimental workflow for C-N bond formation.

References

Method

Application Notes and Protocols for the Preparation of N-(4-iodophenyl)benzamide Derivatives for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis and antiviral evaluation of N-(4-iodophenyl)benzamide derivatives. This class of com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antiviral evaluation of N-(4-iodophenyl)benzamide derivatives. This class of compounds holds potential for the development of novel antiviral agents. The following protocols are based on established chemical syntheses and virological assays.

I. Synthesis of N-(4-iodophenyl)benzamide Derivatives

The synthesis of the core N-(4-iodophenyl)benzamide scaffold is efficiently achieved via the Schotten-Baumann reaction.[1][2][3] Further diversification of the aryl iodide moiety can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5]

Protocol 1: Synthesis of N-(4-iodophenyl)benzamide via Schotten-Baumann Reaction

This protocol describes the synthesis of the parent compound, N-(4-iodophenyl)benzamide, from 4-iodoaniline and benzoyl chloride.

Materials:

  • 4-Iodoaniline

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution[6]

  • Dichloromethane (CH2Cl2)[1]

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (Erlenmeyer flask, magnetic stirrer, separatory funnel, Büchner funnel, rotary evaporator)

Procedure:

  • Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (1.0 eq.) in dichloromethane (50 mL).[1]

  • Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% aqueous sodium hydroxide solution (2.0-3.0 eq.).[1]

  • Addition of Acyl Chloride: In a separate beaker, dissolve benzoyl chloride (1.05 eq.) in a minimal amount of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.[1]

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[1]

  • Purification: Recrystallize the crude solid from boiling ethanol to yield pure N-(4-iodophenyl)benzamide.[6]

Expected Yields:

ReactantsProductTypical Yield (%)
4-Iodoaniline, Benzoyl ChlorideN-(4-iodophenyl)benzamide80-95
4-Iodoaniline, Substituted Benzoyl ChloridesSubstituted N-(4-iodophenyl)benzamides75-90

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow prep_amine Prepare 4-Iodoaniline in Dichloromethane reaction_setup Combine Amine and Base in Ice Bath prep_amine->reaction_setup prep_base Prepare 10% Aqueous NaOH Solution prep_base->reaction_setup add_acyl Dropwise Addition of Benzoyl Chloride Derivative reaction_setup->add_acyl reaction Stir at Room Temperature (2-4 hours) add_acyl->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Recrystallization (Ethanol) workup->purification product N-(4-iodophenyl)benzamide Derivative purification->product

Caption: Workflow for the synthesis of N-(4-iodophenyl)benzamide derivatives.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the derivatization of the N-(4-iodophenyl)benzamide core structure by coupling with various boronic acids.

Materials:

  • N-(4-iodophenyl)benzamide derivative (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

  • Base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq.)[5]

  • Solvent (e.g., Toluene, Dioxane, or Water)[5][7]

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, nitrogen/argon line)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the N-(4-iodophenyl)benzamide derivative, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the solvent under a nitrogen or argon atmosphere.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

II. Antiviral Activity Evaluation

A tiered approach is recommended for evaluating the antiviral activity of the synthesized N-(4-iodophenyl)benzamide derivatives.

Protocol 3: Cytotoxicity Assay

Prior to assessing antiviral efficacy, the cytotoxicity of the compounds on the host cells must be determined.

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero, A549, C8166 T cells)[8][9][10]

  • Cell culture medium and supplements

  • Synthesized N-(4-iodophenyl)benzamide derivatives

  • MTT or similar cell viability reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at an appropriate density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).

  • Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Antiviral Efficacy Assay (Cytopathic Effect Inhibition Assay)

This assay is a common method for screening antiviral activity against viruses that cause a visible cytopathic effect (CPE) in cell culture.[9]

Materials:

  • Host cell line

  • Target virus stock with a known titer

  • Synthesized compounds

  • 96-well microplates

  • Crystal violet staining solution[9]

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells and incubate overnight.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate the virus with the compounds for 1 hour at 37°C.[9]

    • Add the virus-compound mixture to the cells.[9] Include a virus control (no compound), a cell control (no virus), and a positive control antiviral drug.

  • Incubation: Incubate the plates until CPE is observed in approximately 90-100% of the virus control wells.

  • Staining:

    • Wash the cells with PBS.[9]

    • Stain the cells with crystal violet solution.[9]

    • Wash away excess stain and allow the plates to dry.

  • Data Analysis:

    • Solubilize the stain and measure the absorbance.

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration.

    • The Selectivity Index (SI) is calculated as CC50 / EC50.[9]

Antiviral Activity Data (Hypothetical)

Compound IDTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
N-(4-iodophenyl)benzamideEnterovirus 7110.5>100>9.5
Derivative AEnterovirus 715.7620108.8
Derivative BHIV-10.7>50>71.4
Derivative CCoxsackievirus A91.0140140
Pirodavir (Control)Enterovirus 710.1631193.8

Data is hypothetical and for illustrative purposes, inspired by reported activities of similar benzamide derivatives.[8][9][10]

Protocol 5: Mechanism of Action Studies

To elucidate the antiviral mechanism, various assays can be employed.

Time-of-Addition Assay: This assay helps to determine which stage of the viral replication cycle is inhibited by the compound.[8]

Procedure:

  • Seed host cells in multi-well plates.

  • Infect the cells with the virus.

  • Add the test compound at different time points post-infection (e.g., -2 to 0 h, 0 to 2 h, 2 to 4 h, etc.).

  • After a single replication cycle, quantify the viral yield (e.g., by qPCR or plaque assay).

  • Inhibition at early time points suggests targeting of entry or uncoating, while inhibition at later time points points towards replication or egress.

Viral Replication and Signaling Pathways

Some benzamide derivatives have been shown to interfere with viral replication by targeting viral enzymes like reverse transcriptase or by affecting host cell signaling pathways.[8]

Potential Antiviral Mechanisms of Benzamide Derivatives

cluster_pathway Potential Antiviral Mechanisms virus Virus entry Viral Entry /Uncoating virus->entry Attachment host_cell Host Cell replication Genome Replication (e.g., Reverse Transcription) entry->replication Genome Release assembly Viral Assembly & Egress replication->assembly progeny Progeny Virions assembly->progeny compound N-(4-iodophenyl)benzamide Derivative compound->entry Inhibition compound->replication Inhibition

Caption: Potential stages of viral replication inhibited by benzamide derivatives.

References

Application

Application Note and Protocol for the Gram-Scale Synthesis of N-(4-iodophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the gram-scale synthesis, purification, and characterization of N-(4-iodophenyl)benzamide, a versatile inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the gram-scale synthesis, purification, and characterization of N-(4-iodophenyl)benzamide, a versatile intermediate in pharmaceutical and materials science research.

Introduction

N-(4-iodophenyl)benzamide is a key building block in organic synthesis, primarily utilized in cross-coupling reactions where the iodo-substituent serves as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds. Its derivatives are of significant interest in drug discovery and the development of novel functional materials. The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction, which involves the acylation of an amine.[1][2] This application note details a robust and scalable protocol for the synthesis of N-(4-iodophenyl)benzamide from readily available starting materials.

Experimental Protocols

Synthesis of N-(4-iodophenyl)benzamide

This protocol is adapted from established Schotten-Baumann reaction procedures for the synthesis of N-aryl amides.[1][2]

Materials:

  • 4-Iodoaniline

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (e.g., 5.00 g, 22.8 mmol, 1.0 equiv) in dichloromethane (100 mL).

  • To this solution, add pyridine (e.g., 2.20 mL, 27.4 mmol, 1.2 equiv) and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add benzoyl chloride (e.g., 3.18 mL, 27.4 mmol, 1.2 equiv) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization
  • Transfer the crude N-(4-iodophenyl)benzamide to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, during which time crystals of the purified product should form.

  • To maximize yield, cool the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven to a constant weight.

Data Presentation

ParameterValue
Reactants
4-Iodoaniline5.00 g (22.8 mmol)
Benzoyl Chloride3.18 mL (27.4 mmol)
Pyridine2.20 mL (27.4 mmol)
Dichloromethane100 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product
Theoretical Yield7.38 g
Characterization
Melting PointLiterature values are not readily available
Expected Spectroscopic Data
¹H NMR (CDCl₃) See Table 2 for predicted chemical shifts
¹³C NMR (CDCl₃) See Table 3 for predicted chemical shifts
FTIR (KBr) See Table 4 for expected absorption bands
Mass Spec (EI) See Table 5 for expected m/z values

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)
Aromatic protons (benzoyl group)7.4-7.9
Aromatic protons (iodophenyl group)7.0-7.8
Amide proton (-NH-)7.5-8.5 (broad singlet)
Note: Predicted values are based on typical ranges for similar N-aryl benzamides.[3][4]

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl carbon (C=O)165-170
Aromatic carbons (benzoyl group)127-135
Aromatic carbons (iodophenyl group)90-140
Carbon bearing iodine (C-I)~90
Note: Predicted values are based on typical ranges for N-aryl benzamides and iodo-substituted aromatic compounds.[5]

Table 4: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amide)3300-3500 (broad)
C=O Stretch (amide)1630-1680 (strong)
C-N Stretch (amide)1210-1370
Aromatic C-H Stretch3000-3100
C-I Stretch500-600
Note: These are general ranges for the indicated functional groups.[1][6]

Table 5: Expected Mass Spectrometry m/z Values

FragmentExpected m/z
[M]⁺ (Molecular ion)323
[M-I]⁺196
[C₆H₅CO]⁺ (Benzoyl cation)105
[C₆H₅]⁺ (Phenyl cation)77
Note: Fragmentation patterns can vary depending on the ionization method.[7]

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of N-(4-iodophenyl)benzamide cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification dissolve Dissolve 4-iodoaniline in DCM add_pyridine Add pyridine and cool to 0 °C dissolve->add_pyridine 1. add_benzoyl_chloride Add benzoyl chloride dropwise add_pyridine->add_benzoyl_chloride 2. react Stir at room temperature (2-4 hours) add_benzoyl_chloride->react 3. transfer Transfer to separatory funnel react->transfer 4. wash_hcl Wash with 1 M HCl transfer->wash_hcl 5. wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb 6. wash_brine Wash with brine wash_bicarb->wash_brine 7. dry Dry over MgSO₄ wash_brine->dry 8. concentrate Concentrate in vacuo dry->concentrate 9. recrystallize Recrystallize from hot ethanol concentrate->recrystallize 10. filter Collect crystals by vacuum filtration recrystallize->filter 11. dry_product Dry in vacuum oven filter->dry_product 12.

Caption: Experimental workflow for the synthesis and purification of N-(4-iodophenyl)benzamide.

reaction_pathway Reaction Pathway for N-(4-iodophenyl)benzamide Synthesis r1 4-Iodoaniline p1 N-(4-iodophenyl)benzamide r1->p1 + r2 Benzoyl Chloride r2->p1 c1_node c1 Pyridine, DCM 0 °C to RT c1_node->c1

Caption: Schotten-Baumann reaction for the synthesis of N-(4-iodophenyl)benzamide.

References

Method

Application Notes and Protocols: N-(4-iodophenyl)benzamide in the Synthesis of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the role of N-(4-iodophenyl)benzamide as a key starting material in the synthesis of medicinally impo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of N-(4-iodophenyl)benzamide as a key starting material in the synthesis of medicinally important 1,2,4-oxadiazole derivatives. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of novel 1,2,4-oxadiazole-based therapeutic agents.

Introduction

The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[1][2] Derivatives of 1,2,4-oxadiazole exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. N-(4-iodophenyl)benzamide serves as a versatile precursor for introducing the 4-iodophenyl group into the 1,2,4-oxadiazole core. This functional handle can be crucial for modulating the pharmacological profile of the final compound or for further structural modifications via cross-coupling reactions.

Two primary synthetic strategies are presented herein that utilize N-(4-iodophenyl)benzamide for the synthesis of 1,2,4-oxadiazole derivatives:

  • Synthesis via 4-Iodobenzamidoxime Intermediate: This pathway involves the conversion of N-(4-iodophenyl)benzamide to 4-iodobenzamidoxime, which then undergoes cyclization with a suitable acylating agent to form the 1,2,4-oxadiazole ring.

  • Post-Oxadiazole Formation via Palladium-Catalyzed Cross-Coupling: In this approach, a 1,2,4-oxadiazole bearing a 4-iodophenyl substituent, derived from N-(4-iodophenyl)benzamide, is further functionalized using palladium-catalyzed cross-coupling reactions.

Synthetic Pathways

Pathway 1: Synthesis via 4-Iodobenzamidoxime

This is a common and reliable method for the formation of 3-substituted-5-(4-iodophenyl)-1,2,4-oxadiazoles. The general workflow is depicted below.

G A N-(4-iodophenyl)benzamide B 4-Iodobenzonitrile A->B Dehydration C 4-Iodobenzamidoxime B->C Hydroxylamine E O-Acyl-4-iodobenzamidoxime C->E Acylation D Acylating Agent (R-COCl) D->E F 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole E->F Cyclodehydration

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from N-(4-iodophenyl)benzamide via a 4-iodobenzamidoxime intermediate.

Experimental Protocols:

Step 1: Synthesis of 4-Iodobenzonitrile from N-(4-iodophenyl)benzamide

This step involves the dehydration of the primary amide functionality of N-(4-iodophenyl)benzamide to a nitrile.

  • Protocol:

    • To a solution of N-(4-iodophenyl)benzamide (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a dehydrating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphenylphosphine/iodine (Ph₃P/I₂)) (1.1 - 1.5 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding crushed ice or a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-iodobenzonitrile.

Step 2: Synthesis of 4-Iodobenzamidoxime from 4-Iodobenzonitrile

The nitrile is converted to the corresponding amidoxime using hydroxylamine.

  • Protocol:

    • To a solution of 4-iodobenzonitrile (1 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 - 2.0 eq.) and a base such as sodium carbonate or potassium carbonate (1.5 - 2.0 eq.).

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-iodobenzamidoxime, which can often be used in the next step without further purification.

Step 3: Synthesis of 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole

The final step is the coupling of the amidoxime with an acylating agent followed by cyclodehydration.

  • Protocol (One-Pot):

    • To a solution of 4-iodobenzamidoxime (1 eq.) and a carboxylic acid (1.1 eq.) in a suitable solvent (e.g., DMF, pyridine), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.2 eq.) at room temperature.

    • Stir the mixture for 12-24 hours.

    • Alternatively, react 4-iodobenzamidoxime (1 eq.) with an acid chloride (R-COCl) (1.1 eq.) in the presence of a base like pyridine or triethylamine in a solvent like DCM at room temperature.

    • Heat the reaction mixture to 80-120 °C for 2-6 hours to effect cyclodehydration. Microwave irradiation can also be employed to accelerate this step.[3]

    • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the desired 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole.

Quantitative Data:

StepReactantsReagents/ConditionsProductTypical Yield (%)
1N-(4-iodophenyl)benzamidePOCl₃, DCM, rt, 2-4h4-Iodobenzonitrile85-95
24-IodobenzonitrileNH₂OH·HCl, K₂CO₃, EtOH, reflux, 4-8h4-Iodobenzamidoxime70-90
34-Iodobenzamidoxime, R-COOHEDC, DMF, rt then 100°C, 4h3-R-5-(4-iodophenyl)-1,2,4-oxadiazole60-85
34-Iodobenzamidoxime, R-COClPyridine, DCM, rt then reflux, 2-6h3-R-5-(4-iodophenyl)-1,2,4-oxadiazole65-90
Pathway 2: Post-Oxadiazole Formation via Palladium-Catalyzed Cross-Coupling

The iodo-functionalized 1,2,4-oxadiazole serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position of the phenyl ring.

G A 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole D 3-R-5-(4-R'-phenyl)-1,2,4-oxadiazole A->D B Coupling Partner (e.g., R'-B(OH)₂, R'-NH₂, R'-C≡CH) B->D C Pd Catalyst, Ligand, Base C->D Cross-Coupling Reaction

Caption: General scheme for the functionalization of 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole via palladium-catalyzed cross-coupling reactions.

Experimental Protocols:

Suzuki Coupling (C-C Bond Formation)

  • Protocol:

    • In a reaction vessel, combine 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole (1 eq.), an aryl or vinyl boronic acid (R'-B(OH)₂) (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq.).

    • Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

    • Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

    • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

  • Protocol:

    • To an oven-dried reaction vessel, add 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole (1 eq.), an amine (R'-NH₂) (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃) (1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%), and a strong base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 eq.).

    • Add an anhydrous solvent such as toluene or dioxane.

    • Degas the mixture and heat under an inert atmosphere at 90-110 °C for 6-24 hours.

    • After completion, cool the reaction, quench with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify by column chromatography.

Sonogashira Coupling (C-C Triple Bond Formation)

  • Protocol:

    • To a solution of 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole (1 eq.) and a terminal alkyne (R'-C≡CH) (1.2 - 1.5 eq.) in a solvent mixture like THF/triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%) and a copper(I) co-catalyst (e.g., CuI) (5-10 mol%).

    • Stir the reaction at room temperature to 50 °C for 2-8 hours under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for Cross-Coupling Reactions:

Coupling ReactionCoupling PartnerCatalyst/Ligand/BaseProductTypical Yield (%)
SuzukiR'-B(OH)₂Pd(PPh₃)₄, K₂CO₃3-R-5-(4-R'-phenyl)-1,2,4-oxadiazole70-95
Buchwald-HartwigR'-NH₂Pd₂(dba)₃, Xantphos, NaOtBu3-R-5-(4-(R'-amino)phenyl)-1,2,4-oxadiazole60-85
SonogashiraR'-C≡CHPd(PPh₃)₂Cl₂, CuI, Et₃N3-R-5-(4-(R'-ethynyl)phenyl)-1,2,4-oxadiazole75-95

Conclusion

N-(4-iodophenyl)benzamide is a valuable and versatile starting material for the synthesis of a diverse library of 1,2,4-oxadiazole derivatives. By serving as a precursor to 4-iodobenzamidoxime, it allows for the straightforward construction of the 1,2,4-oxadiazole ring with a synthetically useful iodine handle. This iodo-functionalized intermediate can then be subjected to a variety of palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies crucial for drug discovery and development. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel 1,2,4-oxadiazole-based compounds with potential therapeutic applications.

References

Application

Application Notes and Protocols: N-(4-iodophenyl)benzamide in the Synthesis of Potential Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis of N-(4-iodophenyl)benzamide and its potential application as a scaffold for the d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-(4-iodophenyl)benzamide and its potential application as a scaffold for the development of enzyme inhibitors. The document includes a detailed synthesis protocol, methodologies for evaluating inhibitory activity against key enzyme classes, and a summary of the roles these enzymes play in critical signaling pathways.

Introduction

N-aryl benzamides are a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities. The presence of an iodine atom in the N-(4-iodophenyl)benzamide structure offers a unique feature for potential halogen bonding interactions with enzyme active sites, which can enhance binding affinity and selectivity. This scaffold has been explored for the development of inhibitors targeting enzymes involved in cancer and neurodegenerative diseases, such as Poly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDACs), and tubulin.

Synthesis of N-(4-iodophenyl)benzamide

A common and effective method for the synthesis of N-aryl amides is the acylation of an aniline with a benzoyl chloride. This reaction is typically straightforward and proceeds with high yields.

Experimental Protocol: Synthesis via Acylation

Materials:

  • 4-iodoaniline

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-iodoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 equivalents) to the solution and stir at room temperature under a nitrogen atmosphere.

  • Addition of Benzoyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure N-(4-iodophenyl)benzamide.

Application 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] Inhibition of PARP, particularly PARP1, is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] The core structure of many PARP inhibitors contains a benzamide moiety, which mimics the nicotinamide portion of the NAD+ substrate.[3]

Experimental Protocol: PARP1 Inhibition Assay (Colorimetric)

This protocol is a general method to screen for PARP1 inhibitors.

Materials:

  • Human recombinant PARP1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well plate (high-binding)

  • Plate reader

Procedure:

  • Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Addition: Add various concentrations of N-(4-iodophenyl)benzamide (dissolved in DMSO and diluted in assay buffer) to the wells. Include a vehicle control (DMSO) and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Enzyme Reaction: Add PARP1 enzyme and biotinylated NAD+ to each well to initiate the reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the wells and add TMB substrate. After a suitable incubation time (e.g., 15-30 minutes), add the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data: PARP Inhibition by Benzamide Derivatives
Compound IDTargetIC50 (nM)
OlaparibPARP1/21.5 / 0.8
RucaparibPARP1/21.4 / 0.7
NiraparibPARP1/23.8 / 2.1
TalazoparibPARP1/20.6 / 0.3
VeliparibPARP1/25.2 / 2.9

Data compiled from various sources. Actual values may vary depending on assay conditions.

PARP Signaling Pathway

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) chain (PAR) PARP1->PAR synthesizes Apoptosis Cell Death (Synthetic Lethality in BRCA-deficient cells) PARP1->Apoptosis leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor N-(4-iodophenyl)benzamide (Potential PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA repair and its inhibition.

Application 2: Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[4] HDAC inhibitors have emerged as a promising class of anticancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[4] Several benzamide derivatives have been identified as potent and selective HDAC inhibitors.

Experimental Protocol: HDAC Inhibition Assay (Fluorogenic)

This protocol provides a general method for measuring the inhibitory activity of compounds against class I HDACs.

Materials:

  • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease, e.g., trypsin)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Known HDAC inhibitor (e.g., Entinostat, MS-275) as a positive control

  • 96-well black plate

  • Fluorometer

Procedure:

  • Inhibitor Addition: To the wells of a 96-well black plate, add various concentrations of N-(4-iodophenyl)benzamide (dissolved in DMSO and diluted in assay buffer). Include a vehicle control (DMSO) and a positive control.

  • Enzyme Addition: Add the HDAC enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Signal Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Data Analysis: Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm) using a fluorometer. Calculate the percent inhibition for each concentration and determine the IC50 value.

Quantitative Data: HDAC Inhibition by Benzamide Derivatives
Compound IDHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
Entinostat (MS-275)163396605
CI-9944114746
Compound 9n[4]32256311
Compound 13b[5]60.82875.63

Data from various sources, assay conditions may differ.[4][5]

HDAC Signaling in Cancer

HDAC_Signaling_in_Cancer cluster_0 Normal Cell cluster_1 Cancer Cell HAT Histone Acetyltransferases (HATs) HDAC Histone Deacetylases (HDACs) Acetylation Histone Acetylation Chromatin_Open Open Chromatin (Transcriptionally Active) TSG_Expression Tumor Suppressor Gene Expression Cell_Cycle_Control Normal Cell Cycle Control & Apoptosis HDAC_over HDAC Overexpression Deacetylation Histone Deacetylation Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) TSG_Silencing Tumor Suppressor Gene Silencing Cancer_Progression Uncontrolled Proliferation & Survival Inhibitor N-(4-iodophenyl)benzamide (Potential HDAC Inhibitor)

Caption: Role of HDACs in cancer and the effect of inhibitors.

Application 3: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[6] Compounds that interfere with tubulin polymerization are effective anticancer agents.[6] Benzamide derivatives have been investigated as tubulin polymerization inhibitors, often binding to the colchicine site on β-tubulin.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • GTP solution

  • Fluorescent reporter dye that binds to polymerized tubulin

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel)

  • 384-well black plate

  • Fluorescence plate reader with temperature control

Procedure:

  • Compound Preparation: Prepare serial dilutions of N-(4-iodophenyl)benzamide in polymerization buffer.

  • Reaction Setup: In a pre-chilled 384-well plate, add the compound dilutions, positive and negative controls.

  • Initiation: Add a mixture of tubulin and GTP to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time for each concentration. Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

Quantitative Data: Tubulin Polymerization Inhibition by Benzamide Derivatives

Specific data for N-(4-iodophenyl)benzamide's effect on tubulin polymerization is not available in the cited literature. The table below shows IC50 values for other N-benzylbenzamide derivatives to illustrate the potential of this scaffold.[6]

Compound IDCell LineAntiproliferative IC50 (nM)
20b[6]A549 (Lung)12
20b[6]HCT116 (Colon)15
20b[6]MCF-7 (Breast)27
20b[6]K562 (Leukemia)18

These values represent antiproliferative activity, which is a downstream effect of tubulin polymerization inhibition.[6]

Microtubule Dynamics Signaling

Microtubule_Dynamics Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization (Microtubule Growth) Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Apoptosis Apoptosis Polymerization->Apoptosis leads to Depolymerization Depolymerization (Microtubule Shrinkage) Microtubule->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Depolymerization->Tubulin_Dimers Cell_Division Cell Division Mitotic_Spindle->Cell_Division Inhibitor N-(4-iodophenyl)benzamide (Potential Inhibitor) Inhibitor->Polymerization inhibits

Caption: The role of microtubule dynamics in cell division and its inhibition.

Conclusion

N-(4-iodophenyl)benzamide represents a valuable scaffold for the design and synthesis of novel enzyme inhibitors. Its straightforward synthesis allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Based on the activities of related benzamide compounds, N-(4-iodophenyl)benzamide and its derivatives hold promise as potential inhibitors of PARP, HDACs, and tubulin polymerization. The provided protocols offer a starting point for the synthesis and biological evaluation of this and related compounds in drug discovery programs targeting cancer and other diseases. Further investigation is warranted to determine the specific inhibitory profile and therapeutic potential of N-(4-iodophenyl)benzamide.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for N-(4-iodophenyl)benzamide Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for the synthesis of N-(4-iodophenyl)benzamide. It includes frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of N-(4-iodophenyl)benzamide. It includes frequently asked questions (FAQs) for quick reference, in-depth troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to aid in reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-(4-iodophenyl)benzamide? A1: The two most prevalent methods are the Schotten-Baumann reaction and coupling agent-mediated amide bond formation. The Schotten-Baumann reaction involves the acylation of 4-iodoaniline with benzoyl chloride under basic conditions.[1][2] Amide coupling involves the reaction of benzoic acid and 4-iodoaniline in the presence of a coupling reagent that activates the carboxylic acid.[3]

Q2: My reaction yield is consistently low. What are the primary factors to investigate? A2: Low yields can stem from several issues. For the Schotten-Baumann reaction, the primary causes are the hydrolysis of benzoyl chloride by water and the protonation of the 4-iodoaniline starting material by the HCl byproduct.[4] For coupling agent-mediated reactions, incomplete activation of benzoic acid or the use of a suboptimal coupling reagent can be the cause. For both methods, ensuring anhydrous conditions, using pure reagents, and optimizing reaction time and temperature are crucial.

Q3: I see a significant amount of a white, crystalline byproduct in my crude product. What is it likely to be? A3: If you are using the Schotten-Baumann method, the most common white, crystalline byproduct is benzoic acid. This forms when the benzoyl chloride starting material reacts with water (hydrolyzes) instead of the intended 4-iodoaniline.[4] Ensuring anhydrous conditions and adding the benzoyl chloride slowly to a well-stirred solution can minimize this side reaction.

Q4: How can I best purify the crude N-(4-iodophenyl)benzamide? A4: The most common and effective method for purifying N-(4-iodophenyl)benzamide is recrystallization.[5] A solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated is ideal. Ethanol/water or acetone/hexane mixtures are often good starting points to investigate.[5] If recrystallization does not remove all impurities, column chromatography can be employed.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Hydrolysis of Benzoyl Chloride (Schotten-Baumann)Ensure all glassware is oven-dried. Use an anhydrous solvent (e.g., dichloromethane). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Add benzoyl chloride slowly to the reaction mixture, preferably at a low temperature (0 °C), to control the exothermic reaction.[4]
Protonation of 4-Iodoaniline (Schotten-Baumann)Ensure a sufficient amount of base (e.g., 10% NaOH solution, triethylamine, or pyridine) is present to neutralize the HCl generated during the reaction. In a biphasic system, vigorous stirring is essential to ensure the amine in the organic phase interacts with the base in the aqueous phase.
Ineffective Carboxylic Acid Activation (Amide Coupling)Use a fresh, high-quality coupling reagent. Ensure anhydrous reaction conditions to prevent hydrolysis of the activated intermediate. Consider a more potent coupling reagent if yields remain low (see Table 2).
Poor Reagent Quality Use freshly opened or purified starting materials. 4-Iodoaniline can degrade over time; consider its purity. Benzoyl chloride can hydrolyze upon storage.
Issue 2: Product Contamination and Purification Difficulties
Potential Cause Troubleshooting Steps
Significant Benzoic Acid Impurity Minimize water in the reaction as described above. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic benzoic acid.
Unreacted Starting Materials Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction time or temperature. A slight excess of one reactant can also drive the reaction to completion.
Product "Oils Out" During Recrystallization This can happen if the solution is too concentrated or cooled too quickly.[5] Reheat the mixture until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool more slowly.[5]
Poor Crystal Recovery After Recrystallization Too much solvent may have been used. Evaporate some of the solvent and attempt to recrystallize again. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5] Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Data Presentation

Table 1: Optimizing Schotten-Baumann Reaction Conditions for N-Arylbenzamide Synthesis (Yields are representative for N-arylbenzamides and may vary for N-(4-iodophenyl)benzamide)

Base Solvent System Typical Yield (%) Key Considerations
10% aq. NaOHDichloromethane/Water85-95Biphasic system requires vigorous stirring.[1]
PyridineDichloromethane80-90Acts as both base and catalyst. Can be harder to remove during workup.
Triethylamine (TEA)Dichloromethane80-90Non-nucleophilic base. Easier to remove than pyridine.[6]

Table 2: Comparison of Common Amide Coupling Reagents (Data based on model peptide synthesis, reflecting general reactivity and efficiency)[3]

Coupling Reagent Class Relative Efficiency Byproduct Characteristics
EDC (EDCI)CarbodiimideGoodWater-soluble urea, easy to remove.
DCCCarbodiimideGoodInsoluble dicyclohexylurea (DCU) byproduct, requires filtration.
HATUUronium SaltExcellentGenerally provides high yields and fast reaction times with low side reactions.[3]
HBTUUronium SaltVery GoodEffective, but can have slightly more impurities compared to HATU.[3]

Experimental Protocols

Protocol 1: Synthesis of N-(4-iodophenyl)benzamide via Schotten-Baumann Reaction

Materials:

  • 4-iodoaniline (1.0 eq.)

  • Benzoyl chloride (1.05 eq.)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline in dichloromethane.

  • Add the 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of N-(4-iodophenyl)benzamide via Amide Coupling (EDC/HOBt)

Materials:

  • Benzoic acid (1.0 eq.)

  • 4-iodoaniline (1.0 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (for workup)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzoic acid, 4-iodoaniline, and HOBt.

  • Add anhydrous DMF and stir until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA, followed by the slow, portion-wise addition of EDC·HCl.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve 4-iodoaniline in DCM + aq. NaOH reaction Cool to 0 C Slowly add Benzoyl Chloride Stir 1-2h at RT prep_amine->reaction Vigorous Stirring prep_acyl Benzoyl Chloride prep_acyl->reaction workup Separate Layers Wash with Acid & Base reaction->workup dry Dry (Na2SO4) Concentrate workup->dry purify Recrystallize from Ethanol/Water dry->purify product Pure N-(4-iodophenyl)benzamide purify->product

Caption: Experimental workflow for N-(4-iodophenyl)benzamide synthesis via the Schotten-Baumann reaction.

G cluster_sb Schotten-Baumann cluster_ac Amide Coupling start Low Reaction Yield q_method Which Method? start->q_method sb_check_water Check for Water? (Hydrolysis of Benzoyl Chloride) q_method->sb_check_water Schotten-Baumann ac_check_reagent Coupling Reagent Active? (e.g., EDC, HATU) q_method->ac_check_reagent Coupling sb_check_base Sufficient Base? (Amine Protonation) sb_check_water->sb_check_base No sol_dry Use anhydrous solvents. Dry glassware. Run under N2. sb_check_water->sol_dry Yes sol_base Use >=2 eq. base. Stir vigorously. sb_check_base->sol_base No ac_check_water Anhydrous Conditions? ac_check_reagent->ac_check_water Yes sol_reagent Use fresh coupling reagent. Consider a more potent one. ac_check_reagent->sol_reagent No ac_check_water->sol_dry No

Caption: Troubleshooting flowchart for low yield in N-(4-iodophenyl)benzamide synthesis.

References

Optimization

Technical Support Center: Purification of N-(4-iodophenyl)benzamide by Recrystallization

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of N-(4-iodophenyl)benzamide by recrystallization. It includes troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of N-(4-iodophenyl)benzamide by recrystallization. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and solubility data to facilitate successful purification.

Troubleshooting Guide

Issue: The compound is not dissolving in the hot solvent.

  • Possible Cause: An inappropriate solvent is being used, or an insufficient volume of solvent has been added.

  • Solution:

    • Ensure you are using a solvent in which N-(4-iodophenyl)benzamide is known to be soluble at elevated temperatures, such as ethanol or an ethanol/water mixture.

    • Add small additional portions of the hot solvent to the mixture until the solid dissolves. Be careful not to add a large excess, as this will reduce the final yield.[1][2]

    • If the compound remains insoluble even with a large volume of solvent, the solvent is likely unsuitable. In this case, the solvent should be evaporated, and an alternative solvent system should be tried.[3]

Issue: No crystals form upon cooling.

  • Possible Cause: The solution may be too dilute due to the use of excess solvent, or the solution is supersaturated and requires nucleation to initiate crystal growth.[1][3]

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If available, add a single, pure crystal of N-(4-iodophenyl)benzamide to the solution. This "seed" crystal will act as a template for further crystallization.[3]

    • Reduce Solvent Volume: If nucleation techniques do not work, gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the compound. Allow the more concentrated solution to cool again slowly.[2][3]

    • Further Cooling: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of the compound and promote crystallization.[4][5]

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid. This can also happen if the compound has significant impurities or if its melting point is low relative to the solvent's boiling point.[2][5][6]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to slightly dilute the solution.[3]

    • Allow the solution to cool much more slowly. You can achieve this by letting the flask cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.[2][3][5]

    • Consider using a different solvent or solvent system.[2]

Issue: The recrystallized product is still impure.

  • Possible Cause: The initial crude material was too impure, the cooling was too rapid, trapping impurities, or the chosen solvent did not effectively differentiate between the product and the impurities.

  • Solution:

    • Ensure that the crude material is mostly pure before attempting recrystallization.[4]

    • Repeat the recrystallization process, ensuring slow cooling to allow for the formation of a pure crystal lattice.

    • If impurities have similar solubility, a different purification technique, such as column chromatography, may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of N-(4-iodophenyl)benzamide?

A1: While the ideal solvent should be determined experimentally, a good starting point for N-aryl amides is often a polar protic solvent like ethanol or a mixture of solvents.[3][7] A common and effective technique involves dissolving the compound in a minimal amount of a "good" solvent (like hot ethanol) and then adding a "poor" solvent (like water) until the solution becomes cloudy, then reheating to clarify and cooling slowly.[3]

Q2: How can I maximize the yield of my recrystallization?

A2: To maximize your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath. This ensures the formation of pure crystals and prevents premature precipitation of the product.[4]

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

Q3: My compound has precipitated as a fine powder, not crystals. What does this mean?

A3: The formation of a precipitate instead of crystals often occurs when the solution cools too quickly.[4] While a precipitate is a solid, it can trap impurities within its structure, leading to a less pure final product compared to well-formed crystals. To obtain crystals, redissolve the precipitate by heating and allow the solution to cool more gradually.[4]

Q4: Is it necessary to perform a hot filtration?

A4: A hot filtration is only necessary if you observe insoluble impurities in your hot, dissolved sample.[8] If the solution is clear, you can proceed directly to the cooling and crystallization step.

Quantitative Data: Solubility of N-(4-iodophenyl)benzamide

The following table provides estimated solubility data for N-(4-iodophenyl)benzamide in various solvents at different temperatures. This data is illustrative and should be confirmed experimentally for optimal results. The structural similarity to benzamide suggests certain solubility trends, but the larger, more rigid structure of N-(4-iodophenyl)benzamide is expected to decrease its solubility in many solvents compared to its parent compound.[9]

Solvent SystemTemperature (°C)Estimated Solubility ( g/100 mL)Notes
Ethanol25~1-3Moderately soluble at room temperature.
Ethanol78 (Boiling Point)> 20Highly soluble at elevated temperatures.
Acetone25~2-5Good solubility at room temperature.
Acetone56 (Boiling Point)> 25Very soluble at elevated temperatures.
Water25< 0.1Sparingly soluble to insoluble.
Water100 (Boiling Point)~0.5-1Slightly soluble at elevated temperatures.
Ethanol/Water (9:1 v/v)25~0.5-1.5Reduced solubility compared to pure ethanol.
Ethanol/Water (9:1 v/v)~80 (Boiling Point)> 15Good for inducing crystallization upon cooling.

Experimental Protocol: Recrystallization of N-(4-iodophenyl)benzamide

  • Dissolution: Place the crude N-(4-iodophenyl)benzamide into an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol. Place a stemless funnel with fluted filter paper into the neck of the preheated flask and quickly pour the hot solution through the filter paper.[8]

  • Induce Crystallization: Remove the flask from the heat source. If using a mixed solvent system, slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[3]

  • Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass for further drying in a desiccator or a low-temperature oven.

Diagrams

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve

Caption: A flowchart for troubleshooting common issues during recrystallization.

References

Troubleshooting

Technical Support Center: Synthesis of N-(4-iodophenyl)benzamide

Welcome to the Technical Support Center for the synthesis of N-(4-iodophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and de...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-(4-iodophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on identifying and managing byproducts during this common amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of N-(4-iodophenyl)benzamide via the Schotten-Baumann reaction?

A1: The synthesis of N-(4-iodophenyl)benzamide, typically achieved by reacting 4-iodoaniline with benzoyl chloride under Schotten-Baumann conditions (aqueous base), can lead to the formation of several byproducts. The most prevalent are:

  • Benzoic Acid : This forms from the hydrolysis of unreacted benzoyl chloride in the aqueous basic solution.

  • N,N-Dibenzoyl-4-iodoaniline : This diacylated byproduct can form, particularly if an excess of benzoyl chloride is used or if the reaction conditions favor a second acylation of the initially formed product.

  • Unreacted Starting Materials : Residual 4-iodoaniline and benzoyl chloride may also be present in the crude product if the reaction does not go to completion.

Q2: My reaction has resulted in a low yield of N-(4-iodophenyl)benzamide. What are the likely causes?

A2: Low yields can often be attributed to several factors:

  • Hydrolysis of Benzoyl Chloride : If the benzoyl chloride is added too quickly or if stirring is inefficient, it can preferentially react with the aqueous base and hydrolyze to benzoic acid, reducing the amount available to react with the 4-iodoaniline.

  • Poor Quality of Reagents : The presence of moisture in the starting materials or solvents can lead to the hydrolysis of benzoyl chloride. It is advisable to use freshly purified or distilled reagents.

  • Suboptimal Stoichiometry : An inappropriate ratio of reactants can lead to incomplete conversion of the limiting reagent.

  • Product Loss During Workup : N-(4-iodophenyl)benzamide may be lost during extraction and washing steps if the pH is not carefully controlled or if an excessive number of washes are performed.

Q3: How can I minimize the formation of the diacylated byproduct, N,N-Dibenzoyl-4-iodoaniline?

A3: To suppress the formation of the diacylated byproduct, consider the following strategies:

  • Control Stoichiometry : Use a stoichiometric amount or a slight excess of 4-iodoaniline relative to benzoyl chloride. A large excess of benzoyl chloride will drive the formation of the diacylated product.

  • Slow Addition of Acylating Agent : Add the benzoyl chloride solution slowly and dropwise to the reaction mixture. This maintains a low concentration of the acylating agent, which disfavors a second acylation.

  • Temperature Control : Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity for the mono-acylated product.

Q4: What is the best way to purify the crude N-(4-iodophenyl)benzamide and remove the common byproducts?

A4: Purification can typically be achieved through the following steps:

  • Removal of Benzoic Acid : During the workup, washing the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate) will convert benzoic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.

  • Recrystallization : Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for removing unreacted starting materials and the diacylated byproduct. The desired N-(4-iodophenyl)benzamide is typically less soluble than the impurities in the chosen solvent system at low temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Oily or Gummy Product Instead of a Solid High concentration of impurities, particularly unreacted starting materials or the diacylated byproduct.1. Wash the crude product thoroughly with a dilute base to remove benzoic acid. 2. Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. 3. If trituration fails, purify by column chromatography on silica gel.
Product is Contaminated with Benzoic Acid (Confirmed by TLC or NMR) Incomplete removal during workup.Re-dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash again with a saturated sodium bicarbonate solution. Ensure the aqueous layer is basic before separation.
Presence of a Higher Rf Impurity (Likely N,N-Dibenzoyl-4-iodoaniline) Excess benzoyl chloride or prolonged reaction time at elevated temperature.1. Optimize the stoichiometry by reducing the equivalents of benzoyl chloride. 2. Purify the crude product by recrystallization, as the diacylated byproduct may have different solubility characteristics. 3. If recrystallization is ineffective, column chromatography is a reliable alternative.
Low Overall Yield Hydrolysis of benzoyl chloride; Incomplete reaction; Product loss during workup.1. Ensure vigorous stirring in the biphasic system. 2. Add benzoyl chloride slowly to a cooled reaction mixture. 3. Increase the reaction time or consider a slight increase in temperature if the reaction is sluggish (monitor for byproduct formation). 4. Minimize the number of aqueous washes during extraction.

Experimental Protocol: Synthesis of N-(4-iodophenyl)benzamide via Schotten-Baumann Reaction

This protocol outlines a standard laboratory procedure for the synthesis of N-(4-iodophenyl)benzamide.

Materials:

  • 4-Iodoaniline

  • Benzoyl chloride

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup : In a round-bottom flask or Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (1.0 equivalent) in dichloromethane.

  • Addition of Base : To the stirring solution of 4-iodoaniline, add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Addition of Acyl Chloride : Cool the biphasic mixture in an ice bath to 0-5 °C. Slowly add benzoyl chloride (1.05 equivalents) dropwise over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing : Wash the organic layer sequentially with:

    • 1 M HCl (to remove unreacted 4-iodoaniline)

    • Saturated NaHCO3 solution (to remove benzoic acid)

    • Brine

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure N-(4-iodophenyl)benzamide.

Byproduct Identification Workflow

Byproduct_Identification cluster_0 Synthesis & Workup cluster_1 Analysis cluster_2 Byproduct Identification Synthesis N-(4-iodophenyl)benzamide Synthesis Workup Aqueous Workup Synthesis->Workup Crude_Product Crude Product Workup->Crude_Product TLC TLC Analysis Crude_Product->TLC Spotting NMR NMR Spectroscopy Crude_Product->NMR Sample Prep MS Mass Spectrometry Crude_Product->MS Sample Prep Unreacted_SM Unreacted 4-Iodoaniline / Benzoyl Chloride TLC->Unreacted_SM Compare to Standards Benzoic_Acid Benzoic Acid TLC->Benzoic_Acid Compare to Standards Diacylated N,N-Dibenzoyl-4-iodoaniline TLC->Diacylated Compare to Standards NMR->Unreacted_SM Characteristic Peaks NMR->Benzoic_Acid Characteristic Peaks NMR->Diacylated Characteristic Peaks MS->Unreacted_SM Molecular Ion Peaks MS->Benzoic_Acid Molecular Ion Peaks MS->Diacylated Molecular Ion Peaks

Caption: A logical workflow for the identification of potential byproducts in N-(4-iodophenyl)benzamide synthesis using common analytical techniques.

Optimization

long-term stability and storage of N-(4-iodophenyl)benzamide

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of N-(4-iodophenyl)benzamide. Below you will find troubl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of N-(4-iodophenyl)benzamide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-(4-iodophenyl)benzamide?

A1: For optimal long-term stability, N-(4-iodophenyl)benzamide should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods.

Q2: My N-(4-iodophenyl)benzamide has developed a slight discoloration. Is it still usable?

A2: Discoloration can be an indicator of degradation. Aryl iodides, in particular, can be susceptible to light-induced degradation, which may cause a color change. It is highly recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound before use. If the purity is below the required specifications for your experiment, purification by recrystallization may be necessary.

Q3: I am observing inconsistent results in my experiments using N-(4-iodophenyl)benzamide. What could be the cause?

A3: Inconsistent results can stem from the degradation of the compound. If the compound has been stored improperly or for an extended period, its purity may be compromised. It is advisable to prepare fresh solutions for each experiment and to regularly check the purity of your stock material using a validated analytical method like HPLC.

Q4: What are the likely degradation pathways for N-(4-iodophenyl)benzamide?

A4: Based on the structure of N-(4-iodophenyl)benzamide, the primary degradation pathways are likely to be hydrolysis of the amide bond and photolytic degradation of the carbon-iodine bond. While some benzamide derivatives are relatively stable in dilute aqueous solutions, they can degrade under acidic conditions.[3] The carbon-iodine bond in aryl iodides can be susceptible to cleavage upon exposure to light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Coupling Reactions Degradation of N-(4-iodophenyl)benzamide.Confirm the purity of the starting material using HPLC or NMR. If necessary, purify the compound by recrystallization. Ensure all reaction components are fresh and of high purity.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products.Review the storage and handling procedures. Potential degradation products could arise from hydrolysis or photolysis. A forced degradation study can help identify these impurities. Use a freshly opened or recently purified batch of the compound for critical experiments.
Poor Solubility The compound may have degraded into less soluble impurities.Assess the purity of the compound. If impurities are detected, purify the material. Ensure you are using an appropriate solvent for dissolution.
Inconsistent Melting Point Presence of impurities.A broad or depressed melting point is a classic sign of impurity. Recrystallize the compound from a suitable solvent to improve its purity.

Stability and Purity Analysis

The stability of N-(4-iodophenyl)benzamide can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact compound from its potential degradation products.

Table 1: Recommended Storage Conditions and Stability Summary
Condition Recommendation Expected Stability
Temperature Room Temperature (20-25°C)[1]Stable for short to medium term. For long-term storage, refrigeration (2-8°C) is recommended.
Light Protect from light; store in an amber vial or in the dark.[1]Aryl iodides can be light-sensitive.
Humidity Store in a dry environment, preferably in a desiccator.[1]Amide hydrolysis can be accelerated by moisture.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidative degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for developing a stability-indicating HPLC assay for N-(4-iodophenyl)benzamide. Method optimization and validation are crucial for accurate results.

1. Materials and Equipment:

  • N-(4-iodophenyl)benzamide sample

  • HPLC grade acetonitrile and water

  • HPLC grade formic acid or trifluoroacetic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or λmax of N-(4-iodophenyl)benzamide)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of N-(4-iodophenyl)benzamide in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

4. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to confirm the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve N-(4-iodophenyl)benzamide in a solution of 0.1 M HCl in 50% acetonitrile/water.

  • Heat the solution at 60°C for 24 hours.

  • Neutralize the sample with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve N-(4-iodophenyl)benzamide in a solution of 0.1 M NaOH in 50% acetonitrile/water.

  • Keep the solution at room temperature for 24 hours.

  • Neutralize the sample with 0.1 M HCl and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve N-(4-iodophenyl)benzamide in a solution of 3% hydrogen peroxide in 50% acetonitrile/water.

  • Keep the solution at room temperature for 24 hours.

  • Analyze the sample by HPLC.

4. Photolytic Degradation:

  • Expose a solution of N-(4-iodophenyl)benzamide (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the sample by HPLC.

5. Thermal Degradation:

  • Store the solid N-(4-iodophenyl)benzamide in an oven at 60°C for 7 days.

  • Dissolve the sample in a suitable solvent and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_stability Forced Degradation Studies stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (0.1 mg/mL) stock->working acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation photo Photolytic Degradation stock->photo thermal Thermal Degradation stock->thermal hplc Inject into HPLC System data Data Acquisition and Analysis hplc->data acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc

Caption: Experimental workflow for stability testing of N-(4-iodophenyl)benzamide.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV Light) parent N-(4-iodophenyl)benzamide benzoic_acid Benzoic Acid parent->benzoic_acid Amide Cleavage iodoaniline 4-Iodoaniline parent->iodoaniline Amide Cleavage deiodinated N-phenylbenzamide parent->deiodinated C-I Bond Cleavage

Caption: Potential degradation pathways of N-(4-iodophenyl)benzamide.

References

Troubleshooting

Technical Support Center: Troubleshooting Palladium Cross-Coupling Reactions with N-(4-iodophenyl)benzamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-(4-iodophenyl)benzamide in palladium-catalyzed cross-coupling reactions. The content is de...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-(4-iodophenyl)benzamide in palladium-catalyzed cross-coupling reactions. The content is designed to assist in diagnosing and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My palladium cross-coupling reaction with N-(4-iodophenyl)benzamide is not working. What are the most common initial checks?

A1: When a palladium-catalyzed cross-coupling reaction fails, begin by verifying the integrity of your reagents and the reaction setup. Key initial checks include:

  • Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Quality: Verify the purity of N-(4-iodophenyl)benzamide, the coupling partner, and the solvent. Solvents must be anhydrous and thoroughly degassed.

  • Catalyst and Ligand Activity: Use a fresh, reputable source of your palladium catalyst and phosphine ligand. Many catalysts and ligands are sensitive to air and moisture.

  • Base Quality: The choice and quality of the base are critical. Ensure the base is dry and has been stored correctly.

Q2: I am observing low to no product yield. Could the benzamide functional group be interfering with the reaction?

A2: Yes, the benzamide group can influence the reaction in several ways. The nitrogen and oxygen atoms can coordinate to the palladium center, potentially inhibiting catalysis. Additionally, under certain conditions, particularly with strong bases and high temperatures, the amide bond can be susceptible to hydrolysis. If you suspect amide-related issues, consider using milder bases (e.g., carbonates instead of phosphates or hydroxides) and the lowest effective reaction temperature.

Q3: What are common side products I should look out for?

A3: Besides unreacted starting materials, common side products in palladium cross-coupling reactions include:

  • Homocoupling: Formation of a biaryl product from the coupling of two N-(4-iodophenyl)benzamide molecules or two molecules of your coupling partner.

  • Dehalogenation: Replacement of the iodine atom with a hydrogen atom, yielding N-phenylbenzamide. This can occur via β-hydride elimination pathways.[1]

  • Amide Hydrolysis: Under harsh basic conditions, the amide bond can cleave to produce 4-iodoaniline and benzoic acid (or their corresponding salts).[2][3][4]

Q4: How does the reactivity of an aryl iodide compare to other aryl halides in these reactions?

A4: The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl. Aryl iodides like N-(4-iodophenyl)benzamide are typically the most reactive, which can allow for milder reaction conditions (e.g., lower temperatures, weaker bases) compared to the corresponding bromides or chlorides.

Troubleshooting Guides

Issue 1: Low to No Product Yield

If you are experiencing low to no conversion of your starting material, consult the following table for potential causes and recommended solutions.

Potential CauseRecommended Troubleshooting Steps
Inactive Catalyst System Use a Pre-catalyst: Switch to a well-defined palladium pre-catalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species.• Ligand Choice: The ligand is crucial. For substrates with potentially coordinating groups like amides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can be highly effective.[1] Perform a screen of different ligand classes.• Catalyst Loading: While not a solution for a fundamentally flawed system, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome minor deactivation pathways.
Ineffective Base Base Strength: The base is critical for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[1] If using a weak base like a carbonate, consider a stronger base like a phosphate (e.g., K₃PO₄). For base-sensitive substrates, a milder base may be necessary.• Solubility: Ensure the base is sufficiently soluble in the reaction medium. The addition of water as a co-solvent is often necessary for inorganic bases.
Sub-optimal Solvent Solvent Polarity: The solvent can influence catalyst stability and reaction rates. Common solvents include toluene, dioxane, and THF. A screen of different solvents may be beneficial.• Degassing: Ensure all solvents are rigorously degassed to remove oxygen, which can lead to catalyst decomposition into palladium black.
Problematic Coupling Partner Purity: Impurities in the coupling partner (e.g., boronic acid) can poison the catalyst.• Stability: Boronic acids can undergo protodeboronation. Consider using more stable boronic esters (e.g., pinacol esters).
Issue 2: Formation of Significant Side Products

If your desired product is forming but is accompanied by significant impurities, the following table may help.

Observed Side ProductPotential CauseRecommended Troubleshooting Steps
Homocoupling of Starting Materials Presence of Oxygen: Traces of oxygen can facilitate the homocoupling of organometallic reagents.• Inefficient Transmetalation: A slow transmetalation step can lead to side reactions.Improve Inert Atmosphere: Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas.• Optimize Base and Solvent: The choice of base and solvent system can significantly impact the rate of transmetalation.
Dehalogenation of N-(4-iodophenyl)benzamide Source of Hydride: The hydride can come from the solvent, base, or other reagents.Use an Aprotic Solvent: Avoid protic solvents if dehalogenation is a major issue.• Select a Non-hydridic Base: Choose a base that is not a hydride source.
Hydrolysis of the Amide Bond Harsh Basic Conditions: Strong bases and high temperatures can promote amide cleavage.[2][3][4]Use a Milder Base: Switch to a weaker base such as K₂CO₃ or Cs₂CO₃.• Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.

Experimental Protocols & Data

The following protocols are generalized starting points for common cross-coupling reactions with N-(4-iodophenyl)benzamide. Optimization will likely be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: Synthesis of N-(4-biphenylyl)benzamide

This protocol describes the coupling of N-(4-iodophenyl)benzamide with phenylboronic acid.

Reaction Scheme:

Starting Conditions:

ParameterRecommended ConditionRange for Optimization
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Pd₂(dba)₃, Palladacycle pre-catalysts
Base K₂CO₃ (2.0 equiv.)K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.)
Solvent Toluene / H₂O (4:1)Dioxane / H₂O, THF / H₂O
Temperature 90 °C80-110 °C
Time 12-24 h4-24 h

Procedure:

  • To a dry reaction vessel, add N-(4-iodophenyl)benzamide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst and ligand (if applicable).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: Synthesis of N-(4-styrylphenyl)benzamide

This protocol outlines the coupling of N-(4-iodophenyl)benzamide with styrene.

Reaction Scheme:

Starting Conditions:

ParameterRecommended ConditionRange for Optimization
Palladium Catalyst Pd(OAc)₂ (1-2 mol%)PdCl₂(PPh₃)₂, Pd₂(dba)₃
Ligand P(o-tol)₃ (2-4 mol%)PPh₃, P(t-Bu)₃
Base Et₃N (1.5 equiv.)DIPA, K₂CO₃ (1.5-2.5 equiv.)
Solvent DMF or AcetonitrileToluene, Dioxane
Temperature 100 °C80-120 °C
Time 12-24 h6-24 h

Procedure:

  • To a dry reaction vessel, add N-(4-iodophenyl)benzamide (1.0 equiv.), palladium acetate (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N, 1.5 equiv.) and styrene (1.2 equiv.).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualized Workflows and Pathways

Troubleshooting_Workflow start Reaction Failed: Low or No Yield check_reagents Check Reagent Quality (Purity, Dryness, Activity) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_reagents No, Repurify/Replace optimize_catalyst Optimize Catalyst System (Screen Ligands, Pre-catalysts) reagents_ok->optimize_catalyst Yes conditions_ok->check_conditions No, Correct Setup conditions_ok->optimize_catalyst Yes optimize_base Optimize Base (Strength, Solubility) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Polarity, Degassing) optimize_base->optimize_solvent end Successful Reaction optimize_solvent->end

General_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(L_n)->Product (Ar-R)

References

Optimization

how to avoid deiodination of N-(4-iodophenyl)benzamide during reactions

Welcome to the Technical Support Center for N-(4-iodophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked qu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-(4-iodophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of N-(4-iodophenyl)benzamide, with a particular focus on preventing deiodination during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with N-(4-iodophenyl)benzamide?

A1: Deiodination, also referred to as hydrodehalogenation, is an undesired side reaction where the iodine atom on the N-(4-iodophenyl)benzamide molecule is replaced by a hydrogen atom. This results in the formation of N-phenylbenzamide as a byproduct. This side reaction is problematic as it reduces the yield of the desired product and complicates the purification process due to the structural similarity of the byproduct to the starting material and desired product. Aryl iodides, such as N-(4-iodophenyl)benzamide, are particularly susceptible to this reaction compared to their bromide or chloride counterparts due to the lower bond strength of the carbon-iodine bond.[1]

Q2: What are the primary causes of deiodination during palladium-catalyzed cross-coupling reactions?

A2: Deiodination in palladium-catalyzed reactions is often multifactorial. The primary causes include:

  • Formation of Palladium-Hydride Species: The presence of a hydride source in the reaction mixture can lead to the formation of a palladium-hydride (Pd-H) intermediate. This species can then transfer a hydride to the aryl group, leading to deiodination.

  • Hydride Sources: Common sources of hydrides in cross-coupling reactions include solvents (e.g., alcohols, and to some extent, DMF), bases (especially organic amine bases and hydroxides), and even trace amounts of water.

  • Reaction Kinetics: If the rate of the desired cross-coupling reaction is slow, the competing deiodination pathway can become more prominent.

  • Catalyst Activity: Highly active palladium catalysts, while desirable for the main reaction, can sometimes also accelerate the deiodination process.

  • Temperature: Higher reaction temperatures can increase the rate of deiodination.

Q3: How can I minimize deiodination when using N-(4-iodophenyl)benzamide in a Suzuki-Miyaura coupling reaction?

A3: To minimize deiodination in a Suzuki-Miyaura coupling, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination step of the catalytic cycle, which forms the desired product, at a faster rate than the deiodination pathway.

  • Base Selection: Use a weaker inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong organic bases or hydroxides.

  • Solvent Choice: Aprotic solvents such as toluene, dioxane, or THF are generally preferred over protic solvents like alcohols.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times but can significantly suppress the formation of the deiodinated byproduct.

Q4: What are the recommended conditions to avoid deiodination in a Buchwald-Hartwig amination with N-(4-iodophenyl)benzamide?

A4: For Buchwald-Hartwig aminations, which typically employ strong bases, minimizing deiodination can be challenging. Here are some recommendations:

  • Ligand Choice: Similar to Suzuki couplings, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often effective. These ligands can accelerate the C-N bond-forming reductive elimination.[1]

  • Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are common, if deiodination is severe, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate, which may be less prone to generating hydride species.

  • Solvent: Toluene and dioxane are standard solvents for this reaction and are good choices to minimize deiodination.

  • Low Temperature: If possible, conduct the reaction at a lower temperature (e.g., 70-80 °C) for a longer duration.

Q5: Is the amide bond in N-(4-iodophenyl)benzamide stable under typical cross-coupling conditions?

A5: The N-phenyl benzamide moiety is generally stable under the conditions used for most palladium-catalyzed cross-coupling reactions. However, under strongly basic conditions, especially at elevated temperatures for prolonged periods, hydrolysis of the amide bond can occur, though it is typically a slower process compared to the desired coupling reaction and deiodination. The use of inorganic bases like K₂CO₃ or K₃PO₄ at moderate temperatures usually preserves the amide bond.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during reactions with N-(4-iodophenyl)benzamide.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
  • Symptoms: Low yield of the desired biaryl product and a significant amount of N-phenylbenzamide byproduct detected by LC-MS or NMR.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Ligand Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos.
Strong or Protic Base Replace strong bases like NaOH or KOtBu with weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.
Protic Solvent Change the solvent from an alcohol (e.g., methanol, ethanol) to an aprotic solvent like toluene or 1,4-dioxane.
High Temperature Reduce the reaction temperature. Try running the reaction at 80 °C instead of 100-110 °C, and monitor for a longer period.
Issue 2: Deiodination Outcompetes Buchwald-Hartwig Amination
  • Symptoms: The primary product is N-phenylbenzamide, with low conversion to the desired N-arylated product.

  • Possible Causes & Solutions:

CauseRecommended Solution
Slow Reductive Elimination Use a more electron-rich and sterically hindered ligand, such as BrettPhos or RuPhos, to accelerate the C-N bond formation.
Base-Induced Decomposition If using NaOtBu, consider switching to LHMDS or K₃PO₄, which may be milder for your specific substrate combination.
High Catalyst Loading Excessively high palladium concentrations can sometimes promote side reactions. Try reducing the catalyst loading to 1-2 mol%.

Experimental Protocols

The following are general starting protocols for common cross-coupling reactions with N-(4-iodophenyl)benzamide, designed to minimize deiodination. Note: These protocols may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling
  • Reactants:

    • N-(4-iodophenyl)benzamide (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene

  • Procedure:

    • To an oven-dried reaction vessel, add N-(4-iodophenyl)benzamide, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add degassed, anhydrous solvent via syringe.

    • Stir the reaction mixture at 80 °C.

    • Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the N-phenylbenzamide byproduct.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Free)
  • Reactants:

    • N-(4-iodophenyl)benzamide (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Diisopropylamine (DIPA) (2.0 equiv)

  • Solvent: THF or DMF

  • Procedure:

    • In a reaction vessel, dissolve N-(4-iodophenyl)benzamide and Pd(PPh₃)₄ in the chosen solvent.

    • Purge the solution with an inert gas for 10 minutes.

    • Add the terminal alkyne and DIPA.

    • Stir the reaction at room temperature or warm gently to 40-50 °C if the reaction is sluggish.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, concentrate the reaction mixture.

    • Purify the residue by column chromatography.

Visual Guides

Deiodination_Troubleshooting start Deiodination Observed? ligand Change Ligand (e.g., to XPhos, SPhos) start->ligand Yes base Modify Base (e.g., K3PO4 instead of NaOtBu) start->base Yes solvent Change Solvent (e.g., Toluene instead of MeOH) start->solvent Yes temp Lower Temperature (e.g., 80°C instead of 110°C) start->temp Yes success Problem Solved ligand->success base->success solvent->success temp->success

Troubleshooting workflow for deiodination.

Competing_Pathways Ar_Pd_I Ar-Pd(II)-I Complex Coupling Cross-Coupling Partner (e.g., R-B(OH)2) Ar_Pd_I->Coupling Transmetalation Hydride Hydride Source (e.g., Solvent, Base) Ar_Pd_I->Hydride Formation of Pd-H species Desired_Product Desired Product (Ar-R) Coupling->Desired_Product Reductive Elimination Deiodinated_Product Deiodinated Byproduct (Ar-H) Hydride->Deiodinated_Product Reductive Elimination

Competing reaction pathways.

References

Troubleshooting

Technical Support Center: Catalyst Poisoning Issues with N-(4-Iodophenyl)benzamide Substrates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-iodophenyl)benzamide substrates in catalytic reactions. This resource provides troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-iodophenyl)benzamide substrates in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common catalyst poisoning issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific problems that may arise during your cross-coupling reactions involving N-(4-iodophenyl)benzamide.

Issue 1: Low or No Conversion of N-(4-Iodophenyl)benzamide

  • Possible Cause: Catalyst poisoning by the amide functional group. The nitrogen atom in the benzamide moiety can coordinate to the palladium catalyst, inhibiting its catalytic activity. This is a common issue with nitrogen-containing substrates.[1][2][3]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A higher catalyst concentration may compensate for the partial deactivation.

    • Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the coordination of the amide to the palladium center.

    • Use a Pre-catalyst: Utilize a palladium pre-catalyst that is activated in situ. This can sometimes bypass the poisoning effect.

    • Change the Solvent: A more coordinating solvent might compete with the amide for binding to the catalyst, thereby reducing the poisoning effect.

    • Elevate the Reaction Temperature: Higher temperatures can sometimes overcome the energy barrier caused by catalyst inhibition.

Issue 2: Reaction Stalls After Initial Conversion

  • Possible Cause: Progressive catalyst deactivation. While the initial reaction may proceed, the accumulation of a poisoned catalyst species on the active sites leads to a halt in the catalytic cycle.

  • Troubleshooting Steps:

    • Sequential Addition of Catalyst: Instead of adding all the catalyst at the beginning, add it in portions throughout the reaction.

    • Investigate for Impurities: Trace impurities in the N-(4-iodophenyl)benzamide substrate or other reagents (e.g., sulfur compounds) can act as potent catalyst poisons.[4][5] Consider purifying the starting material.

    • Ensure Inert Atmosphere: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. Ensure your reaction setup is under a strictly inert atmosphere (e.g., argon or nitrogen).

Issue 3: Formation of Side Products, Such as Homocoupling of the Starting Material

  • Possible Cause: Altered catalytic pathway due to partial poisoning. When the desired catalytic cycle is slowed down by poisoning, side reactions can become more prominent.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Re-evaluate the base, solvent, and temperature. A different set of conditions might favor the desired cross-coupling over side reactions.

    • Lower the Reaction Temperature: In some cases, side reactions have a higher activation energy than the desired reaction. Lowering the temperature may improve selectivity.

    • Check the Purity of Reagents: Impurities can sometimes catalyze unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is N-(4-iodophenyl)benzamide a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge arises from the presence of the amide functional group. The nitrogen atom in the amide can act as a Lewis base and coordinate to the electron-deficient palladium center of the catalyst. This coordination can lead to catalyst inhibition or deactivation, slowing down or completely stopping the desired cross-coupling reaction.[1][3]

Q2: What are the most common catalyst poisons to be aware of when working with N-(4-iodophenyl)benzamide?

A2: Besides the substrate itself acting as a potential inhibitor, common catalyst poisons include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly poison palladium catalysts.[4][5]

  • Other Nitrogen-Containing Compounds: Impurities with more basic nitrogen atoms than the benzamide can also compete for catalyst coordination.

  • Oxygen: Leads to the formation of inactive palladium oxides.

Q3: Can a poisoned palladium catalyst from a reaction with N-(4-iodophenyl)benzamide be regenerated?

A3: Regeneration of a homogeneously poisoned catalyst is often difficult. For heterogeneous catalysts like Pd/C, regeneration might be possible through washing with appropriate solvents to remove adsorbed species or through specific chemical treatments. However, for soluble palladium catalysts used in many cross-coupling reactions, it is often more practical to prevent poisoning in the first place. Some advanced techniques for catalyst regeneration are being explored but are not yet standard laboratory procedures.[6]

Q4: Are there alternative catalysts that are less susceptible to poisoning by amide substrates?

A4: While palladium is the most common catalyst for these reactions, research into alternative catalysts is ongoing. Nickel-based catalysts, for example, can sometimes be more robust towards certain types of catalyst poisons, though they come with their own set of challenges. The choice of ligand is often more critical than the metal itself in mitigating poisoning effects.

Quantitative Data on Catalyst Inhibition

The following table provides a conceptual summary of the expected impact of an amide-containing substrate on the performance of a standard palladium-catalyzed cross-coupling reaction. The values are illustrative and will vary depending on the specific reaction conditions.

Substrate MoietyCatalyst SystemCatalyst Loading (mol%)Reaction Time (h)Observed Yield (%)
4-IodobenzonitrilePd(PPh₃)₄ / K₂CO₃2695
N-(4-Iodophenyl)benzamidePd(PPh₃)₄ / K₂CO₃2630
N-(4-Iodophenyl)benzamidePd(dppf)Cl₂ / K₂CO₃2675
N-(4-Iodophenyl)benzamideXPhos Pd G3 / K₃PO₄2692

This table illustrates the potential inhibitory effect of the benzamide group and the improvement that can be achieved by selecting a more appropriate catalyst system.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of N-(4-Iodophenyl)benzamide with Phenylboronic Acid (Optimized to Mitigate Poisoning)

  • Reagent Preparation: Ensure all reagents are of high purity. Dry the solvent over molecular sieves and degas thoroughly with argon for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-(4-iodophenyl)benzamide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate glovebox or under a positive flow of argon, add the palladium pre-catalyst, XPhos Pd G3 (0.02 mmol, 2 mol%). The use of a bulky, electron-rich ligand like XPhos is crucial.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Poisoning_Mechanism cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd + N-(4-iodophenyl)benzamide Poisoned_Complex Inactive Pd(0)-Amide Complex Pd0->Poisoned_Complex Poisoning Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Desired Product RedElim->Product Amide N-(4-iodophenyl)benzamide (Nitrogen Lone Pair) Amide->Poisoned_Complex Coordination

Caption: Mechanism of palladium catalyst poisoning by N-(4-iodophenyl)benzamide.

Troubleshooting_Workflow decision decision solution solution problem problem success Problem Solved problem->success Consult further literature or technical support start Start: Low/No Conversion check_catalyst Is the catalyst system optimized for N-containing substrates? start->check_catalyst check_reagents Are all reagents pure and degassed? check_catalyst->check_reagents Yes solution_catalyst Use bulky ligands (e.g., XPhos) or an in situ activated pre-catalyst. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temp, base, solvent) optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials and ensure rigorous inert atmosphere. check_reagents->solution_reagents No check_conditions->problem Yes solution_conditions Screen different bases, solvents, and adjust temperature. check_conditions->solution_conditions No solution_catalyst->check_reagents solution_reagents->check_conditions solution_conditions->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Experimental_Workflow step step start Start: Reaction Planning reagent_prep Reagent Purification & Degassing start->reagent_prep catalyst_selection Select Bulky Ligand Pre-catalyst (e.g., XPhos Pd G3) reagent_prep->catalyst_selection reaction_setup Assemble Flame-Dried Glassware under Inert Atmosphere (Argon) catalyst_selection->reaction_setup addition Add Reagents and Catalyst (in glovebox if possible) reaction_setup->addition reaction Run Reaction at Optimal Temperature addition->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification end End: Pure Product purification->end

Caption: Optimized experimental workflow to minimize catalyst poisoning.

References

Optimization

Technical Support Center: Scaling Up N-(4-iodophenyl)benzamide Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges when scaling the synthesis of N-(4-iodophenyl)benzamide from a laboratory setting to...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges when scaling the synthesis of N-(4-iodophenyl)benzamide from a laboratory setting to a pilot plant.

Troubleshooting and Frequently Asked Questions (FAQs)

This section provides solutions to specific issues that may be encountered during the scale-up process.

Question 1: My reaction yield is significantly lower in the pilot plant compared to the lab scale. What are the common causes?

Answer: A drop in yield during scale-up is a common issue that can be attributed to several factors related to the change in scale.[1] Key areas to investigate include:

  • Heat Transfer: Industrial reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat removal.[1] This can create localized hot spots, promoting side reactions or degradation of the product. Ensure the reactor's cooling system is adequate and monitor the internal temperature closely.

  • Mixing Efficiency: Agitation that is effective in a small flask may be insufficient in a large reactor, leading to a non-homogeneous mixture.[1] Inadequate mixing can result in lower reaction rates and incomplete conversion.[2] Evaluate and optimize the stirrer speed and type for the pilot-scale reactor.

  • Moisture Content: Larger quantities of solvents and reagents have a higher probability of introducing water into the reaction. Benzoyl chloride is highly susceptible to hydrolysis, which converts it to inactive benzoic acid.[3][4] Ensure all starting materials and solvents are anhydrous.

Question 2: I am observing a higher level of benzoic acid impurity in my pilot-plant batch. Why is this happening and how can I fix it?

Answer: Increased benzoic acid content is almost always due to the hydrolysis of benzoyl chloride.[4] During scale-up, the longer time required for reagent addition and the potential for inefficient mixing can expose the benzoyl chloride to moisture for extended periods. To minimize this, use anhydrous solvents and ensure reagents are dry.[4] An effective work-up procedure, including washing the organic layer with a dilute base solution (e.g., sodium bicarbonate), is crucial for removing any benzoic acid that does form.[3]

Question 3: The crude product from the pilot plant has a pink or brown discoloration, which was not present at the lab scale. What is the likely cause?

Answer: Discoloration often points to the formation of oxidative impurities. 4-iodoaniline, like many anilines, is susceptible to air oxidation, which can be exacerbated by longer reaction times or higher temperatures encountered during scale-up. The presence of trace metals from the reactor vessel can also catalyze these oxidation reactions. To prevent this, conduct the reaction under an inert atmosphere, such as nitrogen.[5]

Question 4: During the aqueous work-up, I'm having difficulty with phase separation and emulsion formation. What can I do?

Answer: Emulsions are more common at larger scales due to the higher energy input from mechanical stirring. To break an emulsion, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous phase. Alternatively, allowing the mixture to stand for a longer period without agitation or gently warming the mixture (if the product is stable) can facilitate separation.

Question 5: How do I control the formation of the N,N-dibenzoylated impurity at a larger scale?

Answer: The formation of the N,N-dibenzoylated side product occurs when a second molecule of benzoyl chloride reacts with the newly formed amide.[3] This is more likely if there are localized areas of high benzoyl chloride concentration. The key to minimizing this is to maintain strict stoichiometric control and to add the benzoyl chloride slowly and sub-surface into a well-agitated solution of the 4-iodoaniline.[4]

Question 6: The product is "oiling out" or forming a fine, difficult-to-filter solid during recrystallization in the pilot plant. How can I achieve good crystal formation?

Answer: Crystallization behavior is highly sensitive to scale. "Oiling out" can occur if the solution is cooled too quickly or is supersaturated with impurities.

  • Control Cooling: Employ a slow, controlled cooling ramp in the jacketed reactor.

  • Seeding: Add a small amount of pure, crystalline N-(4-iodophenyl)benzamide (seed crystals) at the appropriate temperature to encourage the growth of larger, well-defined crystals.

  • Solvent Purity: Ensure the purity of the recrystallization solvent, as impurities can interfere with crystal lattice formation.[2]

Data Presentation: Lab vs. Pilot Plant Scale

The following table summarizes typical parameters for the synthesis of N-(4-iodophenyl)benzamide at both lab and pilot scales.

ParameterLab Scale (10 g Product)Pilot Plant Scale (10 kg Product)Key Considerations for Scale-Up
4-Iodoaniline ~6.7 g (1.0 eq)~6.7 kg (1.0 eq)Ensure consistent purity and low moisture content between lots.
Benzoyl Chloride ~4.3 g (1.05 eq)~4.3 kg (1.05 eq)A slight excess is common, but a large excess can lead to di-acylation.[4]
Base (e.g., Pyridine) ~2.9 mL (1.2 eq)~2.9 L (1.2 eq)Must be sufficient to neutralize the HCl byproduct.[2]
Solvent (e.g., DCM) ~100 mL~100 LEnsure solvent is anhydrous to prevent hydrolysis of benzoyl chloride.[4]
Reaction Temperature 0-25°C0-25°CCritical to monitor internal temperature due to poor heat transfer at scale.[1]
Addition Time ~15 minutes1-2 hoursSlow addition is crucial to control exotherm and minimize side reactions.[6]
Reaction Time 2-4 hours4-8 hoursMay need to be extended at scale; monitor by HPLC/TLC for completion.
Typical Yield 85-95%75-85%A decrease in yield of 5-10% is common during initial scale-up runs.

Experimental Protocols

Pilot-Scale Synthesis of N-(4-iodophenyl)benzamide

This protocol describes a general procedure for the synthesis via the Schotten-Baumann reaction.

Reagents:

  • 4-Iodoaniline (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • Pyridine (or Triethylamine) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (approx. 10 L/kg of starting material)

  • 1M Hydrochloric Acid

  • 1M Sodium Bicarbonate Solution

  • Brine

  • Ethanol (for recrystallization)

  • Water (for recrystallization)

Procedure:

  • Reactor Setup: Charge the pilot plant reactor with 4-iodoaniline and anhydrous dichloromethane. Begin agitation and purge the reactor with nitrogen.

  • Cooling: Cool the solution to 0-5°C using the reactor's cooling jacket.

  • Base Addition: Add anhydrous pyridine to the cooled solution while maintaining the temperature below 10°C.

  • Acylating Agent Addition: Add benzoyl chloride dropwise or via a metering pump to the reaction mixture over 1-2 hours. Maintain vigorous stirring and ensure the internal temperature does not exceed 10°C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by TLC or HPLC until the 4-iodoaniline is consumed.

  • Work-Up:

    • Transfer the reaction mixture to a suitable vessel for aqueous extraction.

    • Wash the organic layer sequentially with 1M HCl, water, 1M NaHCO₃, and finally with brine. Check the pH of the aqueous layers to ensure complete neutralization/removal of unreacted base and acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification:

    • Charge the crude product and a suitable solvent (e.g., ethanol) to a clean reactor.

    • Heat the mixture to reflux to dissolve the solid completely.

    • Slowly add hot water until turbidity persists.

    • Cool the solution slowly using a programmed ramp to induce crystallization. If necessary, add seed crystals.

    • Isolate the pure N-(4-iodophenyl)benzamide crystals by filtration and wash with a cold ethanol/water mixture.

  • Drying: Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.

Visualizations

G Start Raw Materials (4-Iodoaniline, Benzoyl Chloride, Base, Solvent) Charge Charge Reactor with 4-Iodoaniline and Solvent under N₂ Start->Charge Cool Cool Reactor to 0-5 °C Charge->Cool AddBase Add Base (e.g., Pyridine) Cool->AddBase AddBC Slowly Add Benzoyl Chloride (Maintain T < 10 °C) AddBase->AddBC React Reaction at 0-25 °C (Monitor by TLC/HPLC) AddBC->React Workup Aqueous Work-up (Acid/Base Washes) React->Workup Isolate Isolate Crude Product (Solvent Distillation) Workup->Isolate Purify Purification (Recrystallization) Isolate->Purify Dry Dry Final Product (Vacuum Oven) Purify->Dry End Pure N-(4-iodophenyl)benzamide Dry->End G Problem Problem During Scale-Up LowYield Low Yield Problem->LowYield Impurity High Impurity Profile Problem->Impurity Isolation Product Isolation Issues Problem->Isolation Cause_Mixing Cause: Poor Mixing or Heat Transfer LowYield->Cause_Mixing Cause_Hydrolysis Cause: Benzoyl Chloride Hydrolysis LowYield->Cause_Hydrolysis Impurity->Cause_Hydrolysis Cause_Oxidation Cause: Aniline Oxidation Impurity->Cause_Oxidation Cause_Cooling Cause: Incorrect Cooling Profile Isolation->Cause_Cooling Sol_Process Solution: Optimize Stirrer Speed & Temperature Control Cause_Mixing->Sol_Process Sol_Anhydrous Solution: Use Anhydrous Reagents & Optimize Basic Wash Cause_Hydrolysis->Sol_Anhydrous Sol_Inert Solution: Use Inert (N₂) Atmosphere Cause_Oxidation->Sol_Inert Sol_Crystallization Solution: Slow Cooling Rate, Use Seed Crystals Cause_Cooling->Sol_Crystallization

References

Troubleshooting

managing reaction exotherms in N-(4-iodophenyl)benzamide preparation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of N-(4-iodophenyl)benzamide. The information is tailored for resea...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of N-(4-iodophenyl)benzamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing N-(4-iodophenyl)benzamide, and is it exothermic?

A1: The most common and well-established method for preparing N-(4-iodophenyl)benzamide is the Schotten-Baumann reaction. This reaction involves the acylation of 4-iodoaniline with benzoyl chloride in a biphasic system with a base, typically aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1][2][3] This reaction is known to be exothermic, and careful temperature control is crucial to prevent runaway reactions and ensure product quality and safety.[4] The hydrolysis of the benzoyl chloride starting material is also an exothermic process that can contribute to the overall heat generation.[5]

Q2: What are the main contributors to the exotherm in this reaction?

A2: The primary sources of heat generation in the synthesis of N-(4-iodophenyl)benzamide are:

  • Amide Bond Formation: The reaction between the amino group of 4-iodoaniline and the acyl chloride group of benzoyl chloride is inherently exothermic.

  • Neutralization: The neutralization of the hydrochloric acid byproduct by the base (e.g., sodium hydroxide) is a highly exothermic acid-base reaction.[6]

  • Hydrolysis of Benzoyl Chloride: If benzoyl chloride comes into contact with water, it will hydrolyze to benzoic acid and hydrochloric acid, another exothermic reaction.[5][7]

Q3: What are the potential side reactions that can occur?

A3: Besides the desired N-acylation, the following side reactions can occur:

  • Hydrolysis of Benzoyl Chloride: As mentioned, this is a common side reaction in the aqueous biphasic system of the Schotten-Baumann reaction.[4][8]

  • Reaction of Benzoyl Chloride with Base: Benzoyl chloride can react directly with sodium hydroxide, especially at higher concentrations and temperatures, leading to the formation of sodium benzoate.[9]

  • Diacylation: Although less common with anilines compared to aliphatic amines, there is a possibility of diacylation if the reaction conditions are not well-controlled.

Q4: How can I monitor the reaction progress and temperature?

A4: Continuous monitoring is essential for safety and process control.

  • Temperature Monitoring: A calibrated thermometer or thermocouple should be placed in the reaction mixture to monitor the internal temperature in real-time. An alarm system for high-temperature excursions is highly recommended, especially for larger-scale reactions.

  • Reaction Progress: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting materials (4-iodoaniline and benzoyl chloride) and the formation of the N-(4-iodophenyl)benzamide product.

Troubleshooting Guide: Managing Reaction Exotherms

This guide addresses specific issues you might encounter during the synthesis of N-(4-iodophenyl)benzamide.

Problem Potential Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase (Runaway Reaction) 1. Too rapid addition of benzoyl chloride: This leads to a fast accumulation of unreacted reagents and a sudden, large heat release. 2. Inadequate cooling: The cooling bath (e.g., ice-water) may not have sufficient capacity for the scale of the reaction. 3. High concentration of reactants: More concentrated solutions lead to a faster reaction rate and greater heat generation per unit volume. 4. Poor agitation: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates uncontrollably.1. Slow, controlled addition: Add the benzoyl chloride dropwise or in small portions, monitoring the temperature closely. Ensure the temperature does not rise significantly after each addition before proceeding. 2. Use a larger cooling bath: Ensure the ice bath has a large volume of ice and water. For larger reactions, consider using a cryostat or a dry ice/acetone bath for better temperature control. 3. Use more dilute solutions: While this may slow down the reaction, it will make the exotherm more manageable. 4. Ensure efficient stirring: Use an overhead stirrer for larger volumes to ensure good mixing and heat dissipation.
Slower, but steady, unexpected temperature rise 1. Hydrolysis of benzoyl chloride: This side reaction contributes to the overall exotherm. 2. Incorrect stoichiometry of the base: An excess of base can promote the hydrolysis of benzoyl chloride. 3. Ambient temperature is too high: A warmer laboratory environment will reduce the efficiency of the cooling bath.1. Maintain a biphasic system: The Schotten-Baumann conditions are designed to keep the benzoyl chloride primarily in the organic phase, minimizing contact with water. 2. Use the correct amount of base: Typically, a slight excess of base is used to neutralize the HCl produced. Carefully calculate the required amount. 3. Pre-cool the reactants: Cool the 4-iodoaniline solution and the benzoyl chloride solution before starting the addition.
Product is contaminated with benzoic acid Significant hydrolysis of benzoyl chloride 1. Improve phase separation: Ensure vigorous stirring to create a good interface between the organic and aqueous layers without forming an emulsion. 2. Control the temperature: Lower temperatures will slow down the rate of hydrolysis. 3. Purification: Benzoic acid can be removed during the workup by washing the organic layer with a basic solution, such as aqueous sodium bicarbonate.

Experimental Protocols

Key Experiment: Synthesis of N-(4-iodophenyl)benzamide via Schotten-Baumann Reaction

Materials:

  • 4-iodoaniline

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Deionized water

  • Hydrochloric acid (HCl) (for workup)

  • Sodium bicarbonate (NaHCO₃) (for workup)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Preparation of Solutions:

    • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-iodoaniline (1.0 equivalent) in dichloromethane.

    • Prepare a 10% aqueous solution of sodium hydroxide. Add this to the flask containing the 4-iodoaniline solution.

    • Dissolve benzoyl chloride (1.05 equivalents) in a small amount of dichloromethane and place it in the dropping funnel.

  • Reaction Execution:

    • Cool the flask containing the 4-iodoaniline and sodium hydroxide solution to 0-5 °C using an ice-water bath.

    • Begin vigorous stirring of the biphasic mixture.

    • Add the benzoyl chloride solution dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Workup and Purification:

    • Monitor the reaction by TLC until the 4-iodoaniline is consumed.

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude N-(4-iodophenyl)benzamide by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aniline Dissolve 4-iodoaniline in Dichloromethane mix_reactants Combine Aniline and NaOH solutions prep_aniline->mix_reactants prep_naoh Prepare 10% aq. NaOH prep_naoh->mix_reactants prep_benzoyl Dissolve Benzoyl Chloride in Dichloromethane add_benzoyl Add Benzoyl Chloride dropwise (T < 10 °C) prep_benzoyl->add_benzoyl cool Cool to 0-5 °C mix_reactants->cool cool->add_benzoyl stir Stir at room temperature for 2-4 hours add_benzoyl->stir separate Separate Layers stir->separate wash Wash Organic Layer separate->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure N-(4-iodophenyl)benzamide recrystallize->product troubleshooting_exotherm cluster_causes Potential Causes cluster_solutions Corrective Actions exotherm Uncontrolled Exotherm cause1 Rapid Reagent Addition exotherm->cause1 cause2 Inadequate Cooling exotherm->cause2 cause3 High Concentration exotherm->cause3 cause4 Poor Agitation exotherm->cause4 sol1 Slow, Controlled Addition cause1->sol1 addresses sol2 Increase Cooling Capacity cause2->sol2 addresses sol3 Dilute Reaction Mixture cause3->sol3 addresses sol4 Improve Stirring cause4->sol4 addresses

References

Optimization

Technical Support Center: Safe Disposal of N-(4-iodophenyl)benzamide Waste

This guide provides comprehensive information for the safe disposal of N-(4-iodophenyl)benzamide waste, designed for researchers, scientists, and drug development professionals. Frequently Asked Questions (FAQs) Q1: What...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for the safe disposal of N-(4-iodophenyl)benzamide waste, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard classification for N-(4-iodophenyl)benzamide waste?

Q2: How should I collect and store N-(4-iodophenyl)benzamide waste in the laboratory?

A2: All waste containing N-(4-iodophenyl)benzamide, including contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept tightly closed and stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Q3: Can I mix N-(4-iodophenyl)benzamide waste with other organic solvent waste?

A3: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[2] N-(4-iodophenyl)benzamide waste should be collected in a container specifically designated for halogenated organic compounds. This is because treatment and disposal methods for halogenated and non-halogenated wastes can differ significantly.

Q4: What is the recommended final disposal method for N-(4-iodophenyl)benzamide waste?

A4: The primary and recommended method for the disposal of halogenated organic compounds like N-(4-iodophenyl)benzamide is incineration at a licensed hazardous waste disposal facility.[3] High-temperature incineration ensures the complete destruction of the compound.

Q5: What should I do in case of a small spill of solid N-(4-iodophenyl)benzamide?

A5: For a small spill, carefully sweep the solid material into a designated hazardous waste container.[1] Avoid creating dust. The area should then be decontaminated. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, during cleanup.

Troubleshooting Guide

Issue Probable Cause Solution
Uncertainty about waste container compatibility. The solvent used to dissolve N-(4-iodophenyl)benzamide may be incompatible with the waste container material.Consult a chemical compatibility chart or your institution's Environmental Health and Safety (EHS) office to ensure the container is appropriate for the solvent and the halogenated compound.
The hazardous waste container is full. Improper planning for waste generation.Do not overfill waste containers. Arrange for a scheduled pickup of hazardous waste with your institution's EHS office before the container is full.
Accidental mixing of halogenated and non-halogenated waste. Lack of clear labeling or understanding of waste segregation policies.Immediately notify your EHS office. Do not attempt to separate the mixed waste. The entire container will likely need to be treated as halogenated waste.
A crystalline residue has formed in the liquid waste container. The concentration of N-(4-iodophenyl)benzamide in the solvent has exceeded its solubility limit.This does not typically pose an immediate disposal issue, but ensure the container is securely sealed to prevent solvent evaporation, which would increase the solid residue. The entire contents should be disposed of as halogenated waste.

Quantitative Data on Disposal Methods

Disposal Method Key Parameter Value Notes
Incineration Temperature≥ 1100 °CRecommended for hazardous waste containing more than 1% halogenated organic substances to prevent the formation of toxic byproducts like dioxins and furans.[3]

Experimental Protocols

Protocol 1: Decontamination of Glassware Contaminated with N-(4-iodophenyl)benzamide
  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent in which N-(4-iodophenyl)benzamide is soluble (e.g., acetone, ethanol).

  • Collect Rinsate: Collect all rinsate in a designated hazardous waste container for halogenated organic liquids.

  • Washing: Wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Protocol 2: Management of a Small Spill of N-(4-iodophenyl)benzamide Solution
  • Ensure Safety: Ensure the spill area is well-ventilated. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: If the spill is spreading, contain it using an absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).

  • Absorption: Apply absorbent material over the entire spill, working from the outside in.

  • Collection: Carefully collect the absorbent material using a scoop or brush and place it in a labeled hazardous waste container for solid halogenated waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a wipe with a cloth dampened with soap and water. Place all used cleaning materials in the solid hazardous waste container.

Visualizations

Waste_Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of N-(4-iodophenyl)benzamide Waste segregate Segregate Halogenated Waste start->segregate solid_waste Solid Waste (Contaminated PPE, etc.) container Labeled, Sealed Halogenated Waste Container solid_waste->container liquid_waste Liquid Waste (Solutions, Rinsates) liquid_waste->container segregate->solid_waste Solid segregate->liquid_waste Liquid storage_area Designated Hazardous Waste Storage Area container->storage_area ehs Contact Environmental Health & Safety (EHS) storage_area->ehs pickup Scheduled Waste Pickup ehs->pickup incineration High-Temperature Incineration (>1100°C) pickup->incineration end Complete Destruction incineration->end

Caption: Workflow for the safe disposal of N-(4-iodophenyl)benzamide waste.

References

Troubleshooting

Technical Support Center: Optimizing Base Selection for N-(4-iodophenyl)benzamide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal base for coupling...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal base for coupling reactions involving N-(4-iodophenyl)benzamide. The appropriate choice of base is critical for maximizing yield, minimizing reaction times, and preventing side reactions in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in palladium-catalyzed cross-coupling reactions?

A1: The base plays several crucial roles in the catalytic cycle. In Suzuki-Miyaura reactions, it facilitates the formation of the highly nucleophilic boronate "ate" complex, which is necessary for the key transmetalation step.[1][2] For Buchwald-Hartwig aminations, the base is required to deprotonate the amine nucleophile, allowing for its coordination to the palladium center.[3] In Sonogashira couplings, the base deprotonates the terminal alkyne to form a copper acetylide intermediate and neutralizes the hydrogen halide byproduct.[4][5] An inappropriate base can lead to slow or incomplete reactions, decomposition of starting materials or products, and the formation of unwanted side products.

Q2: What are the most common types of bases used for these coupling reactions?

A2: The most common bases fall into two categories: inorganic and organic.

  • Inorganic bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF) are frequently used, particularly in Suzuki reactions.[6][7]

  • Organic bases: Amine bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are common in Sonogashira couplings.[4] Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are often employed in Buchwald-Hartwig aminations.[8]

Q3: Can the amide functionality in N-(4-iodophenyl)benzamide influence the choice of base?

A3: Yes, the amide group is a key consideration. While generally stable, strong bases, especially in combination with high temperatures, could potentially lead to hydrolysis of the amide bond or other undesired side reactions. Therefore, screening of bases is often necessary to find a balance between sufficient reactivity for the coupling reaction and the stability of the amide functional group. Weaker inorganic bases like carbonates or phosphates are often a good starting point for substrates with base-sensitive functionalities.

Q4: I am observing low to no yield in my coupling reaction. Could the base be the issue?

A4: Absolutely. An inappropriate or suboptimal base is a common reason for low yields. If the base is too weak, the crucial deprotonation or activation step in the catalytic cycle may not occur efficiently. Conversely, if the base is too strong, it can lead to degradation of the reactants, catalyst, or product. The solubility of the base in the chosen solvent system is also a critical factor; a heterogeneous mixture due to a poorly soluble base can lead to slow and inefficient reactions.

Troubleshooting Guide

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

Potential Cause:

  • Ineffective Base: The chosen base may be too weak to facilitate the formation of the boronate "ate" complex required for transmetalation.

  • Poor Base Solubility: The base may not be sufficiently soluble in the reaction solvent, leading to a slow and incomplete reaction.

  • Protodeboronation: The boronic acid starting material can be degraded, particularly in the presence of water and a strong base.

Suggested Solutions:

  • Base Screening: If using a weak base like Na₂CO₃, consider switching to a stronger inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][7]

  • Solvent System: Employing a mixed solvent system, such as toluene/water or dioxane/water, can improve the solubility of inorganic bases.[2]

  • Anhydrous Conditions: To minimize protodeboronation, consider using anhydrous conditions with a base like potassium fluoride (KF).

Problem 2: Low Yield in Buchwald-Hartwig Amination

Potential Cause:

  • Incomplete Deprotonation: The base may not be strong enough to deprotonate the amine, which is a prerequisite for its coupling with the aryl iodide.

  • Substrate Degradation: A base that is too strong, such as an alkoxide, might cause decomposition of the N-(4-iodophenyl)benzamide or the desired product, especially at elevated temperatures.

  • Catalyst Inhibition: The iodide anion generated during the reaction can sometimes inhibit the palladium catalyst.

Suggested Solutions:

  • Stronger Base: For many amine couplings, a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary for efficient reaction.[3][8]

  • Milder Base with Forcing Conditions: If the substrate is sensitive to strong bases, a weaker inorganic base like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures and longer reaction times.[9]

  • Solvent Choice: Toluene is often a good solvent choice for reactions involving aryl iodides, as the resulting iodide salts have poor solubility and can precipitate out of the reaction mixture, thus reducing catalyst inhibition.[3]

Problem 3: Poor Performance in Sonogashira Coupling

Potential Cause:

  • Inefficient Acetylide Formation: The amine base may not be basic enough to efficiently deprotonate the terminal alkyne.

  • Homocoupling (Glaser Coupling): The terminal alkyne can dimerize as a side reaction, which is often promoted by the presence of oxygen and certain copper salts.

  • Reaction Stalls: The reaction may start but not go to completion.

Suggested Solutions:

  • Amine Base Selection: Triethylamine (TEA) is a commonly used base. If the reaction is sluggish, a stronger amine base like diisopropylamine (DIPA) or piperidine might be more effective.

  • Inert Atmosphere: To minimize homocoupling, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Co-solvent: In some cases, using the amine base as a co-solvent can drive the reaction to completion.

Data Presentation: Comparison of Bases

The following tables summarize the performance of different bases in the coupling reactions of N-(4-iodophenyl)benzamide and related aryl iodides.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

BaseSolventCatalyst SystemTemp. (°C)Time (h)Yield (%)
K₂CO₃ Toluene/H₂O Pd(PPh₃)₄ 80 2 >95
Na₂CO₃EtOH/H₂OPd/NiFe₂O₄RT0.598
K₃PO₄DioxanePd(dppf)Cl₂90492
NaOHEtOH/H₂OPd/NiFe₂O₄RT1~70
TEAEtOH/H₂OPd/NiFe₂O₄RT2~40

Data for K₂CO₃ is for the specific substrate N-(4-iodophenyl)benzamide.[8] Other data is for representative aryl iodides to show general trends.[7][10]

Table 2: Buchwald-Hartwig Amination of N-(4-iodophenyl)benzamide with Aniline

BaseSolventCatalyst SystemTemp. (°C)Time (h)Yield (%)
NaOt-Bu Toluene Pd₂(dba)₃ / BINAP 80 4 92
K₃PO₄t-BuOHPd₂(dba)₃ / BrettPhos1102465
Cs₂CO₃DioxanePd₂(dba)₃ / Xantphos10016Good to Excellent

Data for NaOt-Bu is for the specific substrate N-(4-iodophenyl)benzamide.[8] Other data is for related aryl halides with amide functionalities to illustrate the utility of weaker bases.[9][11]

Table 3: Sonogashira Coupling of N-(4-iodophenyl)benzamide with Phenylacetylene

BaseSolventCatalyst SystemTemp. (°C)Time (h)Yield (%)
Triethylamine (TEA) THF PdCl₂(PPh₃)₂ / CuI RT 1 >95
PiperidineTHFPdCl₂(PPh₃)₂ / CuIRT-High
Diisopropylamine (DIPA)THFPdCl₂(PPh₃)₂ / CuIRT-High

Data for Triethylamine is for the specific substrate N-(4-iodophenyl)benzamide.[8] Other entries represent commonly used and effective amine bases for Sonogashira couplings.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of N-(4-iodophenyl)benzamide

To a solution of N-(4-iodophenyl)benzamide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 3:1 mixture of toluene and water (8 mL), potassium carbonate (2.0 mmol) is added.[8] The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) is then added, and the reaction mixture is heated to 80°C and stirred for 2 hours.[8] After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

General Procedure for Buchwald-Hartwig Amination of N-(4-iodophenyl)benzamide

A mixture of N-(4-iodophenyl)benzamide (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and BINAP (0.015 mmol) in toluene (5 mL) is degassed with argon for 15 minutes.[8] The reaction mixture is then heated to 80°C and stirred for 4 hours.[8] After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[8]

General Procedure for Sonogashira Coupling of N-(4-iodophenyl)benzamide

In a flask charged with N-(4-iodophenyl)benzamide (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol), a solution of phenylacetylene (1.1 mmol) in a 2:1 mixture of THF and triethylamine (9 mL) is added.[8] The reaction is stirred at room temperature for 1 hour.[8] The resulting mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by recrystallization from ethanol.[8]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L)₂ transmetalation->diaryl_pd boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product aryl_iodide Ar-I aryl_iodide->oxidative_addition

Caption: Suzuki-Miyaura catalytic cycle highlighting the role of the base.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)-NR₂(L)₂ amine_coordination->amido_complex amine R₂NH amine->amine_coordination base Base (e.g., NaOt-Bu) base->amine_coordination reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR₂ reductive_elimination->product aryl_iodide Ar-I aryl_iodide->oxidative_addition

Caption: Buchwald-Hartwig amination cycle showing the base-mediated step.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne_pd Ar-Pd(II)-C≡C-R(L)₂ transmetalation->alkyne_pd cu_acetylide Cu-C≡C-R cu_acetylide->transmetalation reductive_elimination Reductive Elimination alkyne_pd->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-C≡C-R reductive_elimination->product aryl_iodide Ar-I aryl_iodide->oxidative_addition cuI CuI cuI->cu_acetylide alkyne H-C≡C-R alkyne->cuI + Base base Base (e.g., TEA) base->cuI

Caption: Sonogashira coupling with the interconnected palladium and copper cycles.

Base_Selection_Workflow start Start: Select Coupling Reaction reaction_type Reaction Type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (alkyne) suzuki_base Start with K₂CO₃ or Cs₂CO₃ in aqueous solvent suzuki->suzuki_base buchwald_amine_type Amine Type? buchwald->buchwald_amine_type sonogashira_base Use Amine Base: TEA, DIPA, or Piperidine sonogashira->sonogashira_base troubleshoot Low Yield? suzuki_base->troubleshoot primary_secondary_amine Primary/Secondary buchwald_amine_type->primary_secondary_amine Alkyl/Aryl amide_carbamate Amide/Carbamate buchwald_amine_type->amide_carbamate Less Nucleophilic buchwald_strong_base Use strong base: NaOt-Bu or LHMDS primary_secondary_amine->buchwald_strong_base buchwald_weak_base Use weaker base: K₃PO₄ or Cs₂CO₃ amide_carbamate->buchwald_weak_base buchwald_strong_base->troubleshoot buchwald_weak_base->troubleshoot sonogashira_base->troubleshoot optimize Screen other bases (see tables and guide) troubleshoot->optimize Yes end End: Optimized Reaction troubleshoot->end No optimize->end

Caption: Workflow for selecting the optimal base for coupling reactions.

References

Reference Data & Comparative Studies

Validation

N-(4-iodophenyl)benzamide vs N-(4-bromophenyl)benzamide in Suzuki reactions

A Comparative Guide to the Suzuki-Miyaura Coupling of N-(4-iodophenyl)benzamide and N-(4-bromophenyl)benzamide For researchers and professionals in the field of drug development and synthetic chemistry, the choice of sta...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Suzuki-Miyaura Coupling of N-(4-iodophenyl)benzamide and N-(4-bromophenyl)benzamide

For researchers and professionals in the field of drug development and synthetic chemistry, the choice of starting materials in cross-coupling reactions is critical for optimizing reaction efficiency, yield, and overall cost-effectiveness. The Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, is highly sensitive to the nature of the aryl halide used. This guide provides an objective comparison of the performance of N-(4-iodophenyl)benzamide and N-(4-bromophenyl)benzamide in Suzuki-Miyaura coupling reactions, supported by established reactivity principles and representative experimental data.

The Decisive Factor: The Carbon-Halogen Bond

The generally accepted order of reactivity for aryl halides in palladium-catalyzed Suzuki-Miyaura reactions is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This weaker bond facilitates the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, aryl iodides like N-(4-iodophenyl)benzamide are generally more reactive than their bromide counterparts.

This enhanced reactivity can translate to several practical advantages in a laboratory or industrial setting:

  • Milder Reaction Conditions: Reactions with aryl iodides can often be carried out at lower temperatures.

  • Faster Reaction Times: The increased reactivity typically leads to shorter reaction durations.

  • Lower Catalyst Loading: A more facile oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.

  • Higher Yields: The combination of the above factors often results in higher isolated yields of the desired product.

While N-(4-iodophenyl)benzamide offers significant reactivity advantages, N-(4-bromophenyl)benzamide is often a more cost-effective and readily available starting material, which can be a crucial consideration in large-scale synthesis.

Comparative Experimental Data

FeatureN-(4-iodophenyl)benzamide DerivativeN-(4-bromophenyl)benzamide Derivative
Aryl Halide 4-Iodo-benzoic acid4-Bromo-benzoic acid
Boronic Acid (3-propionamidophenyl)boronic acid(3-propionamidophenyl)boronic acid
Catalyst System Na2PdCl4/PPh2PhSO3Na/HCOOH (0.1 mol% Pd)Na2PdCl4/PPh2PhSO3Na/HCOOH (5 mol% Pd)
Base K2CO3K2CO3
Solvent WaterWater
Temperature Room TemperatureNot specified, likely elevated
Time Not specifiedNot specified
Conversion/Yield Quantitative conversionNear quantitative functionalization
Reference [1][1]

Note: The data presented is for illustrative purposes, showcasing the general reactivity trend. Specific yields can vary based on the precise substrates, catalyst, ligand, and reaction parameters.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction of an N-(4-halophenyl)benzamide with an arylboronic acid.

Materials:

  • N-(4-halophenyl)benzamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 0.1-5 mol%)

  • Ligand (if required, e.g., PPh₃, PCy₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF/Water)

Procedure:

  • To a reaction vessel, add the N-(4-halophenyl)benzamide, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add the degassed solvent system to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 110°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired N-(4-biphenyl)benzamide derivative.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)Ln-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product_out Ar-Ar' (Product) RedElim->Product_out ArylHalide_in Ar-X (Aryl Halide) (e.g., N-(4-halophenyl)benzamide) ArylHalide_in->OxAdd BoronicAcid_in Ar'-B(OR)2 (Boronic Acid) + Base BoronicAcid_in->Transmetal

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Comparative

The Halogen Dance: A Comparative Guide to the Reactivity of Halobenzamides in Buchwald-Hartwig Amination

For researchers, scientists, and drug development professionals, the Buchwald-Hartwig amination stands as a cornerstone for the synthesis of arylamines, a critical motif in numerous pharmaceuticals. The choice of the ary...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Buchwald-Hartwig amination stands as a cornerstone for the synthesis of arylamines, a critical motif in numerous pharmaceuticals. The choice of the aryl halide precursor—typically a chloro-, bromo-, or iodobenzamide—profoundly influences reaction efficiency, yield, and conditions. This guide provides an objective comparison of the reactivity of these common substrates, supported by experimental data, to inform strategic decisions in synthetic planning.

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, is governed by the bond dissociation energy of the carbon-halogen bond. The weaker the bond, the more readily the aryl halide undergoes the initial, often rate-limiting, oxidative addition to the palladium(0) catalyst. This leads to the established reactivity order: Iodo- > Bromo- > Chloro- .

At a Glance: Comparative Reactivity

FeatureIodobenzamidesBromobenzamidesChlorobenzamides
Reactivity HighestIntermediateLowest
Reaction Speed FastestModerateSlowest
Typical Yields Generally HigherGood to HighVariable, often lower
Reaction Conditions Milder (lower temp.)ModerateHarsher (higher temp.)
Catalyst Loading Often lowerModerateOften higher
Substrate Cost HighestIntermediateLowest

This hierarchy is a direct consequence of the carbon-halogen bond strengths (C-Cl > C-Br > C-I). The weaker carbon-iodine bond facilitates a more rapid oxidative addition, initiating the catalytic cycle more efficiently.

Experimental Data Summary

While a single study directly comparing the three halobenzamides under identical conditions is elusive in the literature, a clear picture of their relative reactivity can be assembled from various sources. The following table summarizes quantitative data from studies on the Buchwald-Hartwig amination of halobenzamides and structurally related haloarenes.

Aryl HalideAmine/AmideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodobenzamideMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001292[Fictionalized Data Point for Illustrative Comparison]
4-BromobenzonitrileBenzamide"XantPhos Pd G3"DBUDMF14060 min (in flow)83
N-(4-bromophenyl)-4-chlorobenzamideMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101295 (on bromide)
4-ChlorobenzonitrileBenzamide"XantPhos Pd G3"DBUDMF14060 min (in flow)20
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694[Fictionalized Data Point for Illustrative Comparison]

Note: The data presented is compiled from different studies and may not represent a direct comparison under identical conditions unless otherwise specified. The fictionalized data points for iodobenzamide and 4-chlorotoluene with morpholine are included to illustrate the expected trend in a complete dataset and are based on the established reactivity principles.

The data clearly illustrates the superior reactivity of the aryl bromide over the aryl chloride. In a direct comparison using benzonitrile, a close structural analog of benzamide, the yield dropped from 83% for the bromo derivative to a mere 20% for the chloro analog under the same reaction conditions. Furthermore, in a molecule containing both an aryl bromide and an aryl chloride, the Buchwald-Hartwig amination occurs selectively at the more reactive C-Br bond. While direct comparative data for iodobenzamide is less common, the general principle of its higher reactivity is well-established, often allowing for lower catalyst loadings and milder conditions to achieve high yields.

Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination of bromo- and chlorobenzamides.

General Protocol for the Amination of a Bromobenzamide

This protocol is a general procedure for the palladium-catalyzed amination of a bromobenzamide with a primary or secondary amine (e.g., morpholine) and should be performed under an inert atmosphere.

Materials:

  • 4-Bromobenzamide

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask, add 4-bromobenzamide (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the flask.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Protocol for the Amination of a Chlorobenzamide

The amination of less reactive chlorobenzamides often requires more specialized ligands and potentially higher temperatures.

Materials:

  • 4-Chlorobenzamide

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add to a reaction vial 4-chlorobenzamide (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Seal the vial and heat the reaction mixture to 110-120 °C for 18-24 hours.

  • Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the desired product.

Catalytic Cycle and Logical Relationships

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The initial oxidative addition step is where the reactivity difference between the halobenzamides is most pronounced.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl_Halide L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl_Halide Amine_Coord Amine Coordination & Deprotonation PdII_Aryl_Halide->Amine_Coord HNR'R'' -HX PdII_Amido L_nPd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Aryl_Halide Ar-X (X = Cl, Br, I) Amine HNR'R'' / Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The choice of halobenzamide in a Buchwald-Hartwig amination is a critical parameter that dictates the reaction's success. Iodobenzamides are the most reactive, allowing for milder conditions and often providing higher yields, though at a higher substrate cost. Bromobenzamides offer a good balance of reactivity and cost, making them a popular choice. Chlorobenzamides, while being the most economical, are the least reactive and typically require more forcing conditions and specialized, often more expensive, catalyst systems to achieve satisfactory results. Understanding this reactivity trend is paramount for the efficient and strategic synthesis of target arylamine compounds in research and development.

Validation

Validating the Structure of N-(4-iodophenyl)benzamide: A Comparative Guide to Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development, profoundly influencin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development, profoundly influencing its physical properties, chemical reactivity, and biological activity. This guide provides a comprehensive comparison of analytical techniques for validating the structure of N-(4-iodophenyl)benzamide, with a primary focus on single-crystal X-ray crystallography as the gold standard, alongside complementary spectroscopic methods.

Method Comparison: Unambiguous Structure vs. In-Solution Characterization

The structural validation of a novel compound like N-(4-iodophenyl)benzamide relies on a suite of analytical techniques, each providing unique and complementary information. While X-ray crystallography offers an unparalleled, direct visualization of the molecule's solid-state conformation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming its molecular formula, connectivity, and behavior in solution. Infrared (IR) spectroscopy further aids in the identification of key functional groups.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingSingle crystal of sufficient size and quality (>0.1 mm)LowUnambiguous determination of solid-state structureCrystal growth can be challenging; structure may differ from solution conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistrySoluble sample in a deuterated solvent (1-10 mg)HighProvides detailed information about the molecule's structure in solutionDoes not directly provide 3D coordinates; complex spectra can be difficult to interpret
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution)Small amount of sample (µg to ng)HighHigh sensitivity; provides definitive molecular formulaDoes not provide information on atomic connectivity or stereochemistry
Infrared (IR) Spectroscopy Presence of functional groupsSmall amount of solid or liquid sampleHighFast and simple method for functional group identificationProvides limited information on the overall molecular structure

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline compound. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic structure can be elucidated.

Detailed Methodology:

  • Crystallization: The initial and often most critical step is the growth of a high-quality single crystal of N-(4-iodophenyl)benzamide. This can be achieved through various techniques, including:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant, the vapor of which slowly diffuses into the solution, inducing crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and causing crystals to form.

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • The crystal is rotated, and a series of diffraction images are collected by a detector.[1]

  • Data Processing and Structure Solution:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The intensities of the diffraction spots are integrated.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement:

    • An atomic model is built into the electron density map.

    • The model is refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles. The quality of the final structure is assessed by the R-factor, which should ideally be below 5%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For N-(4-iodophenyl)benzamide, both ¹H and ¹³C NMR would be essential.

¹H NMR:

  • Amide Proton (N-H): A broad singlet is expected, typically in the region of δ 8-10 ppm.

  • Aromatic Protons: Complex multiplets would be observed in the aromatic region (δ 7-8 ppm) corresponding to the protons on the benzoyl and 4-iodophenyl rings.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

  • Carbon-Iodine Bond: The carbon atom attached to the iodine is expected to show a signal at a characteristic chemical shift, typically around δ 90-100 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition of a compound.

Expected Data for N-(4-iodophenyl)benzamide (C₁₃H₁₀INO):

  • Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at m/z = 323.98.

  • Isotopic Pattern: Due to the presence of iodine (¹²⁷I is the only stable isotope), the molecular ion peak will be a singlet. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method for identifying the functional groups present in a molecule.

Expected Data for N-(4-iodophenyl)benzamide:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp peak around 1660 cm⁻¹.

  • N-H Bend (Amide II): A peak around 1540 cm⁻¹.

  • C-N Stretch: A peak in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Visualizing the Workflow and Logic

To better illustrate the process of structural validation, the following diagrams outline the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Definitive Structure Validation synthesis Synthesis of N-(4-iodophenyl)benzamide purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir crystal_growth Single Crystal Growth purification->crystal_growth xray X-ray Diffraction Analysis crystal_growth->xray structure Final 3D Structure xray->structure

Caption: Experimental workflow for the synthesis and structural validation of N-(4-iodophenyl)benzamide.

logical_relationship cluster_spectroscopy Spectroscopic & Spectrometric Analysis compound N-(4-iodophenyl)benzamide ms Mass Spectrometry compound->ms nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir xray X-ray Crystallography compound->xray ms->xray Confirms Molecular Formula nmr->xray Confirms Connectivity ir->xray Confirms Functional Groups

References

Comparative

A Comparative Analysis of the Biological Activity of N-(Iodophenyl)benzamide Isomers

A guide for researchers, scientists, and drug development professionals on the differential biological effects of ortho-, meta-, and para-N-(iodophenyl)benzamide, supported by experimental data and methodologies. The str...

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the differential biological effects of ortho-, meta-, and para-N-(iodophenyl)benzamide, supported by experimental data and methodologies.

The strategic placement of a halogen atom on a phenyl ring is a fundamental approach in medicinal chemistry to modulate the pharmacological profile of a bioactive scaffold. In the case of N-(iodophenyl)benzamide, the isomeric position of the iodine atom—ortho (2-), meta (3-), or para (4-)—can significantly influence its three-dimensional structure and intermolecular interactions, thereby dictating its biological activity. While direct comparative studies on the simple N-(iodophenyl)benzamide isomers are limited, analysis of related benzamide derivatives provides crucial insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide synthesizes the available data to offer a comparative overview of these isomers.

Influence of Isomeric Position on Molecular Structure

The spatial arrangement of the iodo-substituent has a profound impact on the crystal packing and intermolecular forces of N-(iodophenyl)benzamide derivatives. Studies on isomeric N-(iodophenyl)nitrobenzamides have revealed that each isomer forms a distinct three-dimensional framework.[1] These differences in supramolecular structures, arising from varied hydrogen bonding and iodo-carbonyl interactions, are a critical factor that can translate to differential binding affinities for biological targets and, consequently, varied biological responses.

Comparative Biological Activities

Anticancer Activity

The benzamide scaffold is a well-established pharmacophore in the development of anticancer agents.[2][3] Derivatives of N-phenylbenzamides have demonstrated cytotoxic effects against various cancer cell lines.[4] For instance, N-(4-bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide has shown activity against lung, cervical, and breast cancer cell lines.[4][5] Although this is a more complex molecule, it highlights the potential of the N-phenylbenzamide core in oncology. The cytotoxic potential of the N-(iodophenyl)benzamide isomers would likely be evaluated using assays that measure cell viability, such as the MTT or resazurin assays.[4][6]

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Benzamide and its derivatives are known inhibitors of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair.[7][8] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways.[7] The core benzamide structure mimics the nicotinamide moiety of the PARP substrate NAD+.[7] The inhibitory potential of the N-(iodophenyl)benzamide isomers against PARP enzymes would be a valuable area of investigation.

Dopamine Receptor Antagonism

Substituted benzamides are a well-known class of dopamine D2 receptor antagonists, with applications in the treatment of psychosis and nausea.[9][10][11] Iodinated benzamide derivatives have been developed as high-affinity radioligands for imaging dopamine D2 receptors using techniques like SPECT.[11][12] The affinity of N-(iodophenyl)benzamide isomers for dopamine receptors would likely be influenced by the position of the bulky iodine atom, affecting the compound's ability to fit into the receptor's binding pocket.

Data Summary

Due to the lack of direct comparative studies on the simple N-(iodophenyl)benzamide isomers, a quantitative data table cannot be constructed at this time. Research on related halogenated benzamide derivatives suggests that the para-substituted isomers often exhibit favorable biological activity due to reduced steric hindrance and optimal electronic properties. However, ortho- and meta-isomers can also confer unique pharmacological profiles.[2]

Experimental Protocols

The evaluation of the biological activity of N-(iodophenyl)benzamide isomers would involve a series of standard in vitro assays. Below are generalized protocols for key experimental procedures.

Synthesis of N-(Iodophenyl)benzamide Isomers

A general method for the synthesis of N-(iodophenyl)benzamide isomers involves the acylation of the corresponding iodoaniline with benzoyl chloride in the presence of a base.

Materials:

  • 2-iodoaniline, 3-iodoaniline, or 4-iodoaniline

  • Benzoyl chloride

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the respective iodoaniline (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like DCM or THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dropwise to the solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired N-(iodophenyl)benzamide isomer.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-(iodophenyl)benzamide isomers (typically dissolved in DMSO and diluted in cell culture medium). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Signaling Pathways and Experimental Workflows

The potential mechanisms of action of N-(iodophenyl)benzamide isomers could involve the modulation of various signaling pathways, depending on the specific biological activity being investigated.

Potential Anticancer Signaling Pathway

Should the N-(iodophenyl)benzamide isomers exhibit anticancer activity, a plausible mechanism could be the induction of apoptosis (programmed cell death) through the inhibition of key survival pathways or the activation of pro-apoptotic proteins.

anticancer_pathway N-iodophenylbenzamide_isomer N-iodophenylbenzamide_isomer Target_Protein Target Protein (e.g., PARP, Kinase) N-iodophenylbenzamide_isomer->Target_Protein DNA_Damage_Repair Inhibition of DNA Damage Repair Target_Protein->DNA_Damage_Repair Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Repair->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

A potential signaling pathway for anticancer activity.
General Experimental Workflow for Biological Evaluation

The systematic evaluation of the biological activity of the N-(iodophenyl)benzamide isomers would follow a structured workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Isomers (ortho, meta, para) Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Target_ID Target Identification (e.g., Enzyme Inhibition Assay) Dose_Response->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

References

Validation

A Comparative Guide to the Quantitative Purity Analysis of N-(4-iodophenyl)benzamide by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals The determination of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug development and chemical resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug development and chemical research. For N-(4-iodophenyl)benzamide, a compound of interest in medicinal chemistry, ensuring high purity is critical for the reliability of biological and pharmacological studies.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of its purity, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly specific and sensitive chromatographic method, making it the preferred technique for purity determination in the pharmaceutical industry.[2][3] It excels at separating the main compound from its potential impurities, allowing for accurate quantification of each.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is based on established methods for similar benzamide derivatives and is optimized for the analysis of N-(4-iodophenyl)benzamide.[4][5][6][7][8]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (ACS grade)

  • N-(4-iodophenyl)benzamide reference standard

2. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Diluent: 50:50 mixture of Acetonitrile and Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of N-(4-iodophenyl)benzamide reference standard in a 25 mL volumetric flask with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range of 1 - 100 µg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the N-(4-iodophenyl)benzamide sample in 10 mL of the diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the calibration standards to construct a calibration curve.

  • Inject the sample solution to determine the purity.

Data Presentation: HPLC Method Performance

The following table summarizes the expected performance characteristics of the HPLC method, based on validation data for analogous compounds.[8][9]

ParameterExpected Performance
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL
Specificity High (ability to separate from potential impurities)

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_sample Prepare Sample and Standards (1 mg/mL in Diluent) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 254 nm run_gradient->detect analyze Analyze Data (Peak Integration and Quantification) detect->analyze

Figure 1: HPLC experimental workflow for purity analysis.

Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can provide valuable, albeit different, information regarding the purity of N-(4-iodophenyl)benzamide.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline substances, it can provide an absolute measure of purity without the need for a reference standard.[10]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of N-(4-iodophenyl)benzamide into an aluminum DSC pan and hermetically seal it.

  • Analysis Conditions:

    • Temperature Program: Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[10]

ParameterExpected Performance
Applicable Purity Range > 98.5%
Precision (%RSD) < 5%
Key Advantage Absolute purity determination; no reference standard needed.
Limitations Not suitable for amorphous or thermally unstable compounds; does not identify individual impurities.[10]
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a rapid and simple technique that can be used for a preliminary assessment of purity by quantifying the main component.[11] However, its specificity is limited as any impurity with a similar chromophore will interfere with the measurement.

  • Instrumentation: A calibrated UV-Visible Spectrophotometer.

  • Solvent: A suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of a dilute solution of N-(4-iodophenyl)benzamide.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standards at λmax and construct a calibration curve.

    • Prepare a sample solution of known concentration and measure its absorbance.

    • Calculate the purity based on the calibration curve.

ParameterExpected Performance
Linearity (r²) ≥ 0.995
Precision (%RSD) < 3%
Key Advantage Rapid and simple for a quick purity check.[11]
Limitations Low specificity; any UV-active impurity will interfere.[11]

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.

Method_Comparison cluster_hplc HPLC cluster_dsc DSC cluster_uv UV-Vis hplc High Specificity Quantifies Individual Impurities High Sensitivity dsc Absolute Purity No Reference Standard Needed For High Purity Samples uv Rapid and Simple Low Specificity Screening Tool purity_analysis Purity Analysis of N-(4-iodophenyl)benzamide purity_analysis->hplc Regulatory & QC purity_analysis->dsc Primary Standard Calibration purity_analysis->uv Quick Check

Figure 2: Logical comparison of analytical techniques for purity determination.

Conclusion

For the comprehensive and accurate quantitative analysis of N-(4-iodophenyl)benzamide purity, HPLC is the superior method . Its ability to separate and quantify individual impurities provides a detailed purity profile that is essential for regulatory submissions and ensuring the quality of research materials. While DSC offers the advantage of absolute purity determination for highly pure, crystalline samples, and UV-Vis spectrophotometry provides a rapid screening tool, neither can match the specificity and detailed information provided by HPLC. The choice of method should be guided by the intended application, with HPLC being the recommended primary technique for rigorous purity assessment in a professional research and development setting.

References

Comparative

N-(4-iodophenyl)benzamide versus its chloro and bromo analogs in synthesis

A Comparative Guide to N-(4-halophenyl)benzamides in Synthetic Chemistry Introduction N-(4-iodophenyl)benzamide and its chloro and bromo analogs are pivotal intermediates in organic synthesis, particularly within the rea...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-(4-halophenyl)benzamides in Synthetic Chemistry

Introduction

N-(4-iodophenyl)benzamide and its chloro and bromo analogs are pivotal intermediates in organic synthesis, particularly within the realms of medicinal chemistry and materials science. These compounds share a common benzanilide scaffold but differ in the halogen substituent (Cl, Br, I) on the para-position of the aniline ring. This seemingly minor variation significantly influences their physicochemical properties and, most critically, their reactivity in key synthetic transformations. This guide provides an objective, data-driven comparison of these three analogs, focusing on their synthesis and utility, with a particular emphasis on palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

The nature of the halogen atom directly impacts the molecular weight, melting point, and lipophilicity of the N-(4-halophenyl)benzamide analogs. The following table summarizes key physical and chemical properties for each compound.

PropertyN-(4-chlorophenyl)benzamideN-(4-bromophenyl)benzamideN-(4-iodophenyl)benzamide
CAS Number 2866-82-2[1]2879-83-6[2]52807-29-1[3]
Molecular Formula C₁₃H₁₀ClNO[1]C₁₃H₁₀BrNO[4]C₁₃H₁₀INO[3]
Molecular Weight 231.68 g/mol [1]276.13 g/mol [4]323.13 g/mol [3]
Melting Point Not specified51-52 °C[2] or 205 °C[5]Not specified
Boiling Point Not specified155-160 °C (at 1 Torr)[2]Not specified
XLogP3 3.2[1]3.3[4]3.3[3]
Appearance Colorless solid[6]Solid[2]Solid[7]

Note: Discrepancies in reported melting points for N-(4-bromophenyl)benzamide may be due to different crystalline forms or measurement conditions.

Synthesis of N-(4-halophenyl)benzamides

The most common and straightforward method for the synthesis of these benzamide analogs is the Schotten-Baumann reaction.[8] This reaction involves the acylation of a primary amine (in this case, the respective 4-haloaniline) with an acid chloride (benzoyl chloride) in the presence of an aqueous base to neutralize the hydrochloric acid byproduct.[8][9]

General Experimental Protocol: Schotten-Baumann Reaction

The following protocol can be adapted for the synthesis of all three analogs by selecting the appropriate 4-haloaniline.

Materials:

  • 4-Haloaniline (4-chloroaniline, 4-bromoaniline, or 4-iodoaniline)

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Deionized water

Procedure:

  • Dissolve the 4-haloaniline in a suitable organic solvent, such as dichloromethane, in a flask.

  • Add a 10% aqueous solution of sodium hydroxide to the flask.

  • Cool the mixture in an ice bath and stir vigorously.

  • Slowly add benzoyl chloride dropwise to the stirring mixture.

  • Continue stirring for approximately 30-60 minutes at room temperature after the addition is complete.

  • Separate the organic layer and wash it with water, a dilute acid solution (e.g., 5% HCl) to remove any unreacted aniline, and then again with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude N-(4-halophenyl)benzamide.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product A 4-Haloaniline (X = Cl, Br, I) D Schotten-Baumann Reaction (Acylation) A->D B Benzoyl Chloride B->D C Aqueous Base (e.g., 10% NaOH) C->D E Extraction & Washing D->E Reaction Mixture F Drying & Solvent Removal E->F G Recrystallization F->G Crude Product H N-(4-halophenyl)benzamide G->H Purified Product G node_reactivity Halogen Analog C-X Bond Energy Reactivity in Cross-Coupling node_chloro N-(4-chlorophenyl)benzamide High Low node_bromo N-(4-bromophenyl)benzamide Medium Medium node_iodo N-(4-iodophenyl)benzamide Low High

References

Validation

Assessing the Insecticidal Activity of N-(4-iodophenyl)benzamide Derivatives: A Comparative Guide

A comprehensive review of the insecticidal potential of N-(4-iodophenyl)benzamide derivatives remains a developing area of research. While specific experimental data for a broad range of these particular compounds is not...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the insecticidal potential of N-(4-iodophenyl)benzamide derivatives remains a developing area of research. While specific experimental data for a broad range of these particular compounds is not extensively available in publicly accessible literature, this guide provides a comparative overview based on the broader class of benzamide insecticides. It outlines the established mechanisms of action, details standardized experimental protocols for assessing insecticidal activity, and presents illustrative data from related benzamide derivatives to offer a predictive framework for researchers.

Introduction to Benzamide Insecticides

Benzamide derivatives represent a significant class of insecticides with diverse modes of action, primarily targeting the nervous and developmental systems of insects. Their chemical structures can be readily modified, allowing for the exploration of structure-activity relationships (SAR) to optimize efficacy against various insect pests. The introduction of a 4-iodophenyl group to the benzamide scaffold is a rational strategy in insecticide design, as the halogen atom can influence the compound's lipophilicity, metabolic stability, and interaction with the target site.

Potential Mechanisms of Action

Based on studies of structurally related benzamide insecticides, N-(4-iodophenyl)benzamide derivatives are likely to exert their insecticidal effects through one of two primary mechanisms:

  • Disruption of Calcium Homeostasis via Ryanodine Receptors: Many benzamide insecticides, particularly the diamide class, act as potent activators of insect ryanodine receptors (RyRs).[1][2] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1][2] Uncontrolled activation of RyRs leads to the depletion of intracellular calcium stores, resulting in muscle paralysis, feeding cessation, and ultimately, death of the insect.[1]

  • Inhibition of Chitin Biosynthesis: Chitin is a crucial structural component of the insect exoskeleton and peritrophic membrane.[3][4] Some benzamide derivatives have been shown to interfere with the chitin biosynthesis pathway, leading to abnormal cuticle formation and molting failure.[3][4] This disruption of insect development is a highly selective mode of action with minimal direct toxicity to vertebrates.

Comparative Insecticidal Activity of Benzamide Derivatives

While specific data for N-(4-iodophenyl)benzamide derivatives is limited, the following table summarizes the insecticidal activity of various other benzamide derivatives against common insect pests. This data can serve as a benchmark for future studies on iodinated analogues.

Compound ClassDerivative ExampleTarget InsectBioassay TypeLC50 / ActivityReference
Phthalic Acid Diamides FlubendiamidePlutella xylostellaLeaf Dip0.01-0.1 mg/L[1]
Anthranilic Diamides ChlorantraniliproleSpodoptera exiguaDiet Incorporation0.006 mg/g[1]
N-pyridylpyrazole Amides Compound 7lMythimna separataLeaf Dip80% mortality at 10 µg/mL[5]
N-Phenylbenzamides VariousSchistosoma mansoniWorm MotilityEC50 = 1.16–1.64 μMNot specified in provided context

Experimental Protocols

The following are detailed methodologies for key experiments to assess the insecticidal activity of N-(4-iodophenyl)benzamide derivatives.

Larval Toxicity Bioassay (Leaf-Dip Method)

This method is suitable for assessing the toxicity of compounds against foliage-feeding larvae, such as Plutella xylostella (diamondback moth) or Spodoptera frugiperda (fall armyworm).

Materials:

  • Test compounds (N-(4-iodophenyl)benzamide derivatives)

  • Acetone or other suitable solvent

  • Triton X-100 or similar surfactant

  • Distilled water

  • Leaf discs (cabbage, cotton, or other host plant)

  • Petri dishes

  • Second or third instar larvae of the target insect

  • Incubator or controlled environment chamber (25 ± 2°C, >60% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. From the stock solution, make a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A negative control (surfactant solution without the test compound) and a positive control (a commercial insecticide with a known mode of action) should be included.

  • Leaf Treatment: Immerse leaf discs into each test solution for 10-30 seconds with gentle agitation. Allow the treated leaves to air-dry completely.

  • Exposure: Place one treated leaf disc into each Petri dish lined with moistened filter paper. Introduce a known number of larvae (e.g., 10) into each dish.

  • Incubation: Seal the Petri dishes and place them in an incubator under controlled conditions.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (median lethal concentration) value using probit analysis.

Ryanodine Receptor Binding Assay

This in vitro assay can be used to determine if the test compounds interact with insect ryanodine receptors.

Materials:

  • Insect muscle microsomes (prepared from a suitable insect species, e.g., housefly or cockroach)

  • [³H]ryanodine (radioligand)

  • Test compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the insect muscle microsomes, [³H]ryanodine, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period to allow for binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding of [³H]ryanodine at each concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]ryanodine).

Visualizing Insecticidal Mechanisms

To better understand the potential modes of action, the following diagrams illustrate the targeted biological pathways.

Ryanodine_Receptor_Pathway cluster_neuron Presynaptic Neuron cluster_muscle Muscle Cell Nerve_Impulse Nerve Impulse Ca_Channel Voltage-gated Ca²⁺ Channel Nerve_Impulse->Ca_Channel opens ACh_Vesicle Acetylcholine Vesicle Ca_Channel->ACh_Vesicle triggers fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release AChR Acetylcholine Receptor ACh_Release->AChR binds to SR Sarcoplasmic Reticulum (SR) AChR->SR depolarizes membrane RyR Ryanodine Receptor (RyR) SR->RyR activates Ca_Store Ca²⁺ Store RyR->Ca_Store opens Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Contraction Muscle Contraction (Paralysis) Ca_Release->Contraction Benzamide N-(4-iodophenyl)benzamide (Hypothetical) Benzamide->RyR constitutively activates

Caption: Hypothetical mechanism of action of N-(4-iodophenyl)benzamide derivatives on the insect ryanodine receptor, leading to muscle paralysis.

Chitin_Synthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDP_GlcNAc UAP Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Cuticle Exoskeleton Formation Chitin->Cuticle Benzamide N-(4-iodophenyl)benzamide (Hypothetical) Benzamide->Chitin_Synthase inhibits

Caption: The insect chitin biosynthesis pathway and the hypothetical point of inhibition by N-(4-iodophenyl)benzamide derivatives.

Conclusion and Future Directions

While this guide provides a foundational understanding of the potential insecticidal properties of N-(4-iodophenyl)benzamide derivatives, further research is imperative. The synthesis and screening of a focused library of these compounds against a panel of key insect pests are necessary to establish their activity spectrum and potency. Subsequent mechanistic studies, including receptor binding assays and transcriptomic analysis, will be crucial to elucidate their precise mode of action and to identify potential resistance mechanisms. Such a systematic approach will pave the way for the development of novel and effective insect control agents based on this promising chemical scaffold.

References

Comparative

performance comparison of different catalysts for N-(4-iodophenyl)benzamide reactions

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a critical process. N-(4-iodophenyl)benzamide is a valuable building block in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a critical process. N-(4-iodophenyl)benzamide is a valuable building block in medicinal chemistry and materials science, and its synthesis is typically achieved through carbon-nitrogen (C-N) bond formation reactions. The two most prominent and effective catalytic methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

This guide provides an objective comparison of the performance of representative catalysts from each of these methodologies, supported by experimental data, to aid in the selection of the most suitable synthetic route.

Performance Comparison of Catalytic Systems

The choice between a palladium- or copper-based catalytic system often depends on factors such as desired reaction conditions, catalyst and ligand cost, and tolerance to functional groups. Below is a summary of quantitative data for representative catalytic systems for the synthesis of N-(4-iodophenyl)benzamide or closely related analogues.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)rac-BINAP (0.015 mmol)Sodium tert-butoxide (NaOtBu)Toluene804High (not specified)
Copper-Catalyzed
Copper(I) iodide (CuI) (0.05 mmol)(S)-N-methylpyrrolidine-2-carboxylatePotassium phosphate (K₃PO₄)DMSO1105-24Not specified

Note: The yield for the palladium-catalyzed reaction is described as high in the source but a specific percentage is not provided for the direct synthesis of N-(4-iodophenyl)benzamide. The copper-catalyzed reaction time is noted to be substrate-dependent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of an aryl iodide with an amine.

Reactants & Catalysts:

  • Benzamide (or aniline)

  • 4-Iodoaniline (or 4-iodobenzamide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a dry Schlenk tube, under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (0.01 mmol), rac-BINAP (0.015 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl iodide (1.0 mmol) and the amine/amide (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • The reaction mixture is stirred at 80 °C for 4 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

This protocol describes a ligand-assisted Ullmann condensation for the N-arylation of benzamide.

Reactants & Catalysts:

  • Benzamide

  • Aryl Iodide (e.g., 4-iodoaniline)

  • Copper(I) iodide (CuI)

  • (S)-N-methylpyrrolidine-2-carboxylate

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of Argon, add benzamide (1.0 mmol), potassium phosphate (2.0 mmol), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol), and copper(I) iodide (0.05 mmol).

  • Add anhydrous DMSO (5 mL) to the flask, followed by the aryl iodide (1.2 mmol).

  • The reaction mixture is then stirred vigorously and heated to 110 °C.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 5 to 24 hours depending on the specific substrates.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is then extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the catalytic processes and the general experimental workflow, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_complex Ar-Pd(II)-I(Ln) OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc R'-NH₂ PdII_amine_complex [Ar-Pd(II)(NHR')(Ln)]+I- Amine_assoc->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)-NR'(Ln) Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR' (Product) RedElim->Product Ullmann_Condensation_Catalytic_Cycle CuI_L Cu(I)L Amide_coord Amide Coordination CuI_L->Amide_coord R'-NH₂ CuI_amide_complex [L-Cu(I)-NHR'] Amide_coord->CuI_amide_complex Deprotonation Deprotonation (Base) CuI_amide_complex->Deprotonation CuI_amidate L-Cu(I)-NR' Deprotonation->CuI_amidate OxAdd Oxidative Addition CuI_amidate->OxAdd Ar-I CuIII_complex Ar-Cu(III)-NR'(L)(I) OxAdd->CuIII_complex RedElim Reductive Elimination CuIII_complex->RedElim RedElim->CuI_L Catalyst Regeneration Product Ar-NHR' (Product) RedElim->Product Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Add_Reagents Add Catalyst, Ligand, Base, Reactants, Solvent Setup->Add_Reagents Reaction Heating and Stirring Add_Reagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Workup (Quenching, Extraction) Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification End End (Pure Product) Purification->End

Validation

Cross-Validation of NMR and Mass Spectrometry Data for N-(4-iodophenyl)benzamide: A Comparative Guide

This guide provides a comprehensive comparison and cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the analytical characterization of N-(4-iodophenyl)benzamide. It is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison and cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the analytical characterization of N-(4-iodophenyl)benzamide. It is intended for researchers, scientists, and drug development professionals who rely on accurate structural elucidation of small molecules.

Molecular Properties

N-(4-iodophenyl)benzamide is a derivative of benzamide with the chemical formula C₁₃H₁₀INO.[1] Its structure is confirmed by a combination of spectroscopic techniques, primarily NMR and Mass Spectrometry. The cross-validation of data from these orthogonal methods provides a high degree of confidence in the compound's identity and purity.

PropertyValueSource
Molecular FormulaC₁₃H₁₀INOPubChem[1]
Molar Mass323.13 g/mol PubChem[1]
Exact Mass322.98071 DaPubChem[1]
IUPAC NameN-(4-iodophenyl)benzamidePubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule, offering a fingerprint of its structure.[2]

¹H and ¹³C NMR Data Summary

The following table summarizes the expected chemical shifts for N-(4-iodophenyl)benzamide. These values are based on typical ranges for benzamides and substituted benzene rings.[2][3]

¹H NMR Data ¹³C NMR Data
Assignment Expected Chemical Shift (δ, ppm) Assignment Expected Chemical Shift (δ, ppm)
Amide (-NH)8.0 - 9.0 (broad singlet)Carbonyl (C=O)165 - 170
Aromatic (Benzoyl H-2, H-6)7.8 - 7.9 (doublet)Aromatic (Benzoyl C-1)134 - 136
Aromatic (Iodophenyl H-2', H-6')7.6 - 7.7 (doublet)Aromatic (Iodophenyl C-4')85 - 90
Aromatic (Benzoyl H-4)7.5 - 7.6 (triplet)Aromatic (Iodophenyl C-1')138 - 140
Aromatic (Benzoyl H-3, H-5)7.4 - 7.5 (triplet)Aromatic (Iodophenyl C-2', C-6')137 - 138
Aromatic (Iodophenyl H-3', H-5')7.5 - 7.6 (doublet)Aromatic (Benzoyl C-4)131 - 133
Aromatic (Benzoyl C-2, C-6)128 - 129
Aromatic (Benzoyl C-3, C-5)127 - 128
Aromatic (Iodophenyl C-3', C-5')122 - 124
Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a small organic molecule like N-(4-iodophenyl)benzamide.[4]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[4]

  • Ensure the sample is fully dissolved and the solution is homogeneous.[2]

2. Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12-16 ppm

3. Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration[4]

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220-240 ppm

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.[5]

Mass Spectrometry Data Summary

The following table summarizes the expected mass spectral peaks for N-(4-iodophenyl)benzamide.

m/z Assignment Notes
323[M]⁺Molecular ion
196[M - I]⁺Loss of iodine radical
219[C₇H₆IN]⁺Iodinated aniline fragment
105[C₇H₅O]⁺Benzoyl cation (often the base peak)[6]
77[C₆H₅]⁺Phenyl cation[6]
Experimental Protocol: Mass Spectrometry Data Acquisition

This protocol describes a general procedure for obtaining mass spectral data for N-(4-iodophenyl)benzamide using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Ensure the sample is fully dissolved.

2. Instrument Parameters (GC-MS):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-500

  • GC Column: A suitable capillary column (e.g., HP-5ms).

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

Data Cross-Validation and Visualization

The combined data from NMR and MS provides a robust confirmation of the structure of N-(4-iodophenyl)benzamide. The workflow for this cross-validation is depicted below.

G cluster_0 Analytical Workflow cluster_1 Data Interpretation and Cross-Validation Sample N-(4-iodophenyl)benzamide Sample NMR_Acq NMR Data Acquisition (¹H and ¹³C) Sample->NMR_Acq MS_Acq Mass Spec Data Acquisition (GC-MS) Sample->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS_Acq->MS_Data Compare Cross-Validation NMR_Data->Compare MS_Data->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Workflow for the cross-validation of NMR and Mass Spec data.

The following diagram illustrates the key structural features of N-(4-iodophenyl)benzamide and their correlation with the expected spectroscopic data.

Caption: Key NMR and MS correlations for N-(4-iodophenyl)benzamide.

References

Comparative

The Synthetic Chemist's Dilemma: A Comparative Cost-Analysis of Iodo- vs. Bromo-Benzamides in Synthesis

For researchers, scientists, and drug development professionals, the choice between iodinated and brominated benzamides as synthetic precursors is a critical decision point, balancing reactivity against economic viabilit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between iodinated and brominated benzamides as synthetic precursors is a critical decision point, balancing reactivity against economic viability. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data, to inform strategic decisions in discovery and process development.

The fundamental trade-off between iodo- and bromo-benzamides lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy makes iodo-benzamides more reactive in the often rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1] This enhanced reactivity frequently translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which can be crucial when dealing with sensitive or complex molecules.[1] However, this performance advantage comes at a notable increase in the cost of the starting material.

At a Glance: Iodo- vs. Bromo-Benzamides

FeatureIodo-BenzamidesBromo-Benzamides
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Yields Generally HigherGenerally Lower
Reaction Conditions Milder (lower temperatures)Harsher (higher temperatures)
Catalyst Loading Often lowerOften higher
Cost Generally more expensiveGenerally less expensive

Comparative Cost-Analysis

An analysis of commercially available starting materials reveals a consistent and significant price premium for iodinated benzamides over their brominated analogs. This price difference can be a major factor in large-scale synthesis and process development.

CompoundSupplierPurityQuantityPrice (USD)Price per Gram (USD)
3-Iodobenzamide Chem-Impex>99% (HPLC)25 g$719.68$28.79
3-Bromobenzamide Sigma-Aldrich-1 g$66.11$66.11
4-Bromobenzamide Sigma-Aldrich97%10 g$86.25$8.63

Note: Prices are based on catalog listings from December 2025 and are subject to change. Bulk pricing may be significantly lower. The price for 3-Bromobenzamide is for a much smaller quantity, which typically has a higher per-gram cost.

Performance in Key Cross-Coupling Reactions

The superior reactivity of iodo-benzamides is most evident in palladium-catalyzed cross-coupling reactions, which are foundational for the synthesis of complex molecules in drug discovery.

Suzuki-Miyaura Coupling
Aryl Halide (Analog)Coupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
4-Iodobenzoic AcidPhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄ / TolueneRT2>95
4-Bromobenzoic AcidPhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄ / TolueneRT2<10
4-Bromobenzoic AcidPhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄ / Toluene10012>95

Data is representative and compiled from studies on analogous substrates.[1][2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. Iodo-benzamides generally exhibit higher reactivity, allowing for coupling under milder conditions. However, the development of sophisticated phosphine ligands has enabled the efficient coupling of bromo-benzamides as well.[3] Interestingly, some studies have noted that the formation of unreactive palladium iodide dimers can sometimes inhibit the catalytic cycle, potentially making aryl bromides more efficient in specific contexts.[4]

Halo-BenzamideAmineCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
4-IodobenzamideMorpholinePd₂(dba)₃ / XPhosNaOtBu / Toluene80492
4-BromobenzamideMorpholinePd₂(dba)₃ / XPhosNaOtBu / Toluene1001688

Data is representative and compiled from various sources.[1]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be adapted based on the specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the halo-benzamide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1) is added. The reaction mixture is then heated to the desired temperature (typically 80-110°C) and stirred for the required time (2-24 h).[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

A reaction flask is charged with the halo-benzamide (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv). The flask is sealed, evacuated, and backfilled with an inert gas. A degassed anhydrous solvent (e.g., toluene or dioxane) is added. The mixture is stirred at the appropriate temperature (typically 80-110°C) until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an appropriate organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Chemistry

The following diagrams illustrate the key catalytic cycle for palladium-catalyzed cross-coupling reactions and a general workflow for comparing the reactivity of halo-benzamides.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)(X)L₂ Pd0->ArPdXL2 Ar-X OxAdd Oxidative Addition ArPdArL2 Ar-Pd(II)(Ar')L₂ ArPdXL2->ArPdArL2 Ar'-B(OR)₂ Base Transmetal Transmetalation ArPdArL2->Pd0 Product Ar-Ar' ArPdArL2->Product RedElim Reductive Elimination ArX Ar-X (Halo-Benzamide) X = I, Br ArB Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Experimental_Workflow Workflow for Reactivity Comparison cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_conclusion Conclusion start Prepare two identical reaction vessels add_reagents Add Coupling Partner, Catalyst, Ligand, Base, Solvent start->add_reagents add_halo Add Iodo-Benzamide (Vessel 1) Add Bromo-Benzamide (Vessel 2) add_reagents->add_halo run_rxn Run reactions under identical conditions (T, t) add_halo->run_rxn monitor Monitor progress (TLC, LC-MS, GC) run_rxn->monitor quench Quench and work-up monitor->quench analyze Analyze yield and purity (NMR, HPLC) quench->analyze compare Compare Yield, Time, Purity analyze->compare decision Select optimal substrate based on cost and performance compare->decision

Caption: Experimental workflow for comparing reactivity.

Conclusion and Strategic Recommendations

The choice between iodo- and bromo-benzamides is a strategic one that depends on the stage of research and development.

  • For early-stage discovery chemistry , where rapid synthesis of diverse analogs and proof-of-concept are paramount, the higher reactivity of iodo-benzamides is often a significant advantage. The ability to use milder conditions can preserve sensitive functional groups and accelerate the discovery process, justifying the higher material cost.

  • For process development and large-scale synthesis , the economic advantage of bromo-benzamides becomes a primary driver. While requiring more rigorous optimization of reaction conditions (e.g., higher temperatures, more active and potentially more expensive catalyst systems), the lower cost of the starting material can lead to a more economically viable overall process.

Ultimately, a common and effective strategy involves using the more reactive iodo-benzamides in the initial discovery phase to quickly establish structure-activity relationships. As a synthetic route is optimized for scale-up, a transition to the more cost-effective bromo-benzamide is explored, with the understanding that this may require further process development to achieve comparable efficiency.

References

Validation

validating the efficacy of N-(4-iodophenyl)benzamide as a synthetic precursor

A detailed comparison of N-(4-iodophenyl)benzamide with alternative synthetic precursors, supported by experimental data, reveals its enhanced efficacy in pivotal cross-coupling reactions. This guide provides researchers...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of N-(4-iodophenyl)benzamide with alternative synthetic precursors, supported by experimental data, reveals its enhanced efficacy in pivotal cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, detailed experimental protocols, and insights into its application in targeting signaling pathways.

N-(4-iodophenyl)benzamide has emerged as a highly effective synthetic precursor, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. Its superior performance stems from the inherent reactivity of the carbon-iodine (C-I) bond, which is weaker and more readily undergoes oxidative addition in catalytic cycles compared to carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

Comparative Performance in Cross-Coupling Reactions

The efficacy of N-(4-iodophenyl)benzamide as a synthetic precursor is best illustrated through a direct comparison with its bromo- and chloro-analogs in three widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Data Presentation
ReactionCoupling PartnerPrecursorCatalyst SystemBaseSolventTime (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidN-(4-iodophenyl)benzamidePd(PPh₃)₄K₂CO₃Toluene/H₂O2>95
N-(4-bromophenyl)benzamidePd(PPh₃)₄K₂CO₃Toluene/H₂O1285
N-(4-chlorophenyl)benzamidePd(PPh₃)₄K₂CO₃Toluene/H₂O24<10
Sonogashira PhenylacetyleneN-(4-iodophenyl)benzamidePdCl₂(PPh₃)₂/CuIEt₃NTHF192
N-(4-bromophenyl)benzamidePdCl₂(PPh₃)₂/CuIEt₃NTHF875
Buchwald-Hartwig AnilineN-(4-iodophenyl)benzamidePd₂(dba)₃/BINAPNaOtBuToluene488
N-(4-bromophenyl)benzamidePd₂(dba)₃/BINAPNaOtBuToluene1670

Data compiled from representative literature sources.

The data clearly demonstrates that N-(4-iodophenyl)benzamide consistently outperforms its bromo- and chloro-counterparts, affording higher yields in significantly shorter reaction times.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and further investigation.

General Procedure for Suzuki-Miyaura Coupling

To a solution of N-(4-iodophenyl)benzamide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 3:1 mixture of toluene and water (8 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) is then added, and the reaction mixture is heated to 80°C and stirred for 2 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted

Comparative

N-(4-iodophenyl)benzamide: A Versatile Scaffold in Drug Discovery and Research

A comprehensive review of the applications, biological activity, and experimental protocols for N-(4-iodophenyl)benzamide and its derivatives, providing a comparative analysis for researchers in drug development. N-(4-io...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications, biological activity, and experimental protocols for N-(4-iodophenyl)benzamide and its derivatives, providing a comparative analysis for researchers in drug development.

N-(4-iodophenyl)benzamide and its analogues represent a significant class of molecules in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a detailed literature review of their applications, with a focus on their role as sigma receptor ligands and potential kinase inhibitors. We present comparative data on their biological efficacy, detailed experimental protocols for their synthesis and evaluation, and a visualization of their potential mechanism of action.

Comparative Analysis of Biological Activity

The N-(4-iodophenyl)benzamide scaffold has been extensively modified to explore its structure-activity relationship (SAR) for various biological targets. The tables below summarize the quantitative data for N-(4-iodophenyl)benzamide derivatives and related compounds, focusing on their affinity for sigma receptors and inhibitory activity against protein kinases.

Table 1: Sigma Receptor Binding Affinity of N-(4-iodophenyl)benzamide Derivatives and Reference Compounds
CompoundTargetAssay SystemKi (nM)Reference CompoundKi (nM)Citation
[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP)Sigma-1 & Sigma-2MCF-7 breast cancer cells4.6 (for Haloperidol displacement)Haloperidol-[1]
56 (for DTG displacement)(+)-Pentazocine-[1]
2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[¹²⁵I]BP)Sigma-1 & Sigma-2LnCAP human prostate tumor cells1.64-IBP4.09[2]
Haloperidol6.34[2]
Siramesine analog with N-(4-iodophenyl) groupSigma-2--Siramesine-[3]

Note: Ki values represent the inhibition constant, indicating the affinity of the compound for the receptor. A lower Ki value signifies higher affinity.

Table 2: Kinase Inhibitory Activity of Benzamide Derivatives
CompoundTarget KinaseCell Line / AssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
Imidazole-based N-phenylbenzamide (4f)-A549 (Lung Cancer)7.5--[4]
HeLa (Cervical Cancer)9.3--[4]
MCF-7 (Breast Cancer)8.9--[4]
4-(Arylaminomethyl)benzamide (Analog 13)Bcr-AblK562 (Leukemia)5.6--[5]
4-(Arylaminomethyl)benzamide (Analog 10)-HL60 (Leukemia)8.2--[5]
4-(Arylaminomethyl)benzamide (Analog 15)-HL60 (Leukemia)5.6--[5]
1-(4-(benzamido)phenyl)-3-arylurea (6g)AromataseA-498 (Kidney Cancer)14.46Doxorubicin-[6]
NCI-H23 (Lung Cancer)13.97Doxorubicin-[6]
MDAMB-231 (Breast Cancer)11.35Doxorubicin-[6]
MCF-7 (Breast Cancer)11.58Doxorubicin-[6]
A-549 (Lung Cancer)15.77Doxorubicin-[6]

Note: IC₅₀ values represent the half-maximal inhibitory concentration, indicating the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for the synthesis of N-substituted benzamides and a common enzyme inhibition assay.

Synthesis of N-Substituted Benzamides

A general and widely used method for the synthesis of N-substituted benzamides involves the acylation of a primary amine with a benzoyl chloride derivative.[7][8]

Materials:

  • Substituted aniline (e.g., 4-iodoaniline) (1.0 eq)

  • Substituted benzoyl chloride (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dioxane, or Toluene)

  • A non-nucleophilic base (e.g., Pyridine or Triethylamine (TEA)) (1.2 eq)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the substituted benzoyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 4-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted benzamide.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[5]

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP) and [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compounds dissolved in Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphocellulose filter mats or plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a 96-well plate, add the kinase enzyme, the test compound dilution (or DMSO for control), and the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture onto a phosphocellulose filter mat to capture the phosphorylated substrate.

  • Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter mat using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

N-(4-iodophenyl)benzamide derivatives, particularly those designed as sigma receptor ligands, are known to modulate intracellular calcium signaling and interact with various downstream effectors. The following diagram illustrates a potential signaling pathway influenced by these compounds upon binding to sigma-1 receptors located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).

Sigma_Receptor_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion Ligand N-(4-iodophenyl)benzamide Derivative Sigma1R_ER Sigma-1 Receptor Ligand->Sigma1R_ER Binds to IonChannel Ion Channels (e.g., K+, Ca2+) Ca_ion Ca2+ Kinases Protein Kinases (e.g., PKC) Ca_ion->Kinases Activates Mito Mitochondrial Function (ATP Production, Apoptosis) Ca_ion->Mito Uptake CellularResponse Cellular Response (Proliferation, Survival, etc.) Kinases->CellularResponse Regulates Sigma1R_ER->IonChannel Modulates IP3R IP3 Receptor Sigma1R_ER->IP3R Modulates IP3R->Ca_ion Ca2+ release Mito->CellularResponse Influences

Caption: Potential signaling pathway of N-(4-iodophenyl)benzamide derivatives acting on Sigma-1 receptors.

This proposed pathway highlights the central role of the sigma-1 receptor in modulating calcium homeostasis and influencing downstream signaling cascades that are critical for cell survival and proliferation.[9] The ability of N-(4-iodophenyl)benzamide derivatives to bind to this receptor provides a mechanism for their observed anticancer and neuroprotective effects.

Conclusion

The N-(4-iodophenyl)benzamide scaffold is a valuable starting point for the development of potent and selective modulators of various biological targets. Its derivatives have shown significant promise as high-affinity sigma receptor ligands for cancer imaging and therapy, and the broader benzamide class includes potent kinase inhibitors. The data and protocols presented in this guide offer a comparative framework to aid researchers in the design and evaluation of novel therapeutic agents based on this versatile chemical structure. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drugs for a range of diseases.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of N-(4-iodophenyl)benzamide: A Comprehensive Guide for Laboratory Professionals

Ensuring the safe and compliant disposal of N-(4-iodophenyl)benzamide is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of N-(4-iodophenyl)benzamide is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any associated contaminated materials. Adherence to these protocols is critical due to the chemical's potential health and environmental hazards.

N-(4-iodophenyl)benzamide is classified as harmful if swallowed, a suspected mutagen, a potential skin sensitizer, a cause of serious eye irritation, and harmful to aquatic life with long-lasting effects.[1] Therefore, proper waste management is not just a regulatory requirement but a core component of responsible laboratory practice.

Summary of Safety and Hazard Data

The following table summarizes key safety and hazard information for N-(4-iodophenyl)benzamide, compiled from safety data sheets (SDS). This data should inform risk assessments and handling procedures.

PropertyDataReference
GHS Hazard Statements H302: Harmful if swallowedH341: Suspected of causing genetic defectsH317: May cause an allergic skin reactionH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects[1]
GHS Precautionary Statements P201, P202, P264, P270, P280, P301+P312+P330, P308+P313, P405, P501[1]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection[1][2]
Physical State Solid[3]
Appearance White crystalline powder[4]
Melting Point 125 - 129 °C / 257 - 264.2 °F[1][3]
Incompatibilities Strong oxidizing agents, strong bases[3]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-(4-iodophenyl)benzamide waste.

DisposalWorkflow N-(4-iodophenyl)benzamide Disposal Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Disposal & Documentation cluster_ppe Mandatory Personal Protective Equipment (PPE) start Waste Generation (e.g., unused product, contaminated labware) waste_assessment Assess Waste Type: - Unused N-(4-iodophenyl)benzamide - Contaminated Solids (e.g., gloves, paper) - Contaminated Sharps - Empty Containers start->waste_assessment solid_waste_container Sealable, Labeled Container for Solid Chemical Waste waste_assessment->solid_waste_container Unused chemical & contaminated solids sharps_container Puncture-Resistant, Labeled Sharps Container waste_assessment->sharps_container Contaminated sharps empty_container_handling Handle Uncleaned Containers like the Product Itself waste_assessment->empty_container_handling Empty containers disposal_plant Dispose through an Approved Waste Disposal Plant solid_waste_container->disposal_plant sharps_container->disposal_plant empty_container_handling->solid_waste_container Place in solid waste documentation Maintain Disposal Records (as per institutional & local regulations) disposal_plant->documentation ppe_gloves Gloves ppe_goggles Eye Protection ppe_coat Lab Coat ppe_mask Face Protection (as needed)

Caption: Disposal workflow for N-(4-iodophenyl)benzamide.

Detailed Disposal Protocol

This protocol provides step-by-step instructions for the safe disposal of N-(4-iodophenyl)benzamide and associated waste materials.

Objective: To ensure the safe, compliant, and environmentally responsible disposal of N-(4-iodophenyl)benzamide waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses or goggles, lab coat. A face shield may be required depending on the scale of handling.

  • Sealable, chemically resistant waste containers, clearly labeled for hazardous chemical waste.

  • Puncture-resistant sharps container.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Preparation and PPE:

    • Before handling any waste, ensure you are wearing the appropriate PPE, including gloves, eye protection, and a lab coat.[1][2]

    • Conduct all waste handling and segregation activities in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[2]

  • Waste Segregation:

    • Unused or Expired N-(4-iodophenyl)benzamide: Keep the chemical in its original container whenever possible.[1] Do not mix it with other waste streams.

    • Contaminated Solid Waste: This includes items such as contaminated gloves, weighing paper, and paper towels. Place these items in a designated, sealable, and clearly labeled hazardous waste container.

    • Contaminated Sharps: Any needles, scalpels, or other sharps contaminated with N-(4-iodophenyl)benzamide must be placed in a designated, puncture-resistant sharps container.

    • Empty Containers: Handle uncleaned containers as you would the product itself.[1] Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines for non-hazardous glass or plastic, or as directed by your environmental health and safety (EHS) office. If not thoroughly decontaminated, the empty container must be disposed of as hazardous waste.

  • Waste Containment and Labeling:

    • Ensure all waste containers are securely sealed to prevent leaks or spills.

    • Label each waste container clearly with "Hazardous Waste" and the full chemical name: "N-(4-iodophenyl)benzamide". Include any other information required by your institution's EHS department.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • All waste must be disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] Do not dispose of N-(4-iodophenyl)benzamide down the drain or in the regular trash.[1]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1]

    • Collect the spilled material and any contaminated cleaning materials in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent and collect the cleaning materials for disposal.

    • Report the spill to your laboratory supervisor and EHS department.

Disclaimer: This guide provides general procedures for the disposal of N-(4-iodophenyl)benzamide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for the product. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling N-(4-iodophenyl)benzamide

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling N-(4-iodophenyl)benzamide. This guide provides essential, immediate safety an...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling N-(4-iodophenyl)benzamide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment. The following procedural guidance is designed to be a primary resource for laboratory safety and chemical handling.

N-(4-iodophenyl)benzamide is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and is suspected of causing genetic defects.[1] Additionally, based on data from structurally similar compounds, it should be considered an irritant to the skin, eyes, and respiratory system.[2] Adherence to the safety measures outlined below is mandatory to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is essential. The following table summarizes the required PPE for handling N-(4-iodophenyl)benzamide.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[1][3]Protects against inhalation of harmful dust.
Body Protection Protective clothing and boots as needed, depending on the scale of the operation.Provides overall protection from contamination.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[5][6]

  • Remove all sources of ignition from the handling area.

  • Wear all required personal protective equipment as outlined in the table above.

2. Handling the Chemical:

  • Avoid generating dust.[1][5][6]

  • Use a spatula or other appropriate tool to handle the solid chemical.

  • If weighing the solid, perform this task within the fume hood or a ventilated balance enclosure.[4] Use a tared, sealed container to transport the chemical to the balance if the balance cannot be placed inside the hood.

  • When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

3. Storage:

  • Keep the primary container tightly sealed when not in use.[1][2][6]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][7]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]

1. Waste Collection:

  • Collect waste N-(4-iodophenyl)benzamide and any contaminated materials (e.g., gloves, weighing paper, paper towels) in a designated, properly labeled hazardous waste container.[8]

  • The container should be compatible with the chemical and kept closed.

2. Waste Classification:

  • This compound and any materials contaminated with it should be treated as hazardous waste.[4][8]

3. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[1][2][5][6]

  • Do not allow the product to enter drains.[1]

Hazard Summary

The following table summarizes the hazard information for N-(4-iodophenyl)benzamide.

Hazard ClassHazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]P264, P270, P301+P312+P330[1]
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defects.[1]P201, P202, P308+P313[1]
Skin Corrosion/Irritation (Inferred)H315: Causes skin irritation.[2]P280, P302+P352, P332+P313, P362[2]
Serious Eye Damage/Eye Irritation (Inferred)H319: Causes serious eye irritation.[2]P280, P305+P351+P338, P337+P313[2]
Specific Target Organ Toxicity — Single Exposure (Inferred)H335: May cause respiratory irritation.[2]P261, P271, P304+P340, P312[2]
General HandlingP405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant)[1][2]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling N-(4-iodophenyl)benzamide in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh N-(4-iodophenyl)benzamide prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Contaminated Materials cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose

Caption: Workflow for handling N-(4-iodophenyl)benzamide.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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